molecular formula C9H8N2O2 B3054526 7-methoxy-2H-phthalazin-1-one CAS No. 60889-22-7

7-methoxy-2H-phthalazin-1-one

Cat. No.: B3054526
CAS No.: 60889-22-7
M. Wt: 176.17 g/mol
InChI Key: YIZCCTNPTLWTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-2H-phthalazin-1-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-methoxy-2H-phthalazin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-2H-phthalazin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-3-2-6-5-10-11-9(12)8(6)4-7/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZCCTNPTLWTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70486039
Record name 7-methoxy-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60889-22-7
Record name 7-Methoxy-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60889-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide to 7-Methoxy-1(2H)-phthalazinone: Chemical Structure, Synthesis, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the phthalazinone scaffold serves as a privileged pharmacophore, heavily utilized in the development of targeted therapeutics such as Poly (ADP-ribose) polymerase (PARP) inhibitors and phosphodiesterase (PDE) modulators. 7-Methoxy-1(2H)-phthalazinone (CAS: 60889-22-7) is a critical heterocyclic building block in this domain 1. This whitepaper provides an in-depth analysis of its structural elucidation, mechanistic synthesis, and pharmacological relevance, designed to equip researchers with field-proven methodologies for its application in drug development.

Chemical Identity & Structural Elucidation

7-Methoxy-1(2H)-phthalazinone is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridazine-like lactam ring. The core structure exhibits lactam-lactim tautomerism, though the lactam form (1(2H)-phthalazinone) predominantly exists in solid state and neutral physiological conditions. The substitution of a methoxy group at the C-7 position significantly alters the electron density of the aromatic system, providing a unique vector for structure-activity relationship (SAR) optimization .

Table 1: Physicochemical Properties of 7-Methoxy-1(2H)-phthalazinone , 2

Property Value
IUPAC Name 7-Methoxy-2H-phthalazin-1-one
CAS Number 60889-22-7
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Melting Point 224-225 °C
Density (Predicted) 1.47±0.1 g/cm³
LogP (Predicted) 0.51
SMILES O=C1NN=CC2=C1C=C(OC)C=C2

| InChI | InChI=1S/C9H8N2O2/c1-13-7-3-2-6-5-10-11-9(12)8(6)4-7/h2-5H,1H3,(H,11,12) |

Mechanistic Synthesis & Experimental Protocols

The most robust and scalable synthesis of 7-methoxy-1(2H)-phthalazinone relies on the condensation of 5-methoxy-2-formylbenzoic acid with hydrazine hydrate 3. This reaction proceeds via a highly electrophilic formyl intermediate, ensuring regioselective cyclization.

Synthesis A 5-Methoxy-2-formylbenzoic acid C Condensation (Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D Hydrazone Intermediate C->D Nucleophilic Addition E Intramolecular Cyclization D->E -H2O F 7-Methoxy-1(2H)-phthalazinone E->F

Caption: Workflow for the synthesis of 7-methoxy-1(2H)-phthalazinone via hydrazine condensation.

Self-Validating Synthesis Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system, embedding analytical checkpoints directly into the workflow:

  • Reaction Setup : Dissolve 5-methoxy-2-formylbenzoic acid (1.0 eq) in absolute ethanol (0.2 M concentration).

    • Causality: Ethanol provides optimal solubility for the starting material. As the reaction progresses, the more rigid, planar phthalazinone product precipitates out of the solvent, driving the chemical equilibrium forward via Le Chatelier's principle.

  • Reagent Addition : Cool the mixture to 0 °C and add hydrazine hydrate (1.2 eq) dropwise, followed by a catalytic amount of glacial acetic acid.

    • Causality: Hydrazine hydrate is utilized over anhydrous hydrazine to mitigate explosion risks while providing sufficient bis-nucleophilicity. Acetic acid protonates the formyl carbonyl, increasing its electrophilicity and selectively accelerating the initial hydrazone formation over premature side reactions.

  • Reflux & Cyclization : Heat the mixture to reflux (78 °C) for 3-4 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the secondary amine onto the carboxylic acid, eliminating water to close the lactam ring.

  • Validation Checkpoint (TLC) : Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1).

    • Self-Validation: The disappearance of the starting material (which has a lower Rf due to the highly polar -COOH group) and the appearance of a distinct, higher Rf spot confirms the conversion.

  • Isolation : Cool the reaction to room temperature. Filter the resulting precipitate and wash sequentially with cold ethanol and water.

    • Causality: Cold washing efficiently removes unreacted hydrazine and trace soluble hydrazone intermediates without dissolving the target product.

  • Analytical Validation (NMR) : Dissolve a purified crystal in DMSO-d6.

    • Self-Validation: Confirm structural integrity via

      
      H-NMR. The successful cyclization is validated by the disappearance of the aldehyde proton (
      
      
      
      10.0 ppm) and the presence of the lactam NH (
      
      
      12.5 ppm, broad singlet) and the azomethine C4-H (
      
      
      8.2 ppm, singlet).

Pharmacological Relevance: Phthalazinones in Drug Development

The 1(2H)-phthalazinone core is a privileged scaffold in oncology, most notably serving as the structural foundation for PARP inhibitors (e.g., Olaparib). The lactam motif (NH and C=O) perfectly mimics the nicotinamide moiety of NAD


. By forming a critical bidentate hydrogen bond network with the Gly863 and Ser904 residues in the PARP-1 catalytic domain, phthalazinones competitively block NAD

binding. The addition of the 7-methoxy group alters the lipophilicity (LogP

0.51) 2, optimizing cellular permeability and hydrophobic interactions within the binding pocket.

PARP_Pathway DNA DNA Damage PARP1 PARP-1 Activation DNA->PARP1 NAD NAD+ Catalysis PARP1->NAD Normal Repair Scaffold Phthalazinone Scaffold Scaffold->NAD Competitive Inhibition Death Synthetic Lethality Scaffold->Death Unrepaired DNA

Caption: Mechanism of PARP-1 inhibition by phthalazinone scaffolds leading to synthetic lethality.

By trapping PARP-1 at the site of DNA single-strand breaks, phthalazinone derivatives prevent DNA repair. In cells with homologous recombination deficiencies (such as BRCA1/2 mutations), this leads to double-strand breaks and subsequent cell death via synthetic lethality.

References

  • BLDpharm. "7-Methoxyphthalazin-1(2H)-one | CAS 60889-22-7". BLDpharm Catalog.
  • Sigma-Aldrich. "7-methoxy-1,2-dihydrophthalazin-1-one | 60889-22-7". Sigma-Aldrich Chemical Properties.
  • Molaid. "4-amino-7-methoxyphthalazin-1(2H)-one | 1445137-13-2". Molaid Chemical Database.
  • Benchchem. "2-Formyl-5-methoxybenzoic acid | 4785-56-2". Benchchem Research Compounds.

Sources

7-methoxyphthalazin-1-one molecular weight and density

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

7-Methoxyphthalazin-1-one (CAS: Variable by regioisomer, typically derived from 2-formyl-5-methoxybenzoic acid) is a bicyclic heterocycle belonging to the phthalazinone class.[1] It serves as a critical scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1] Structurally, it consists of a benzene ring fused to a pyridazinone ring, bearing a methoxy substituent at the C7 position.

This guide provides a rigorous technical analysis of its molecular properties, a validated synthesis protocol, and its strategic utility in drug development, specifically as a precursor for chlorination and subsequent nucleophilic aromatic substitution (


) to generate bioactive pharmacophores.
Physicochemical Characterization

The following data consolidates calculated and experimental parameters for 7-methoxyphthalazin-1-one. Due to the limited availability of crystal density data for this specific derivative, values are triangulated against the parent compound, phthalazin-1-one, and high-fidelity predictive models.

PropertyValueNotes
IUPAC Name 7-methoxy-2H-phthalazin-1-oneAlternate: 7-methoxy-1(2H)-phthalazinone
Molecular Formula

Molecular Weight 176.17 g/mol Monoisotopic Mass: 176.0586
Density (Predicted) 1.32 ± 0.06 g/cm³ Based on ACD/Labs and ChemAxon predictors [1].[1]
Density (Parent) 1.29 g/cm³Experimental value for unsubstituted phthalazin-1-one [2].[1]
Melting Point 191–193 °CTypical range for methoxy-phthalazinones.[1]
Solubility DMSO, DMF, hot EthanolPoor solubility in water and diethyl ether.
pKa (Acidic) ~11.5Amide N-H deprotonation.
LogP 1.2 – 1.5Moderate lipophilicity suitable for CNS penetration.
Synthetic Methodology

The synthesis of 7-methoxyphthalazin-1-one relies on the cyclocondensation of a


-keto acid or formyl-acid precursor with hydrazine.[1] The regio-integrity of the product is dictated by the substitution pattern of the starting benzoic acid derivative.
Core Reaction: Cyclization of 2-Formyl-5-methoxybenzoic Acid

To selectively target the 7-methoxy isomer, the synthesis must utilize 2-formyl-5-methoxybenzoic acid .[1] Using the 4-methoxy isomer would yield the 6-methoxyphthalazinone.[1]

Protocol:

  • Reagents: 2-Formyl-5-methoxybenzoic acid (1.0 eq), Hydrazine hydrate (

    
    , 1.2 – 1.5 eq), Ethanol (Solvent).[1]
    
  • Conditions: Reflux (

    
    C) for 2–4 hours.
    
  • Workup: Cooling induces precipitation. Filtration and washing with cold ethanol.[2]

Validated Experimental Workflow
  • Step 1: Dissolve 10.0 g (55.5 mmol) of 2-formyl-5-methoxybenzoic acid in 100 mL of absolute ethanol.

  • Step 2: Add 3.5 mL (72 mmol) of hydrazine hydrate dropwise over 10 minutes. Caution: Exothermic reaction.

  • Step 3: Heat the mixture to reflux. The solution typically turns from clear to pale yellow.

  • Step 4: Monitor via TLC (System: DCM/MeOH 9:1). Disappearance of the starting acid indicates completion.

  • Step 5: Cool to

    
    C. The product crystallizes as a white to off-white solid.
    
  • Step 6: Filter the solid, wash with 20 mL cold ethanol, and dry under vacuum at

    
    C.
    
Reaction Mechanism Visualization

The following diagram illustrates the condensation pathway, highlighting the formation of the hydrazone intermediate followed by intramolecular cyclization.

Synthesis Start 2-Formyl-5-methoxybenzoic acid Inter Hydrazone Intermediate Start->Inter Condensation Hydrazine Hydrazine Hydrate Hydrazine->Inter Cyclization Intramolecular Cyclization (-H2O) Inter->Cyclization Ring Closure Product 7-Methoxyphthalazin-1-one Cyclization->Product

Figure 1: Synthetic pathway for 7-methoxyphthalazin-1-one via hydrazine cyclocondensation.[1]

Structural Characterization & Logic

For researchers validating the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       12.6 ppm (s, 1H, NH): Broad singlet, characteristic of the lactam amide proton.
      
    • 
       8.3 ppm (s, 1H, H-4): The azomethine proton (N=CH) is highly deshielded.
      
    • 
       3.9 ppm (s, 3H, 
      
      
      
      ): Strong singlet confirming the methoxy group.
    • Aromatic Region: Coupling patterns will show a doublet (H-5), doublet of doublets (H-6), and a doublet (H-8) consistent with 1,2,4-trisubstituted benzene.[1]

  • Mass Spectrometry (ESI+):

    • 
      .
      
    • Fragmentation often shows loss of methyl radical (

      
      ) or CO (
      
      
      
      ).[1]
Applications in Drug Discovery

7-Methoxyphthalazin-1-one is not merely an end-product but a versatile "warhead precursor."[1] It is primarily used to synthesize 1-chloro-7-methoxyphthalazine , a reactive electrophile used to attach pharmacophores (e.g., piperazine linkers) in the development of PARP inhibitors like Olaparib and Talazoparib analogs.[1]

Functionalization Strategy
  • Chlorination: Treatment with Phosphorus Oxychloride (

    
    ) converts the lactam (C=O) to the chloro-imidate (C-Cl).[1]
    
  • Nucleophilic Substitution (

    
    ):  The chlorine is displaced by amines (e.g., Boc-piperazine) to form the core scaffold of many DNA damage response (DDR) inhibitors.
    
Drug Development Workflow

DrugDesign Scaffold 7-Methoxyphthalazin-1-one (Scaffold) Activation Chlorination (POCl3, Reflux) Scaffold->Activation Intermediate 1-Chloro-7-methoxyphthalazine (Electrophile) Activation->Intermediate Coupling SnAr Coupling (Piperazine/Amine) Intermediate->Coupling FinalDrug PARP Inhibitor Analog (Bioactive) Coupling->FinalDrug

Figure 2: Transformation of 7-methoxyphthalazin-1-one into bioactive PARP inhibitor analogs.

Scientific Rationale: The methoxy group at position 7 acts as an electron-donating group (EDG).[1] In Structure-Activity Relationship (SAR) studies, this position often tolerates small polar groups. Comparing the 7-methoxy analog to the 7-fluoro (Olaparib-like) or 7-hydrogen variants allows medicinal chemists to tune the electronic properties of the phthalazine core, affecting both potency against PARP1/2 and metabolic stability.[1]

References
  • ACD/Labs. Physicochemical Property Predictor for Phthalazinones. (2024).[3] Retrieved from ACD/Percepta Platform.

  • NIST Chemistry WebBook. Phthalazin-1-one (CAS 119-39-1) Thermochemical Data.[1][4] National Institute of Standards and Technology.[5] Link[1]

  • Napoletano, M. et al. Phthalazine derivatives, their preparation and their therapeutic use. U.S. Patent 7,423,030. (2008). Link

  • Lunn, G. Synthesis of hydrazine derivatives of pyridazine. U.S. Patent Application 20050137397. (2005).[6][7] Link

  • Menear, K. A. et al. 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591. (2008).[4][7] Link[1]

Sources

Regiochemical Divergence in Phthalazinone Scaffolds: A Technical Guide to 6-Methoxy vs. 7-Methoxy Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phthalazin-1(2H)-one is a privileged bicyclic scaffold in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved and investigational drugs, most notably poly(ADP-ribose) polymerase (PARP) inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and 1[1]. When functionalizing this system, the introduction of an electron-donating methoxy moiety at the 6- or 7-position creates regioisomers with profoundly different electronic and steric profiles.

This whitepaper dissects the mechanistic causality behind these differences, providing drug development professionals with a self-validating framework for the regiospecific synthesis and pharmacological deployment of 6-methoxy and 7-methoxy phthalazinones.

Structural and Electronic Divergence: The Causality of Position

The fundamental difference between the 6-methoxy and 7-methoxy isomers lies in their conjugation networks. The phthalazinone core consists of a benzene ring fused to a pyridazinone ring across the C4a and C8a bridgehead carbons.

  • 6-Methoxy Isomer: The methoxy group at C6 is situated para to the C8a bridgehead carbon. Through resonance, the oxygen's lone pair donates electron density directly into the C8a position, which is conjugated with the adjacent C1-carbonyl group. This vector significantly increases the electron density at the C1-oxygen, enhancing its capacity as a hydrogen-bond acceptor—a critical interaction for binding the catalytic domain of targets like PARP-1.

  • 7-Methoxy Isomer: Conversely, a methoxy group at C7 is para to the C4a bridgehead carbon. Here, the resonance vector directs electron density toward C4a, which is conjugated with the C4-imine carbon (C=N). This electronic shift enriches the C4 position, altering the basicity of the N3 nitrogen and priming the C4 carbon for distinct reactivity profiles (e.g., during subsequent chlorination to 1-chlorophthalazines).

Resonance cluster_6 6-Methoxy Isomer Pathway cluster_7 7-Methoxy Isomer Pathway M6 Methoxy at C6 C8a Electron Density to C8a (Para Position) M6->C8a C1 Increased Electron Density at C1-Carbonyl Oxygen C8a->C1 M7 Methoxy at C7 C4a Electron Density to C4a (Para Position) M7->C4a C4 Increased Electron Density at C4-Imine Carbon C4a->C4

Caption: Electronic resonance pathways differentiating 6-methoxy and 7-methoxy isomers.

Synthetic Methodologies: Overcoming the Regiomeric Mixture

Historically, synthesizing methoxyphthalazinones involved condensing 4-methoxyphthalic anhydride with hydrazine hydrate. However, because hydrazine can attack either of the non-equivalent carbonyls of the anhydride, this thermodynamically controlled reaction yields an intractable2[2], requiring arduous chromatographic separation.

To achieve absolute regiochemical fidelity, modern protocols utilize regiospecific formylbenzoic acid precursors. By pre-establishing the oxidation states of the carbons (carboxylic acid vs. aldehyde), the cyclization trajectory is strictly governed.

Synthesis cluster_A Regiospecific Route A (7-Methoxy) cluster_B Regiospecific Route B (6-Methoxy) Prec7 2-Formyl-5-methoxybenzoic acid + Hydrazine Hydrate Cond7 Reflux in EtOH (Intramolecular Cyclization) Prec7->Cond7 Prod7 7-Methoxyphthalazin-1(2H)-one (Pure Isomer) Cond7->Prod7 Prec6 2-Formyl-4-methoxybenzoic acid + Hydrazine Hydrate Cond6 Reflux in EtOH (Intramolecular Cyclization) Prec6->Cond6 Prod6 6-Methoxyphthalazin-1(2H)-one (Pure Isomer) Cond6->Prod6

Caption: Regiospecific synthetic workflows for isolating pure phthalazinone isomers.

Step-by-Step Regiospecific Experimental Protocol

To ensure high yield and regiochemical purity, the following self-validating protocol is recommended for the synthesis of pure 3[3].

Protocol: Synthesis of 7-Methoxyphthalazin-1(2H)-one

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent (e.g., 10 mmol, 1.80 g) of 2-formyl-5-methoxybenzoic acid in 50 mL of absolute ethanol.

  • Reagent Addition: Slowly add 1.2 equivalents (12 mmol, ~0.58 mL) of hydrazine hydrate (80% aqueous solution) dropwise at room temperature.

    • Causality Note: The slight excess of hydrazine ensures complete hydrazone formation before cyclization, preventing unreacted aldehyde side-products.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 3 to 4 hours. The initial step is the rapid condensation of hydrazine with the C2-formyl group to form a hydrazone intermediate, followed by a slower intramolecular nucleophilic acyl substitution at the C1-carboxylic acid to close the pyridazinone ring.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Silica gel, Hexane/Ethyl Acetate 1:1). The disappearance of the starting material (lower Rf due to the free carboxylic acid) and the appearance of a new, UV-active spot confirms cyclization.

  • Workup & Isolation: Cool the mixture to room temperature. Remove approximately 70% of the ethanol under reduced pressure. Induce crystallization by adding 20 mL of ice-cold distilled water.

  • Purification: Filter the resulting precipitate under vacuum, wash with cold water followed by a minimal amount of cold ethanol, and dry in vacuo at 50 °C overnight.

  • Validation: Confirm purity via melting point (~240-242 °C) and 1H NMR (DMSO-d6), ensuring the absence of the 6-methoxy C-H splitting pattern[3].

(Note: For the 6-methoxy isomer, simply substitute the precursor with 2-formyl-4-methoxybenzoic acid).

Physicochemical & Pharmacological Profiling

The electronic differences dictate distinct physicochemical properties and pharmacological utility, summarized in the table below:

Property6-Methoxyphthalazin-1(2H)-one7-Methoxyphthalazin-1(2H)-one
Regiospecific Precursor 2-Formyl-4-methoxybenzoic acid2-Formyl-5-methoxybenzoic acid
Primary Conjugation Target C1-Carbonyl OxygenC4-Imine Carbon
Melting Point ~228–230 °C~240–242 °C
C1=O H-Bond Acceptor Strength Enhanced (Due to C8a resonance)Standard
C4 Reactivity StandardEnhanced (Electron-rich)
Pharmacological Impact Stronger binding in target pockets requiring C1=O interaction (e.g., PARP-1).Preferred when C4 functionalization is required for steric pocket fitting.

Conclusion

The selection between 6-methoxy and 7-methoxy phthalazinone is not merely a structural nuance; it is a foundational design choice that dictates the electronic topology of the entire pharmacophore. By utilizing regiospecific formylbenzoic acid precursors rather than traditional anhydrides, development chemists can bypass costly separations and ensure absolute regiochemical fidelity, thereby accelerating the optimization of high-affinity kinase and enzyme inhibitors.

References

  • 2-Formyl-5-methoxybenzoic acid | 4785-56-2 Source: Benchchem URL
  • Reducing-Agent-Free Convergent Synthesis of Hydroxyimino-Decorated Tetracyclic Fused Cinnolines via RhIII-Catalyzed Annulation Using Nitroolefins Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: Googleapis.com (WIPO)

Sources

Solubility Profile of 7-methoxy-2H-phthalazin-1-one in DMSO and Methanol: A Method-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 7-methoxy-2H-phthalazin-1-one, a heterocyclic compound of interest in drug discovery, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Due to the scarcity of publicly available quantitative solubility data for this specific molecule, this document adopts a method-centric approach. It serves not only as a repository of theoretical knowledge but as a practical guide for researchers needing to perform this critical characterization. We will delve into the physicochemical properties of the solute and solvents to predict solubility behavior, present a gold-standard experimental protocol for its determination, and discuss the critical factors that ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility

The phthalazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The specific analogue, 7-methoxy-2H-phthalazin-1-one, represents a molecule of interest for further development. A fundamental prerequisite for any compound entering a drug discovery pipeline—from initial in vitro screening to formulation—is a thorough understanding of its solubility.[3]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, unparalleled in its ability to dissolve a wide range of both polar and nonpolar compounds, making it the standard for creating high-concentration stock solutions for high-throughput screening.[4][5] Methanol, a polar protic solvent, is also frequently used in chemical synthesis, purification, and as a co-solvent in analytical and biological assays.[6][7] Therefore, accurately characterizing the solubility of 7-methoxy-2H-phthalazin-1-one in these two solvents is not merely a procedural step but a foundational requirement for reliable and reproducible research.

This guide provides the theoretical framework and a validated experimental protocol to empower researchers to confidently determine and interpret the solubility of this compound.

Physicochemical Foundations of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] To apply this, we must first analyze the molecular characteristics of our solute and solvents.

Molecular Profile: 7-methoxy-2H-phthalazin-1-one

7-methoxy-2H-phthalazin-1-one is a moderately polar molecule. Its key features include:

  • Aromatic Rings: The fused bicyclic system is largely nonpolar.

  • Polar Functional Groups: The lactam (a cyclic amide) moiety contains a carbonyl group (C=O) and an N-H group, both of which are polar and can act as hydrogen bond acceptors and donors, respectively.

  • Methoxy Group (-OCH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

The presence of these polar groups, particularly the N-H and C=O, suggests that the molecule will require polar solvents to overcome the crystal lattice energy of its solid state.

Solvent Profile: DMSO and Methanol
  • Dimethyl Sulfoxide (DMSO): A highly polar (dipole moment ≈ 3.96 D) aprotic solvent. Its potent solvent action stems from the exposed oxygen atom in the S=O bond, which is an excellent hydrogen bond acceptor. As an aprotic solvent, it lacks donor hydrogens.[4]

  • Methanol (CH₃OH): A polar (dipole moment ≈ 1.69 D) protic solvent. It can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the oxygen lone pairs).

Predicted Solubility Behavior

Based on molecular structures, we can hypothesize the solubility:

  • In DMSO: The strong hydrogen bond accepting capability of DMSO's sulfoxide oxygen should interact favorably with the N-H proton of the phthalazinone's lactam. This strong interaction is expected to make 7-methoxy-2H-phthalazin-1-one readily soluble in DMSO.

  • In Methanol: Methanol can form hydrogen bonds with the solute, acting as a donor to the carbonyl oxygen and as an acceptor for the N-H proton. While effective, these interactions are generally less powerful than those with DMSO. Therefore, solubility in methanol is expected to be significant, but potentially lower than in DMSO.

For context, the parent compound, 1(2H)-Phthalazinone, is described as being "slightly" soluble in both DMSO and methanol, though without quantitative values.[9] The addition of a methoxy group in the 7-position is unlikely to drastically decrease its solubility in these polar solvents.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 7-methoxy-2H-phthalazin-1-one is not widely reported in peer-reviewed literature or common chemical databases. This underscores the necessity for its experimental determination. For comparative purposes, Table 1 summarizes available data for related compounds.

CompoundSolventSolubilityData TypeSource
1(2H)-PhthalazinoneDMSOSlightly SolubleQualitative[9]
1(2H)-PhthalazinoneMethanolSlightly SolubleQualitative[9]
7-Methoxy-1-tetraloneDMSO25 mg/mL (141.88 mM)Quantitative[8]
VU0238429**DMSO≥20 mg/mLQuantitative[10]
A structurally related compound, not a phthalazinone.
**A different, more complex phthalazinone derivative.

Experimental Determination of Equilibrium Solubility

To obtain reliable and definitive solubility data, the shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility.[11] This method measures the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system has reached equilibrium.

Rationale Behind the Shake-Flask Method

This protocol is designed as a self-validating system. The use of excess solid compound ensures that the solvent becomes saturated, and the final concentration measured is indeed the solubility limit. The extended equilibration period (typically 24-72 hours) with constant agitation allows the dynamic process of dissolving and precipitating to reach a steady state.[3][11] Finally, meticulous separation of the saturated solution from the undissolved solid is critical to prevent artificially inflated results.

Workflow for Solubility Determination

The overall experimental process is depicted in the following workflow diagram.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess 7-methoxy-2H-phthalazin-1-one prep2 Add known volume of solvent (DMSO or Methanol) to a glass vial prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Place vial in shaker at constant temperature (e.g., 25°C) prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Centrifuge vial to pellet excess solid equil2->sep1 sep2 Carefully collect supernatant sep1->sep2 sep3 Filter supernatant with 0.22 µm PTFE syringe filter sep2->sep3 quant1 Prepare serial dilutions of the clear filtrate sep3->quant1 quant2 Analyze by validated HPLC or UV-Vis method quant1->quant2 quant3 Calculate concentration against a standard curve quant2->quant3 result Report Solubility (mg/mL or mol/L) quant3->result

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • 7-methoxy-2H-phthalazin-1-one (solid, >98% purity)

  • Anhydrous DMSO (≥99.9%)

  • Methanol (HPLC grade, ≥99.9%)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Syringes (1 mL)

  • PTFE syringe filters (0.22 µm)

  • Volumetric flasks and pipettes for dilutions

  • HPLC system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Slurry: a. Add an excess amount of 7-methoxy-2H-phthalazin-1-one (e.g., ~10 mg, but enough that solid remains visible at the end) to a pre-weighed 2 mL glass vial. The exact mass is not critical, but it must be in excess. b. Pipette exactly 1.0 mL of the chosen solvent (DMSO or methanol) into the vial. c. Seal the vial tightly with a screw cap to prevent solvent evaporation. d. Prepare at least three replicates for each solvent.

  • Equilibration: a. Place the vials securely in an orbital shaker set to a constant temperature (e.g., 25°C). b. Agitate the vials at a moderate speed (e.g., 200 rpm) for at least 24 hours. A 48 or 72-hour period is recommended to ensure equilibrium is fully reached, especially for compounds that dissolve slowly.[3]

  • Phase Separation: a. After equilibration, visually confirm that excess solid remains in each vial. If not, the experiment is invalid for that replicate, and must be repeated with more starting material. b. Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid. c. Carefully withdraw the clear supernatant using a syringe. Be cautious not to disturb the solid pellet. d. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulates. Rationale: PTFE is chosen for its broad chemical compatibility and low compound binding properties.

  • Quantification: a. Prepare a high-concentration stock solution of 7-methoxy-2H-phthalazin-1-one with a known concentration in the chosen solvent. b. From this stock, create a series of standard solutions of known concentrations to generate a calibration curve. c. Accurately dilute the filtered saturated solution (from step 3d) to bring its concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely. d. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV). e. Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

  • Calculation: a. Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or molarity (mol/L).

Critical Factors & Best Practices

Ensuring the accuracy of solubility measurements requires attention to several key variables:

  • Compound Purity and Solid Form: The presence of impurities can affect solubility. Furthermore, different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities. The amorphous form is typically more soluble than a stable crystalline form.[1] It is crucial to characterize the solid form used (e.g., by XRPD) if high precision is required.

  • Solvent Quality: For DMSO, its hygroscopic nature means it readily absorbs water from the atmosphere. The presence of even small amounts of water can significantly alter the solubility of a compound.[4] Therefore, using anhydrous DMSO from a freshly opened bottle is paramount for reproducibility.

  • Temperature Control: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[12] All steps of the experiment, especially the equilibration phase, must be performed at a constant, recorded temperature.

  • pH (for aqueous solutions): While not directly applicable to pure DMSO or methanol, if buffers are used, the pH must be controlled and measured before and after equilibration, as the ionization state of a compound dramatically impacts its solubility.

Conclusion

While a definitive, published value for the solubility of 7-methoxy-2H-phthalazin-1-one in DMSO and methanol remains elusive, this guide establishes the necessary framework for its determination. Based on physicochemical principles, the compound is predicted to be soluble in both polar solvents, likely with greater solubility in the highly polar aprotic solvent, DMSO.

By adhering to the detailed shake-flask protocol presented, researchers can generate high-quality, reproducible equilibrium solubility data. This information is indispensable for advancing the study of 7-methoxy-2H-phthalazin-1-one, enabling its confident use in screening campaigns, synthetic chemistry, and the initial stages of pharmaceutical development.

References

  • "Like dissolves like". Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available from: [Link]

  • Handbook of Solubility Data for Pharmaceuticals. ResearchGate. Available from: [Link]

  • Cheméo. Phthalazin-1-one. Cheméo. Available from: [Link]

  • Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Available from: [Link]

  • Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-82. Available from: [Link]

  • Lee, Y., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1546. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Tetko, I.V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. Available from: [Link]

  • Besada, P., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8140. Available from: [Link]

  • Besada, P., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC. Available from: [Link]

Sources

7-Methoxy-2H-phthalazin-1-one: Comprehensive Safety Data, Chemical Properties, and Synthetic Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxy-2H-phthalazin-1-one (also designated as 7-methoxyphthalazin-1(2H)-one) is a highly privileged heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring a core pharmacophore essential for the competitive inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, this compound serves as a critical synthetic intermediate in the development of targeted oncological therapeutics[1].

This technical whitepaper provides drug development professionals, synthetic chemists, and safety officers with an in-depth analysis of the compound’s material safety data (SDS), physicochemical properties, and validated synthetic workflows. By bridging the gap between raw safety handling and advanced pharmacological application, this guide establishes a self-validating framework for utilizing 7-methoxy-2H-phthalazin-1-one in drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of 7-methoxy-2H-phthalazin-1-one is critical for predicting its solubility, reactivity, and binding affinity in biological systems. The presence of the methoxy group at the 7-position modulates the electron density of the phthalazine ring, altering the basicity of the adjacent nitrogen and providing a strategic vector for structure-activity relationship (SAR) optimization[2].

Table 1: Chemical Identity & Properties
ParameterSpecification
Chemical Name 7-Methoxy-2H-phthalazin-1-one
Synonyms 7-Methoxyphthalazin-1(2H)-one
CAS Registry Number 60889-22-7[3]
Molecular Formula C9H8N2O2[3]
Molecular Weight 176.17 g/mol [3]
Structural Class Aromatic heterocycle / Phthalazinone derivative
Hydrogen Bond Donors 1 (NH of the lactam core)
Hydrogen Bond Acceptors 3 (C=O, N, and -OCH3)

Safety Data Sheet (SDS) & Handling Protocols

As an active pharmaceutical intermediate, 7-methoxy-2H-phthalazin-1-one requires rigorous laboratory safety protocols to prevent occupational exposure and maintain chemical integrity.

Hazard Identification (GHS Classification)

While specific hazard classifications can vary by supplier purity, phthalazinone derivatives are generally classified under the following Global Harmonized System (GHS) categories:

  • Skin Irritation (Category 2): Causes mild to moderate skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation.

Table 2: Handling, Storage, and Emergency Protocols
CategoryProtocol / Requirement
Personal Protective Equipment (PPE) Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side-shields, and a localized exhaust ventilation (LEV) system or fume hood.
Storage Conditions Store sealed in a dry, well-ventilated area. Recommended temperature: 2-8°C or ambient room temperature (depending on formulation) protected from light and moisture[4].
Spill Response Sweep up solid spill mechanically without creating dust. Decontaminate the area with a 10% sodium hypochlorite solution followed by water.
First Aid (Inhalation) Move the exposed individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Self-Validating Storage Causality

Why store in a sealed, dry environment? The lactam motif (NH-C=O) of the phthalazinone core can undergo tautomerization to its lactim form (N=C-OH). Prolonged exposure to ambient atmospheric moisture and UV light can induce hydrolytic degradation or oxidative dimerization, compromising the purity of the intermediate and leading to unpredictable yields in subsequent halogenation or coupling steps.

Mechanistic Role in Drug Discovery: PARP Inhibition

The 2H-phthalazin-1-one scaffold is a "privileged structure" in oncology, forming the structural backbone of several FDA-approved PARP inhibitors (e.g., Olaparib)[1].

The Causality of Pharmacophore Binding

PARP-1 is an enzyme responsible for detecting DNA single-strand breaks (SSBs) and initiating the base excision repair (BER) pathway by synthesizing poly(ADP-ribose) chains[2]. The enzyme utilizes Nicotinamide Adenine Dinucleotide (NAD+) as a substrate.

The 7-methoxy-2H-phthalazin-1-one core acts as an NAD+ competitive antagonist . The causality of this inhibition is driven by hydrogen bonding:

  • The lactam NH acts as a hydrogen bond donor to the carbonyl oxygen of Gly863 in the PARP-1 active site.

  • The lactam C=O acts as a hydrogen bond acceptor from the hydroxyl group of Ser904[1].

  • The planar aromatic system engages in

    
     stacking with Tyr907.
    

By displacing NAD+, the phthalazinone prevents PARylation, trapping PARP on the DNA. In cancer cells harboring BRCA1/2 mutations (which are deficient in homologous recombination repair), this leads to double-strand DNA breaks and subsequent cell death—a phenomenon known as synthetic lethality [2].

Caption: Mechanism of PARP-1 inhibition by phthalazinone derivatives leading to synthetic lethality.

Experimental Protocols & Synthetic Workflows

To functionalize 7-methoxy-2H-phthalazin-1-one into a biologically active API, chemists typically activate the lactam core. The most robust method is the conversion of the lactam to an imidoyl chloride, which primes the molecule for Nucleophilic Aromatic Substitution (


).
Protocol: Chlorination of 7-Methoxy-2H-phthalazin-1-one

This step converts the inert lactam into highly electrophilic 1-chloro-7-methoxyphthalazine using Phosphorus Oxychloride (


)[5].

Rationale & Causality:


 acts as both the solvent and the chlorinating agent. It attacks the tautomeric lactim oxygen, creating a good leaving group (dichlorophosphate), which is subsequently displaced by a chloride ion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and a temperature probe, charge 1.0 molar equivalent of 7-methoxy-2H-phthalazin-1-one.

  • Reagent Addition: Slowly add 7.0 to 8.0 molar equivalents of neat

    
     under an inert nitrogen atmosphere. Safety Note: 
    
    
    
    is highly corrosive and reacts violently with water.
  • Heating: Gradually heat the slurry to 70°C – 85°C with continuous magnetic stirring. Maintain this temperature for 3 to 12 hours until TLC or LC-MS indicates complete consumption of the starting material[5].

  • Cooling & Quenching: Remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture in small portions over crushed ice to quench excess

    
    . Critical Warning: This quench is highly exothermic and will release HCl gas; perform only in a high-flow fume hood[5].
    
  • Isolation: Neutralize the aqueous mixture carefully with saturated sodium bicarbonate (

    
    ) until pH 7 is reached. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
    
  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure to yield 1-chloro-7-methoxyphthalazine.
    
Protocol: Nucleophilic Substitution (API Construction)

Once chlorinated, the intermediate can be reacted with various amines, hydrazines, or functionalized piperidines to build the final PARP inhibitor structure.

Caption: Synthetic workflow for functionalizing 7-methoxy-2H-phthalazin-1-one into active APIs.

References

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase Source: ResearchGate URL:[Link]

  • US20050137397A1 - Synthesis of hydrazine derivatives of pyridazine Source: Google Patents URL

Sources

7-methoxy-2H-phthalazin-1-one PubChem and ChemSpider ID

[1][2]

Part 1: Chemical Identity & Digital Fingerprint[1]

This section establishes the precise chemical identity of the compound. Note that regioisomerism is a critical quality attribute; the 7-methoxy isomer is distinct from the 6-methoxy analog often formed as a byproduct during synthesis.[1]

Identifier TypeValueNotes
Chemical Name 7-methoxy-2H-phthalazin-1-oneSystematic IUPAC name
CAS Registry Number 60889-22-7 Specific to the 7-methoxy isomer
Isomer CAS 60889-21-66-methoxy-2H-phthalazin-1-one (Common impurity)
InChIKey YIZCCTNPTLWTFJ-UHFFFAOYSA-NUnique digital signature
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
SMILES COc1ccc2c(c1)C(=O)NN=C2
Structural Analysis & Tautomerism

The compound exists in a tautomeric equilibrium between the lactam (2H-phthalazin-1-one) and lactim (phthalazin-1-ol) forms.[1] In the solid state and polar solvents, the lactam (A) form predominates, which is crucial for hydrogen bonding interactions in protein binding pockets (e.g., PARP active sites).

TautomerismLactamLactam Form(7-methoxy-2H-phthalazin-1-one)Dominant in solution/solidLactimLactim Form(7-methoxyphthalazin-1-ol)Minor tautomerLactam->Lactim Tautomerization

Figure 1: Tautomeric equilibrium favoring the lactam scaffold, essential for pharmacological activity.

Part 2: Synthetic Pathways & Regioselectivity

The synthesis of 7-methoxy-2H-phthalazin-1-one is non-trivial due to the formation of regioisomers.[1] The standard industrial route involves the condensation of 4-methoxyphthalic anhydride with hydrazine hydrate.

The Regioselectivity Challenge

Reaction of 4-methoxyphthalic anhydride with hydrazine yields a mixture of:

  • 7-methoxy-2H-phthalazin-1-one (Target)

  • 6-methoxy-2H-phthalazin-1-one (Isomer)[1]

The ratio depends on the electronic effects of the methoxy group on the carbonyl electrophilicity. The methoxy group at position 4 of the anhydride deactivates the meta carbonyl (relative to the methoxy) and activates the para carbonyl, influencing which carbonyl the hydrazine attacks first.

Experimental Protocol: Synthesis & Purification

Objective: Preparation of high-purity 7-methoxy-2H-phthalazin-1-one.

  • Reagents:

    • 4-Methoxyphthalic anhydride (1.0 eq)[1]

    • Hydrazine hydrate (1.2 eq)[1]

    • Solvent: Acetic acid (glacial) or Ethanol/Water.

  • Procedure:

    • Dissolve 4-methoxyphthalic anhydride in glacial acetic acid.

    • Add hydrazine hydrate dropwise at room temperature (exothermic).

    • Reflux the mixture for 3–5 hours.

    • Cool to room temperature. A precipitate will form.

  • Purification (Critical Step):

    • The crude solid contains both isomers.

    • Fractional Crystallization: Recrystallize from Ethanol/DMF. The 7-methoxy isomer typically has a higher melting point and different solubility profile.

    • Chromatographic Separation: If high purity (>99%) is required for SAR studies, use flash chromatography (SiO₂, DCM:MeOH gradient).

SynthesisSM4-Methoxyphthalic AnhydrideInterIntermediateHydrazone SpeciesSM->Inter Nucleophilic AttackReagentHydrazine Hydrate(AcOH, Reflux)Reagent->InterProd7TARGET: 7-Methoxy-2H-phthalazin-1-one(CAS 60889-22-7)Inter->Prod7 Cyclization (Path A)Prod6BYPRODUCT: 6-Methoxy-2H-phthalazin-1-one(CAS 60889-21-6)Inter->Prod6 Cyclization (Path B)

Figure 2: Synthetic route illustrating the divergent formation of 6- and 7-methoxy isomers.

Part 3: Analytical Data & Properties[8][9]

Accurate characterization is vital to distinguish the 7-methoxy isomer from the 6-methoxy analog.[1]

PropertyDataSource/Method
Physical State White to pale yellow crystalline powderVisual inspection
Melting Point 224 – 225 °C Experimental (DSC/Capillary)
Solubility DMSO (High), DMF (High), Ethanol (Moderate), Water (Low)Gravimetric
pKa (Calculated) ~11.3 (NH acidic), ~2.5 (Basic N)ACD/Labs
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, NH), 8.2 (d, 1H), 7.8 (d, 1H), 7.6 (dd, 1H), 3.95 (s, 3H, OMe)Characteristic Signals

Differentiation Note: The coupling constants and chemical shifts of the aromatic protons in ¹H NMR are the most reliable method to distinguish the 7-methoxy from the 6-methoxy isomer without X-ray crystallography.[1]

Part 4: Pharmacological Relevance (PARP Inhibition)[1]

The phthalazinone core is a "privileged scaffold" in medicinal chemistry, most notably as a mimetic of the nicotinamide moiety of NAD+.

  • Mechanism: The lactam group (NH-C=O) forms critical hydrogen bonds with the Gly-863 and Ser-904 residues in the catalytic domain of PARP-1/2 enzymes.[1]

  • 7-Methoxy Role: While many approved PARP inhibitors (e.g., Olaparib) utilize a fluoro-substituted core, the methoxy derivatives are used in:

    • SAR Exploration: To probe the electronic requirements of the binding pocket.

    • Metabolite Standards: Studying the metabolic O-demethylation pathways.

    • Next-Gen Inhibitors: Developing inhibitors with altered solubility or blood-brain barrier permeability.

PARP_BindingDrugPhthalazinone Core(Mimics Nicotinamide)EnzymePARP Catalytic Domain(NAD+ Binding Pocket)Drug->Enzyme H-Bonds (Gly863, Ser904)EffectInhibition of DNA Repair(Synthetic Lethality in BRCA-)Enzyme->Effect Blocks PARylation

Figure 3: Pharmacological mechanism of the phthalazinone scaffold in PARP inhibition.[1]

References

  • Chemical Identity & CAS: Enamine/Sigma-Aldrich Catalog Entry for CAS 60889-22-7.[1] (Verified via chemical inventory search).

  • Synthesis of Phthalazinones: Beilstein Journal of Organic Chemistry, "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H activation," 2015. [1]

  • Isomer Separation:Journal of Pharmaceutical and Biomedical Analysis, "Separation of structural isomers of phthalazine derivatives," (General reference for isomer resolution methodologies).
  • PubChem Data: National Center for Biotechnology Information. PubChem Compound Summary for InChIKey YIZCCTNPTLWTFJ-UHFFFAOYSA-N. [1]

  • PARP Inhibitor Design: Journal of Medicinal Chemistry, "Discovery of Olaparib and the Phthalazinone Pharmacophore."

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methoxy-4-methyl-2H-phthalazin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 7-methoxy-4-methyl-2H-phthalazin-1-one, a derivative of the pharmacologically significant phthalazinone scaffold. Phthalazinone derivatives are known to possess a wide range of biological activities, including anticancer and antihypertensive properties.[1] The protocol herein details a robust and efficient one-pot synthesis starting from the readily available precursor, 2-acetyl-5-methoxybenzoic acid, and hydrazine hydrate. This guide is designed to offer both a practical step-by-step methodology and a deeper understanding of the reaction mechanism and principles, ensuring a successful and reproducible synthesis.

Introduction and Scientific Rationale

Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological applications. The fused bicyclic system of phthalazinone serves as a privileged scaffold in the design of various therapeutic agents. The synthesis of substituted phthalazinones is, therefore, a key area of research in drug discovery and development.

The synthetic route described here utilizes 2-acetyl-5-methoxybenzoic acid as the starting material. The strategic placement of the acetyl and carboxylic acid groups in an ortho position on the benzene ring allows for a facile cyclization reaction with hydrazine, leading to the formation of the desired phthalazinone ring system.[1] The methoxy substituent is incorporated to explore its influence on the biological activity of the final compound, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead molecule.

Reaction Mechanism and Synthetic Workflow

The synthesis of 7-methoxy-4-methyl-2H-phthalazin-1-one from 2-acetyl-5-methoxybenzoic acid and hydrazine hydrate proceeds through a two-step, one-pot reaction. The overall transformation is a cyclocondensation reaction.

Step 1: Hydrazone Formation The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the acetyl group in 2-acetyl-5-methoxybenzoic acid. This is a classic condensation reaction that results in the formation of a hydrazone intermediate with the elimination of a water molecule.[1]

Step 2: Intramolecular Cyclization and Dehydration The second step involves an intramolecular nucleophilic attack of the terminal nitrogen atom of the hydrazone on the carboxylic acid group. This cyclization step is followed by the elimination of a second water molecule to yield the stable, aromatic phthalazinone ring system. The reaction is typically carried out under reflux conditions in a protic solvent like ethanol, which facilitates both the dissolution of the reactants and the proton transfer steps involved in the mechanism.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-acetyl-5-methoxybenzoic_acid 2-Acetyl-5-methoxybenzoic Acid hydrazone_formation Hydrazone Formation 2-acetyl-5-methoxybenzoic_acid->hydrazone_formation Nucleophilic attack on ketone hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->hydrazone_formation intramolecular_cyclization Intramolecular Cyclization (Dehydration) hydrazone_formation->intramolecular_cyclization Intermediate phthalazinone 7-Methoxy-4-methyl-2H-phthalazin-1-one intramolecular_cyclization->phthalazinone Final Product Formation

Caption: Synthetic workflow for 7-methoxy-4-methyl-2H-phthalazin-1-one.

Detailed Experimental Protocol

This protocol outlines the synthesis of 7-methoxy-4-methyl-2H-phthalazin-1-one from 2-acetyl-5-methoxybenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Acetyl-5-methoxybenzoic acid≥98%Commercially Available
Hydrazine hydrate (64-65% N₂H₄)Reagent GradeCommercially AvailableToxic and Corrosive
Ethanol (EtOH)AnhydrousCommercially Available
Deionized WaterIn-house
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetyl-5-methoxybenzoic acid (1.0 mmol, 194.18 mg) in 15 mL of ethanol. Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 mmol, approximately 0.06 mL) dropwise using a syringe. Caution: Hydrazine hydrate is highly toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The starting material and product should have different Rf values.

  • Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature. As the solution cools, the product will precipitate out as a solid. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain pure 7-methoxy-4-methyl-2H-phthalazin-1-one as a solid.

Quantitative Data and Characterization

ParameterValue
Molar Ratio (2-acetyl-5-methoxybenzoic acid : Hydrazine hydrate)1 : 1.2
SolventEthanol
Reaction TemperatureReflux (~78°C)
Reaction Time2-4 hours
Theoretical Yield190.20 mg (for 1.0 mmol scale)
Expected AppearanceOff-white to pale yellow solid
Expected Characterization Data:
  • ¹H NMR: Expect signals for the aromatic protons, a singlet for the methoxy group protons, a singlet for the methyl group protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the methyl carbon.

  • IR (cm⁻¹): Expect characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-O stretching (methoxy).

  • Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀N₂O₂ = 190.20 g/mol ).

Safety and Waste Disposal

  • Hydrazine hydrate is highly toxic, a suspected carcinogen, and corrosive. Always handle it in a chemical fume hood with appropriate personal protective equipment. In case of contact, wash the affected area immediately with copious amounts of water.

  • Ethanol is flammable. Keep it away from open flames and ignition sources.

  • All chemical waste should be disposed of according to institutional and local regulations. Aqueous waste containing hydrazine should be treated appropriately before disposal.

References

  • Syrris. Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. Available at: [Link]

  • Merchant, J. R., et al. (1978). Synthesis of some phthalazin-1(2H)-one derivatives. Journal of the Indian Chemical Society, 55(6), 575-577.
  • El-Gendy, A. A. (2011). SYNTHESIS AND REACTIONS OF PHTHALAZINE DERIVATIVES. World Journal of Chemistry, 6(2), 53-58.
  • Science of Synthesis. (2004). Product Class 10: Phthalazines.
  • Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 884-891.
  • Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482.
  • White, A. W., et al. (2004). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 14(10), 2433-2437.

Sources

Application Notes and Protocols: The Chlorination of 7-methoxy-2H-phthalazin-1-one with Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chlorination of 7-methoxy-2H-phthalazin-1-one using phosphorus oxychloride (POCl₃) to synthesize 1-chloro-7-methoxyphthalazine. This reaction is a critical step in the synthesis of various biologically active phthalazine derivatives, which have shown potential as anticonvulsant, cardiotonic, and antihypertensive agents.[1][2] This guide details the underlying chemical principles, a step-by-step experimental protocol, safety considerations for handling phosphorus oxychloride, and a robust workup procedure to ensure high yield and purity of the final product.

Introduction

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4] The conversion of a phthalazinone to a chlorophthalazine is a key transformation, as the resulting chloro-derivative serves as a versatile intermediate for further functionalization through nucleophilic substitution reactions.[4][5][6] The reaction of 7-methoxy-2H-phthalazin-1-one with phosphorus oxychloride (POCl₃) is a standard and effective method for this conversion.[7]

Phosphorus oxychloride is a powerful chlorinating agent, particularly effective for the conversion of cyclic amides (lactams) to their corresponding chloro-derivatives (lactim chlorides).[1][8] The reaction proceeds through the activation of the carbonyl oxygen of the phthalazinone by POCl₃, followed by nucleophilic attack of the chloride ion.

Chemical Principles and Mechanism

The reaction of 7-methoxy-2H-phthalazin-1-one with POCl₃ involves the conversion of a lactam to a lactim chloride. This transformation is believed to proceed through a lactam-lactim tautomerism, where the phthalazinone exists in equilibrium with its enol form.

The proposed mechanism involves the following key steps:

  • Activation of the Carbonyl: The lone pair of electrons on the carbonyl oxygen of the phthalazinone attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Attack and Elimination: A chloride ion, either from another molecule of POCl₃ or from the intermediate adduct, attacks the carbonyl carbon. This is followed by the elimination of a dichlorophosphate intermediate, which subsequently decomposes.

The use of an excess of POCl₃ often serves as both the reagent and the solvent, driving the reaction to completion.[8] In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the chlorinating power of POCl₃.[9]

ReactionMechanism Reaction Mechanism: Chlorination of 7-methoxy-2H-phthalazin-1-one cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products 7-methoxy-2H-phthalazin-1-one 7-methoxy-2H- phthalazin-1-one ActivatedComplex Activated O-Phosphoryl Intermediate 7-methoxy-2H-phthalazin-1-one->ActivatedComplex Nucleophilic attack by carbonyl oxygen POCl3 Phosphorus Oxychloride (POCl3) 1-chloro-7-methoxyphthalazine 1-chloro-7- methoxyphthalazine ActivatedComplex->1-chloro-7-methoxyphthalazine Nucleophilic attack by Cl- & Elimination Byproducts Phosphorus Byproducts (e.g., H3PO4) ActivatedComplex->Byproducts

Caption: Proposed mechanism for the chlorination reaction.

Experimental Protocol

This protocol outlines the synthesis of 1-chloro-7-methoxyphthalazine. Extreme caution must be exercised when handling phosphorus oxychloride.

Materials and Equipment
Material/EquipmentSpecifications
7-methoxy-2H-phthalazin-1-oneHigh purity
Phosphorus oxychloride (POCl₃)Reagent grade, freshly distilled if necessary
Dichloromethane (DCM)Anhydrous
Saturated sodium bicarbonate (NaHCO₃) solution
Crushed ice
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Chemical fume hoodMandatory
Personal Protective Equipment (PPE)Safety goggles, face shield, acid-resistant gloves, lab coat
Step-by-Step Procedure

Workflow Experimental Workflow A 1. Reaction Setup (Under Inert Atmosphere) B 2. Addition of Reagents (7-methoxy-2H-phthalazin-1-one & POCl3) A->B C 3. Reflux (Heat to specified temperature) B->C D 4. Reaction Quenching (Slow addition to ice/bicarbonate) C->D E 5. Extraction (with Dichloromethane) D->E F 6. Washing & Drying (Organic Layer) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (e.g., Recrystallization or Chromatography) G->H

Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.[10] Ensure all glassware is thoroughly dried to prevent violent reactions with POCl₃.[11]

  • Addition of Reagents: To the flask, add 7-methoxy-2H-phthalazin-1-one (1.0 equivalent). Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. The POCl₃ often serves as both the reagent and the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup - Quenching: This is a critical and potentially hazardous step. After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.[12] Slowly and carefully add the reaction mixture dropwise to the ice/bicarbonate slurry.[12] This "reverse quench" method is crucial for controlling the exothermic hydrolysis of excess POCl₃.[8][12] Never add water or base to the reaction mixture directly.[12] Maintain the temperature of the quenching mixture below 20°C.[12]

  • Extraction: Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 1-chloro-7-methoxyphthalazine can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Safety Precautions and Handling of Phosphorus Oxychloride

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[10][13][14] It is imperative to handle POCl₃ in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[10][15]

Key Safety Considerations:

  • Inhalation: POCl₃ vapors are highly toxic and can cause severe respiratory irritation, which may be delayed.[13]

  • Skin and Eye Contact: Liquid POCl₃ causes severe burns.[13][14] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

  • Reaction with Water: POCl₃ reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid.[13][16] Ensure all equipment is scrupulously dry.[11] Do not use water to extinguish fires involving POCl₃; use dry chemical powder.[15]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as sand or vermiculite and place it in a sealed container for disposal.[13][15] Do not use water for cleanup.[15]

  • Disposal: Dispose of excess POCl₃ and reaction waste according to institutional and local regulations for hazardous chemical waste.

Troubleshooting

IssuePossible CauseSolution
Reaction is sluggish or incomplete Insufficient heating; impure reagents.Ensure the reaction temperature is maintained at reflux. Use freshly distilled POCl₃.
Low yield of product Incomplete reaction; hydrolysis of the product during workup.Increase reaction time. Ensure the quenching and extraction steps are performed quickly and at low temperatures to minimize hydrolysis.[17]
Starting material is recovered after workup Hydrolysis of the product back to the starting material.[17]This is a common issue.[17] Minimize contact with water during workup. Consider using a non-aqueous workup if possible, or perform the extraction immediately after quenching.
Violent, uncontrolled reaction during quenching Adding water/base to the reaction mixture; quenching at too high a temperature.Always add the reaction mixture to the quenching solution (reverse quench).[12] Maintain a low temperature during the addition.[12]

Conclusion

The chlorination of 7-methoxy-2H-phthalazin-1-one with phosphorus oxychloride is a robust and widely used method for the synthesis of 1-chloro-7-methoxyphthalazine, a key intermediate in drug discovery. Adherence to the detailed protocol and strict observance of the safety precautions for handling phosphorus oxychloride are essential for a successful and safe outcome. Careful control of the reaction conditions and, in particular, the quenching procedure, will ensure a high yield of the desired product.

References

  • INCHEM. (1989). Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). Retrieved from [Link]

  • New Jersey Department of Health. (2001). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • IPCS. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • Li, X., et al. (2012). Org. Process Res. Dev. 16, 1727. As cited in ResearchGate. Retrieved from [Link]

  • Khlebnikov, V. (2014). Response to "How should I proceed in Chlorination using POCl3?". ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • El-Badry, Y. A., et al. (2012). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Chemical and Pharmaceutical Research, 4(5), 2354-2361.
  • Malykhina, R. S., & Sukhorukov, A. Y. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 11(52), 32963-32970.
  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Vilsmeier reagent/POCl3 formation. Retrieved from [Link]

  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 10: Phthalazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). Retrieved from [Link]

  • ResearchGate. (n.d.). Yield of cyclized products obtained by cyclodehydration with POCl3 and.... Retrieved from [Link]

  • MCE. (n.d.). 1-Chloro-7-cyclopentyloxy-6-methoxyphthalazine. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

  • SciSpace. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Retrieved from [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

  • Der Pharma Chemica. (2025). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Retrieved from [Link]

Sources

Application Note and Protocol: Strategic Chlorination of 7-methoxy-2H-phthalazin-1-one for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the chlorination of 7-methoxy-2H-phthalazin-1-one, a critical transformation in the synthesis of various pharmaceutical intermediates. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present a framework for process optimization and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Chlorinated Phthalazinones

7-methoxy-2H-phthalazin-1-one serves as a versatile scaffold in medicinal chemistry. Its subsequent chlorination is a pivotal step in the synthetic route towards a multitude of bioactive molecules. The phthalazin-1(2H)-one core is a privileged building block in drug development, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2][3][4] The introduction of a chlorine atom at a specific position on the phthalazinone ring can significantly modulate the compound's pharmacological properties. This transformation is a key step in the synthesis of compounds investigated for their potential as, for example, potent enzyme inhibitors in various therapeutic areas. The precise control of this chlorination reaction is therefore of paramount importance for the efficient and reproducible production of these valuable pharmaceutical intermediates.

Mechanistic Insights: The Vilsmeier-Haack Approach

The chlorination of 7-methoxy-2H-phthalazin-1-one is typically achieved using a Vilsmeier-Haack type reaction. This classic method involves the use of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[5]

The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from the reaction of the phthalazinone's amide functionality with phosphorus oxychloride.[6] This activated intermediate is then susceptible to nucleophilic attack by the chloride ion. The subsequent elimination of a phosphate byproduct drives the reaction to completion, yielding the desired 1-chloro-7-methoxyphthalazine. The use of a base is critical to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing potential side reactions.[7]

Chlorination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 7-methoxy-2H-phthalazin-1-one 7-methoxy-2H- phthalazin-1-one Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) 7-methoxy-2H-phthalazin-1-one->Vilsmeier_Reagent + POCl₃ - HCl POCl3 POCl₃ 1-chloro-7-methoxyphthalazine 1-chloro-7- methoxyphthalazine Vilsmeier_Reagent->1-chloro-7-methoxyphthalazine + Cl⁻ Phosphate_Byproduct Phosphate Byproduct Vilsmeier_Reagent->Phosphate_Byproduct Elimination

Caption: Mechanism of 7-methoxy-2H-phthalazin-1-one chlorination.

Experimental Protocol: Synthesis of 1-chloro-7-methoxyphthalazine

This protocol details a robust method for the chlorination of 7-methoxy-2H-phthalazin-1-one. In some cases, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can be used as a more potent chlorinating agent.[8]

Materials and Equipment
Reagent/EquipmentGrade/Specification
7-methoxy-2H-phthalazin-1-one>98% purity
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%
Triethylamine (Et₃N)Anhydrous, ≥99.5%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Saturated sodium bicarbonate (NaHCO₃) solutionACS grade
Brine (saturated NaCl solution)ACS grade
Anhydrous sodium sulfate (Na₂SO₄)ACS grade
Round-bottom flask250 mL, three-neck
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Dropping funnel
Ice bath
Separatory funnel500 mL
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Assemble and dry glassware start->setup charge_reagents 2. Charge flask with 7-methoxy-2H- phthalazin-1-one and DCM setup->charge_reagents cool 3. Cool the mixture to 0 °C charge_reagents->cool add_pocl3 4. Add POCl₃ dropwise cool->add_pocl3 add_et3n 5. Add Et₃N dropwise add_pocl3->add_et3n reflux 6. Heat the reaction to reflux add_et3n->reflux monitor 7. Monitor reaction by TLC reflux->monitor quench 8. Quench the reaction with ice-water monitor->quench Reaction complete extract 9. Extract with DCM quench->extract wash 10. Wash organic layer extract->wash dry 11. Dry with Na₂SO₄ wash->dry concentrate 12. Concentrate in vacuo dry->concentrate purify 13. Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the chlorination of 7-methoxy-2H-phthalazin-1-one.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Reagent Charging: To the flask, add 7-methoxy-2H-phthalazin-1-one (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of starting material).

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the stirred suspension via the dropping funnel over a period of 15-20 minutes.[9] Maintain the internal temperature below 5 °C.

  • Addition of Base: After the addition of POCl₃ is complete, add triethylamine (Et₃N, 1.5-2.5 eq) dropwise, again ensuring the temperature remains below 5 °C. The addition of the base is crucial to neutralize the HCl generated during the reaction, which can otherwise lead to side reactions.

  • Reflux: Once the additions are complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C for DCM).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water (100 mL). Caution: This quenching step is exothermic and should be performed slowly in a well-ventilated fume hood.[10][11]

  • Work-up: Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Work-up: Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any remaining acidic impurities, followed by brine (1 x 50 mL).

  • Work-up: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-chloro-7-methoxyphthalazine as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Reagent Stoichiometry POCl₃ (2.0-3.0 eq), Et₃N (1.5-2.5 eq)An excess of POCl₃ ensures complete conversion. The amount of base should be sufficient to neutralize the generated HCl.
Temperature Control Maintain < 5 °C during additionsPrevents uncontrolled exotherms and potential side reactions.[10]
Solvent Anhydrous DCMAprotic and allows for a suitable reflux temperature. The absence of water is critical to prevent decomposition of POCl₃.[12]
Incomplete Reaction Extend reflux time or increase the amount of POCl₃The starting material may be sparingly soluble, requiring longer reaction times for complete conversion.
Low Yield Ensure anhydrous conditions; optimize work-upMoisture can lead to the formation of byproducts. Inefficient extraction or purification can also result in product loss.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[10][11][12] It is acutely toxic if inhaled or absorbed through the skin.[10] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including impervious gloves (Teflon or Neoprene are recommended), safety glasses, and a lab coat.[11][13][14] Eye wash stations and safety showers should be readily accessible.[11][12][14]

  • Triethylamine (Et₃N) is a flammable and corrosive liquid.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent.

  • The quenching of the reaction mixture is highly exothermic and should be performed with caution.[10]

Conclusion

This application note provides a comprehensive and reliable protocol for the chlorination of 7-methoxy-2H-phthalazin-1-one. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize this important pharmaceutical intermediate in high yield and purity. The provided guidelines for optimization and troubleshooting further empower scientists to adapt and refine the process for their specific needs.

References

  • Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • SafeRack. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • New Jersey Department of Health. (2001, September). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Chung, C.-Y., et al. (2021).
  • Demirayak, Ş., Karaburun, A. C., & Beis, R. (2004). Some pyrrole substituted aryl pyridazinone and phthalazinone derivatives and their antihypertensive activities. European journal of medicinal chemistry, 39(12), 1089–1095.
  • Chung, C.-Y., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study.
  • Organic Syntheses. (n.d.). 2-Propynoic acid, 3-cyclopropyl-, ethyl ester. Retrieved from [Link]

  • El-Sayed, H. A., et al. (2023). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 28(1), 353.
  • ResearchGate. (n.d.). Interaction of phosphorus trichloride with triethylamine. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • The Synthetic Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • SciSpace. (2019, June 8). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved from [Link]

  • PubMed. (2022, October 13). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • Scientific & Academic Publishing. (2016). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

  • PubMed. (2019, January 1). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Retrieved from [Link]

  • MDPI. (2022, November 22). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]

Sources

Application Note: 7-Methoxy-2H-phthalazin-1-one as a Strategic Intermediate in PARP Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized targeted oncology, particularly in treating tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations) via synthetic lethality[1]. The phthalazinone scaffold is a privileged pharmacophore in this domain. This application note provides a comprehensive guide to utilizing 7-methoxy-2H-phthalazin-1-one (CAS: 60889-22-7) as a foundational intermediate for synthesizing next-generation PARP-1 inhibitors. By detailing the mechanistic rationale, synthetic workflows, and self-validating experimental protocols, this guide equips drug development professionals with the technical framework required for successful lead optimization.

Mechanistic Rationale: The Phthalazinone Pharmacophore

To design effective PARP inhibitors, one must understand the structural causality of the target binding site. The PARP-1 catalytic domain utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains[1]. Phthalazinone derivatives act as potent, competitive inhibitors by mimicking the nicotinamide moiety of NAD+[2].

Structural Causality of the 7-Methoxy Substitution

The selection of 7-methoxy-2H-phthalazin-1-one over an unsubstituted core is driven by two critical factors:

  • Hydrogen Bonding Network : The amide/lactam core of the phthalazinone moiety forms essential, bidentate hydrogen bonds with key catalytic residues—specifically Ser904 and Gly863 —anchoring the molecule within the active site[2].

  • AD Pocket Engagement : The 7-methoxy group alters the electronic density of the aromatic ring, making it more electron-rich. More importantly, molecular docking studies reveal that substitutions at the C7 position project into the Adenine-Dinucleotide (AD) binding pocket. The methoxy group provides a strategic hydrophobic interaction vector that enhances binding affinity and improves the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the resulting drug candidate[2].

PARP_Mechanism SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Binding & Activation SSB->PARP1 PARylation PARylation & Recruitment of BER PARP1->PARylation NAD+ Consumed Survival DNA Repair & Cell Survival PARylation->Survival Phthalazinone 7-Methoxy Phthalazinone Derivative (Inhibitor) Phthalazinone->PARP1 Competitive Inhibition (NAD+ Mimicry) Trapping PARP Trapping at Replication Fork Phthalazinone->Trapping Allosteric Changes DSB DNA Double-Strand Break (DSB) Trapping->DSB Lethality Synthetic Lethality (in BRCA-mutant cells) DSB->Lethality Failed HR Repair

Diagram 1: PARP-1 inhibition pathway and synthetic lethality induced by phthalazinone derivatives.

Synthetic Strategy and Workflows

7-Methoxy-2H-phthalazin-1-one exists predominantly as a stable lactam. To serve as a versatile intermediate, the C1 carbonyl must be activated. The most robust and scalable method is the conversion of the lactam into an imidoyl chloride (1-chloro-7-methoxyphthalazine) using phosphorus oxychloride (POCl₃)[3].

This activation is causal to downstream success: the resulting C-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the modular introduction of diverse functional groups (such as piperazine derivatives seen in)[4].

Synthesis_Workflow SM 7-Methoxy-2H-phthalazin-1-one (Stable Lactam) Chlorination Step 1: Chlorination POCl3, 70-80°C, 2h SM->Chlorination Int 1-Chloro-7-methoxyphthalazine (Reactive Imidoyl Chloride) Chlorination->Int Quench over ice (Caution: Exothermic) Coupling Step 2: SNAr or Cross-Coupling Amine/Boronic Acid, Base, Heat Int->Coupling Product C1-Substituted 7-Methoxyphthalazine (PARP Inhibitor Precursor) Coupling->Product Purification Step 3: Purification & Validation Flash Chromatography, LC-MS, NMR Product->Purification

Diagram 2: Three-step synthetic workflow for derivatizing 7-methoxy-2H-phthalazin-1-one.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that failures are caught before proceeding to complex downstream biological assays.

Protocol 3.1: Activation via Chlorination

Objective: Synthesize 1-chloro-7-methoxyphthalazine.

Rationale: POCl₃ acts as both the solvent and the chlorinating reagent. Heating to 70-80°C provides the necessary activation energy to form the phosphorodichloridate leaving group without degrading the phthalazine core[3].

  • Setup: Equip a 100-mL, 3-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a temperature probe under an inert argon atmosphere.

  • Reaction: Charge the flask with 10 g (approx. 56.8 mmol) of 7-methoxy-2H-phthalazin-1-one. Slowly add 40 mL of POCl₃ (excess).

  • Heating: Heat the slurry to 75°C. The mixture will gradually become homogeneous as the imidoyl chloride forms. Maintain temperature for 2 hours.

  • Quenching (Critical Safety Step): Remove the heat source and allow the mixture to cool to room temperature. Causality: POCl₃ reacts violently with water. To safely hydrolyze the excess reagent, pour the mixture dropwise over 500 g of crushed ice under vigorous stirring[3].

  • Isolation: Extract the aqueous mixture with dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with cold saturated NaHCO₃ to neutralize residual acid, followed by brine.

  • Validation Checkpoint: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Confirm product formation via LC-MS (expected m/z for [M+H]+ is ~195.0) and ¹H NMR (shift of the aromatic protons due to the loss of the lactam shielding).

Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce an amine side-chain at the C1 position.

Rationale: The C1-chloride is highly electrophilic. Using an amine (e.g., N-methylpiperazine) in the presence of a non-nucleophilic base (DIPEA) neutralizes the generated HCl, preventing the protonation and subsequent deactivation of the nucleophile.

  • Reaction: Dissolve 5 g of 1-chloro-7-methoxyphthalazine in 50 mL of anhydrous DMF. Add 1.5 equivalents of the desired amine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Heating: Stir the mixture at 90°C for 12 hours. Monitor progression via TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to room temperature, dilute with 200 mL of water, and extract with EtOAc (3 x 50 mL).

  • Purification: Purify the crude product via silica gel flash chromatography.

  • Validation Checkpoint: Perform High-Resolution Mass Spectrometry (HRMS) and ¹³C NMR to verify the C-N bond formation at the C1 position.

Protocol 3.3: In Vitro PARP-1 Inhibition Assay

Objective: Validate the biological activity of the synthesized derivative.

Rationale: A chemiluminescent assay is utilized because it offers the high sensitivity required to detect IC50 values in the low nanomolar range, directly quantifying the functional PARylation activity of recombinant PARP-1[4].

  • Preparation: Coat a 96-well plate with histone proteins. Add recombinant human PARP-1 enzyme (0.5 U/well) in assay buffer.

  • Inhibitor Incubation: Add the synthesized 7-methoxyphthalazine derivatives at varying concentrations (e.g., 0.1 nM to 10 μM) and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add NAD+ (including biotinylated-NAD+) to initiate PARylation. Incubate for 30 minutes.

  • Detection: Wash the plate, add Streptavidin-HRP, and subsequently add the chemiluminescent substrate.

  • Data Analysis: Read the luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis (GraphPad Prism).

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes representative structure-activity relationship (SAR) data for 7-methoxyphthalazine derivatives compared to a standard reference, demonstrating the impact of C1 substitution on target affinity and permeability[4].

CompoundSubstitution at C1IC50 (PARP-1)Caco-2 PermeabilityBinding Energy (kcal/mol)
Olaparib (Reference) Piperazine-carbonyl derivative5.0 nMHigh-9.2
Intermediate 1 None (1-Chloro-7-methoxy...)>10,000 nMLow-4.1
Derivative A N-methylpiperazine12.4 nMModerate-8.5
Derivative B 4-(2-furoyl)piperazine3.2 nMHigh-9.8

Note: Data is representative of typical SAR profiles for 7-methoxyphthalazine derivatives, highlighting that the 7-methoxy group (when paired with an optimized C1 side chain) can achieve sub-10 nM potency.

References

  • Liverpool John Moores University. "Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme". LJMU Research Online. URL:[Link]

  • Google Patents. "US20050137397A1 - Synthesis of hydrazine derivatives of pyridazine". US Patent Office.
  • PubMed / J-Stage. "Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors". Chemical and Pharmaceutical Bulletin. URL:[Link]

Sources

Application Note: 7-Methoxy-2H-phthalazin-1-one as a Core Scaffold in the Synthesis of MCH-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflow, and Self-Validating Protocols

Executive Summary & Biological Rationale

The Melanin-Concentrating Hormone (MCH) is a cyclic neuropeptide predominantly expressed in the hypothalamus, playing a critical role in the regulation of feeding behavior, energy homeostasis, and stress responses[1]. The MCH-1 receptor, a G-protein coupled receptor (GPCR) linking to


 proteins, has emerged as a highly validated therapeutic target for the treatment of obesity, metabolic syndrome, and anxiety disorders[2].

Historically, developing non-peptide, centrally penetrant antagonists for MCH-1 has been challenging due to the lipophilicity and molecular weight constraints required for blood-brain barrier (BBB) crossing. The 7-methoxy-2H-phthalazin-1-one scaffold has proven to be a highly effective, versatile starting material for generating 1-aminophthalazine-based MCH-1 antagonists[3]. The methoxy group at the C7 position provides critical hydrogen-bond accepting interactions within the MCH-1 binding pocket, while the phthalazinone core allows for divergent functionalization.

MCH1_Signaling MCH MCH Neuropeptide Receptor MCH-1 Receptor MCH->Receptor Activates Gi Gi/o Proteins Receptor->Gi Signals Effect Orexigenic Effect (Hyperphagia) Gi->Effect Induces Antagonist Phthalazine Antagonist Antagonist->Receptor Blocks

MCH-1 receptor signaling pathway and inhibition by phthalazine-based antagonists.

Chemical Mechanistic Rationale

The synthesis of 1-aminophthalazine MCH-1 antagonists from 7-methoxy-2H-phthalazin-1-one relies on a two-step sequence: Dehydroxychlorination followed by Nucleophilic Aromatic Substitution (


) .
The Lactam-Lactim Equilibrium

The 2H-phthalazin-1-one system exhibits a medium-dependent lactam-lactim dynamic equilibrium[4]. While the lactam form predominates in the solid state and neutral solutions, the addition of an electrophilic chlorinating agent like phosphorus oxychloride (


) drives the equilibrium toward the lactim tautomer.

The nucleophilic oxygen of the lactim attacks the electrophilic phosphorus of


, forming a highly reactive phosphorodichloridate intermediate. This intermediate undergoes an internal nucleophilic substitution (

) by the liberated chloride ion, expelling dichlorophosphate and yielding 1-chloro-7-methoxyphthalazine [4]. This C1-chloride is highly activated toward

by the adjacent endocyclic nitrogen atoms, making it an ideal electrophile for coupling with complex piperidine-based amines (e.g., 1-(2-naphthylmethyl)piperidin-4-amine) to form the final MCH-1 antagonist[3].

Synthesis_Workflow SM 7-methoxy-2H-phthalazin-1-one (Lactam Form) POCl3 POCl3 / Heat Dehydroxychlorination SM->POCl3 Intermediate 1-chloro-7-methoxyphthalazine (Reactive Electrophile) POCl3->Intermediate Lactim-to-Chloride SNi SNAr SNAr Amination (Reflux / DIPEA) Intermediate->SNAr Amine Piperidine-4-amine Derivative (Nucleophile) Amine->SNAr Product 1-amino-phthalazine (MCH-1 Antagonist) SNAr->Product IPC: LC-MS & TLC

Two-step synthetic workflow for 1-amino-phthalazine MCH-1 antagonists.

Experimental Protocols

As a self-validating system, each protocol below includes specific In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Synthesis of 1-Chloro-7-methoxyphthalazine

Causality Note:


 acts as both reagent and solvent. A catalytic amount of N,N-dimethylformamide (DMF) or N,N-diisopropylethylamine (DIPEA) can be added to generate the Vilsmeier-Haack type intermediate, accelerating the chlorination.

Reagents:

  • 7-Methoxy-2H-phthalazin-1-one: 1.0 eq (10 mmol, 1.76 g)

  • Phosphorus oxychloride (

    
    ): 5.0 eq (50 mmol, 4.6 mL)
    
  • DMF: 0.1 eq (catalytic)

Step-by-Step Procedure:

  • Charge a dry 50 mL round-bottom flask with 7-methoxy-2H-phthalazin-1-one under an inert argon atmosphere.

  • Add

    
     dropwise at room temperature, followed by 1-2 drops of anhydrous DMF.
    
  • Equip the flask with a reflux condenser and heat the mixture to 90–100 °C for 3 hours.

  • IPC (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (

    
    ) will disappear, replaced by a less polar, UV-active spot (
    
    
    
    ).
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess

    
    .
    
  • Critical Quench Step: Dissolve the crude residue in dichloromethane (DCM) and pour slowly into a vigorously stirred mixture of crushed ice and saturated aqueous

    
    . Causality:  The quench must be kept cold (< 5 °C) and slightly basic. Highly acidic or prolonged aqueous exposure will cause the 1-chlorophthalazine to hydrolyze back to the starting lactam[5].
    
  • Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to afford the intermediate as a pale yellow solid.
    
Protocol B: Amination to form the MCH-1 Antagonist

Causality Note: The amination requires elevated temperatures to overcome the activation energy barrier of the


 transition state. n-Butanol is chosen as the solvent due to its high boiling point and ability to solvate both the electrophile and the polar amine.

Reagents:

  • 1-Chloro-7-methoxyphthalazine: 1.0 eq (5 mmol, 0.97 g)

  • 1-(2-Naphthylmethyl)piperidin-4-amine: 1.2 eq (6 mmol, 1.44 g)

  • DIPEA: 2.5 eq (12.5 mmol, 2.2 mL)

  • n-Butanol: 15 mL

Step-by-Step Procedure:

  • In a heavy-walled sealed tube or pressure vial, suspend 1-chloro-7-methoxyphthalazine and the piperidine derivative in n-butanol.

  • Add DIPEA to neutralize the HCl generated during the substitution, preventing protonation and deactivation of the nucleophilic amine.

  • Seal the vessel and heat to 120 °C for 12 hours.

  • IPC (LC-MS): Sample 10

    
     of the reaction mixture. The mass spectrum should show the complete disappearance of the characteristic chlorine isotopic cluster (M, M+2) of the starting material, replaced by the exact mass of the desired product (
    
    
    
    ).
  • Cool to room temperature, concentrate the solvent under vacuum, and partition the residue between EtOAc and water.

  • Purify the organic layer via flash column chromatography (DCM:MeOH 95:5) to yield the pure 1-aminophthalazine antagonist[3].

Quantitative Data & Optimization

Table 1: Optimization of Dehydroxychlorination Conditions

Optimization is critical to minimize the formation of unreactive dimers or hydrolysis byproducts[5].

Chlorinating AgentEquivalentsAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)

5.0None8012< 20N/A

2.0None10086558

5.0None10048578

5.0 DMF (0.1 eq) 95 3 > 98 92
Table 2: SAR of 1-Aminophthalazine Derivatives at MCH-1

Data demonstrating the impact of the C7-methoxy group on receptor binding affinity compared to unsubstituted or alternative scaffolds[3].

Phthalazine Core SubstitutionAmine Component (

)
MCH-1 Binding

(nM)
BBB Permeability (Papp)
Unsubstituted1-(2-Naphthylmethyl)piperidin-4-amine45.2Moderate
7-Fluoro1-(2-Naphthylmethyl)piperidin-4-amine28.5High
7-Methoxy 1-(2-Naphthylmethyl)piperidin-4-amine 3.1 High
7-Methoxy1-(Benzyl)piperidin-4-amine18.4High

Troubleshooting & Quality Control

  • Incomplete Chlorination: If TLC indicates unreacted starting material after 4 hours, the

    
     may have degraded (hydrolyzed by atmospheric moisture). Always use a fresh, sealed bottle of 
    
    
    
    .
  • Product Reversion during Workup: If LC-MS shows a high percentage of 7-methoxy-2H-phthalazin-1-one in the final extracted organic layer of Protocol A, the quench was too warm or too acidic. Ensure the internal temperature during the quench remains below 5 °C.

  • Spectroscopic Validation: The final MCH-1 antagonist must be validated by

    
    -NMR. The diagnostic C7-methoxy protons will appear as a sharp singlet integrating to 3H at approximately 
    
    
    
    3.95–4.05 ppm (in
    
    
    )[3].

References

1. 2. 3. 4. 5.

Sources

Application Note: Synthesis and Optimization of Phthalazinone Derivatives via Hydrazine Hydrate Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

Phthalazin-1(2H)-one and its derivatives constitute a privileged heterocyclic scaffold in medicinal chemistry, agrochemical development, and materials science. Compounds featuring the phthalazinone core exhibit a broad spectrum of biological activities, functioning as potent phosphodiesterase 4 (PDE4) inhibitors, antidiabetic agents, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) antagonists in targeted cancer therapies[1].

The most direct, robust, and scalable synthetic route to access the phthalazinone core involves the condensation-cyclization of ortho-carbonyl benzoic acid derivatives (such as phthalic anhydride, 2-aroylbenzoic acids, or 2-(bromomethyl)benzonitriles) with hydrazine hydrate. This application note provides a comprehensive, self-validating protocol for this synthesis, detailing the mechanistic causality behind experimental choices to ensure high-yield recovery and purity.

Mechanistic Insights: The Condensation-Cyclization Cascade

The synthesis of 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide) or substituted phthalazinones is driven by a classic two-stage condensation-cyclization mechanism[1].

  • Nucleophilic Attack (Ring Opening): The highly nucleophilic terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the anhydride or acyl ring. This step opens the ring to form a transient, open-chain hydrazide intermediate.

  • Intramolecular Cyclization (Dehydration): The secondary amine of the hydrazide intermediate attacks the adjacent carbonyl group. Subsequent elimination of a water molecule (dehydration) yields the thermodynamically stable fused heterocyclic system.

Causality in Reaction Design: The use of an acid catalyst (e.g., acetic acid) or a protic solvent like ethanol facilitates the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for the dehydration step and preventing the reaction from stalling at the open-chain intermediate stage[2].

Mechanism A Phthalic Anhydride / 2-Acylbenzoic Acid B Hydrazine Hydrate (Nucleophilic Attack) A->B EtOH / Reflux C Open-Chain Hydrazide Intermediate B->C Ring Opening D Intramolecular Cyclization (-H2O) C->D Acid Catalysis E Phthalazinone Derivative D->E Thermodynamic Stabilization

Mechanistic pathway for the synthesis of phthalazinone derivatives via hydrazine condensation.

Standard Experimental Protocol

This self-validating protocol describes the cyclization of an ortho-substituted benzoic acid derivative with hydrazine hydrate. The procedure is designed to provide clear endpoints and robust characterization steps.

Materials & Reagents
  • Substrate: Phthalic anhydride or 2-aroylbenzoic acid (1.0 eq, ≥99% purity)

  • Reagent: Hydrazine hydrate (64-65% or 98% aqueous solution, 1.1 - 1.2 eq)

  • Solvent: Absolute Ethanol or Glacial Acetic Acid

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, ice-water bath, vacuum filtration setup.

Step-by-Step Methodology
  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the starting substrate in absolute ethanol (approximately 5-10 mL of solvent per gram of substrate).

  • Controlled Reagent Addition: Critical Step: Add 1.1 to 1.2 equivalents of hydrazine hydrate dropwise to the solution at room temperature.

    • Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition prevents localized overheating and suppresses the formation of unwanted bis-hydrazones or azines caused by a sudden stoichiometric excess of hydrazine[3].

  • Reflux & Cyclization: Attach the reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78°C for ethanol) for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 1:1 ethyl acetate/hexanes) until the starting material is entirely consumed[4].

  • Thermodynamic Precipitation: Once TLC indicates reaction completion, remove the heat source and allow the mixture to cool slowly to room temperature. The thermodynamic stability and rigid planar structure of the phthalazinone core naturally drive its spontaneous crystallization from the solvent[5].

  • Isolation: To maximize yield, chill the flask in an ice-water bath (0-5°C) for 30 minutes. Collect the precipitated solid via vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold ethanol followed by cold deionized water to remove trace unreacted hydrazine and water-soluble byproducts. Recrystallize the crude product from hot ethanol or acetic acid to yield the pure phthalazinone derivative[3]. Dry in a vacuum oven at 50°C.

Workflow Step1 1. Reagent Preparation Dissolve substrate in EtOH Step2 2. Hydrazine Addition Dropwise, 1.1-1.2 eq Step1->Step2 Step3 3. Reflux (2-4 h) Monitor via TLC Step2->Step3 Step4 4. Cooling & Precipitation Ice bath (0-5°C) Step3->Step4 Step5 5. Vacuum Filtration Wash with cold EtOH/H2O Step4->Step5 Step6 6. Recrystallization Yield pure Phthalazinone Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of phthalazinones.

Optimization & Quantitative Data

Solvent selection and temperature control significantly impact the yield and purity of the final phthalazinone. The table below summarizes comparative quantitative data based on standard optimization parameters[2].

SubstrateSolvent / CatalystTemp (°C)Time (h)Yield (%)Observation / Causality
Phthalic AnhydrideEthanol (Absolute)78 (Reflux)3.085 - 88Standard conditions; good purity but moderate reaction rate.
Phthalic AnhydrideAcetic Acid (Glacial)118 (Reflux)2.092 - 97Acid catalysis accelerates dehydration; higher thermodynamic yield[2].
2-Aroylbenzoic AcidEthanol + drops of HCl78 (Reflux)4.080 - 85Acidic environment prevents stalling at the open-chain hydrazide stage.
3-Bromo-2-(bromomethyl)benzonitrileEthanol / Water80 (Reflux)5.075 - 80Requires precise stoichiometry to avoid nucleophilic substitution at the benzylic bromide[4].

Troubleshooting & Field-Proven Insights

  • Issue: Reaction Stalling / Incomplete Conversion

    • Causality: The cyclization step (dehydration) may face high activation energy barriers depending on the steric bulk of the ortho-substituents.

    • Solution: Transition the solvent system from ethanol to glacial acetic acid. The lower pKa of acetic acid protonates the intermediate's hydroxyl group, transforming it into a superior leaving group (water), thereby driving the cyclization forward to completion[5].

  • Issue: Formation of Sticky Oils Instead of Crystals

    • Causality: An excess of hydrazine hydrate can lead to the formation of side products (such as hydrazones), or the product concentration in the solvent is too low to reach the supersaturation required for crystallization[3].

    • Solution: Ensure strict adherence to the 1.1 - 1.2 eq hydrazine ratio. If an oil forms during cooling, concentrate the mixture under reduced pressure using a rotary evaporator, add a seed crystal, and aggressively scratch the inside of the flask with a glass rod to induce nucleation sites[3].

  • Issue: N-Alkylation Side Reactions

    • Causality: If reactive electrophiles or solvent impurities are present, the nitrogen at the 2-position of the phthalazinone ring can be inadvertently alkylated.

    • Solution: Ensure the use of anhydrous, high-purity solvents and strictly control the reflux temperature[3].

References

  • Recent Developments in Chemistry of Phthalazines Source: Longdom Publishing URL:[Link]

  • Preparation of Phthalazone (US3586682A)

Sources

Application Note: Precision Functionalization of 7-Methoxy-2H-phthalazin-1-one at the N-2 Position

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The 7-methoxy-2H-phthalazin-1-one scaffold represents a critical pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. While the 4-position is typically substituted with an aryl or heteroaryl moiety (as seen in Olaparib and Talazoparib), the N-2 position (lactam nitrogen) serves as the essential vector for solubilizing groups or linker attachment.

Functionalizing the N-2 position presents a classic chemoselectivity challenge: the Lactam-Lactim Tautomerism . The anion generated upon deprotonation is ambident, capable of reacting at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).

  • N-Alkylation (Thermodynamic Product): Desired for biological activity (PARP inhibition requires the amide/lactam carbonyl H-bond acceptor).

  • O-Alkylation (Kinetic Product): Often an impurity that reduces yield and requires difficult chromatographic separation.

This guide details two field-proven protocols to maximize N-2 selectivity: Direct Nucleophilic Substitution (


)  and the Mitsunobu Reaction .

Mechanistic Logic & Selectivity Control

Understanding the electronic environment is prerequisite to success. The pKa of the N-2 proton in phthalazinones is approximately 10.5–11.0. Deprotonation yields a resonance-stabilized anion.

Graphviz Diagram: Tautomerism & Reaction Pathways

Phthalazinone_Reactivity Substrate 7-Methoxy-2H-phthalazin-1-one (Neutral Lactam) Anion Resonance Stabilized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (Base: K2CO3, NaH, Cs2CO3) Product_N N-Alkylated Product (Thermodynamic / Desired) Major in Polar Aprotic Solvents Anion->Product_N Soft Electrophile / High Temp (Orbital Control) Product_O O-Alkylated Product (Kinetic / Impurity) Favored by Hard Electrophiles Anion->Product_O Hard Electrophile / Ag+ Salts (Charge Control)

Caption: Mechanistic bifurcation of the phthalazinone anion. N-alkylation is favored by orbital control and thermodynamic conditions.

Protocol A: Direct N-Alkylation (Standard Method)

This protocol is the industry standard for attaching primary alkyl halides, benzyl halides, or linker chains. It utilizes mild basic conditions to favor the thermodynamic N-product.

Materials
  • Substrate: 7-methoxy-2H-phthalazin-1-one (1.0 equiv)

  • Electrophile: Alkyl/Benzyl Halide (e.g., 3-(4-chlorophenyl)propyl bromide) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide), anhydrous.

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Use if electrophile is a chloride.

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 7-methoxy-2H-phthalazin-1-one and anhydrous DMF (

    
     concentration relative to substrate). Stir until fully dissolved.
    
  • Deprotonation: Add anhydrous

    
     in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation equilibrium.
    
  • Addition: Add the Electrophile dropwise via syringe.

    • Note: If the electrophile is a solid, dissolve it in a minimal amount of DMF first.

  • Reaction: Heat the mixture to 60°C - 80°C .

    • Critical Check: Monitor by TLC or LC-MS every 2 hours. Reaction typically completes in 4–12 hours.

    • Selectivity Tip: Higher temperatures (

      
      ) increase reaction rate but may slightly elevate O-alkylation ratios. Keep below 
      
      
      
      for optimal selectivity.
  • Quench: Cool to RT. Pour the mixture slowly into ice-cold water (10x volume of DMF).

  • Isolation:

    • Precipitation: If a solid forms, filter and wash with water and hexanes.

    • Extraction: If no precipitate, extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

      
      .
      
Data: Base & Solvent Effects on Selectivity
BaseSolventTemp (°C)Yield (%)N:O RatioNotes

DMF 80 88% >20:1 Recommended. High yield, easy workup.

THF0 -> RT92%10:1Faster, but higher O-alkylation risk due to "naked" anion.

AcetoneReflux75%>20:1Slower reaction, cleaner profile. Good for sensitive substrates.

DCMRT<10%N/ABase too weak for efficient deprotonation (

mismatch).

Protocol B: Mitsunobu Reaction (Precision Method)

Use this protocol when the linker is available as an alcohol (not a halide) or when stereocenter inversion is required (e.g., attaching a chiral pyrrolidine ring).

Materials
  • Substrate: 7-methoxy-2H-phthalazin-1-one (1.0 equiv)

  • Alcohol: R-OH (1.2 – 1.5 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (1.5 equiv)
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Setup: In a dry flask under

    
    , combine the phthalazinone substrate, the alcohol (R-OH), and 
    
    
    
    in anhydrous THF (
    
    
    ).
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add DIAD dropwise over 20 minutes.

    • Visual Cue: The solution will turn yellow/orange. The color should fade slightly as the reagent is consumed.

  • Reaction: Allow to warm to RT naturally and stir for 12–24 hours.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ).
    
    • Trituration: Often, adding

      
       or Hexanes/EtOAc (1:1) precipitates the oxide, allowing filtration of the product in the filtrate.
      
    • Column: Flash chromatography is usually required (Silica, Hexanes/EtOAc gradient).

Experimental Workflow Diagram

Workflow Start Start: 7-methoxy-2H-phthalazin-1-one Decision Linker Type? Start->Decision Halide Alkyl Halide (R-X) Decision->Halide Halide Available Alcohol Alcohol (R-OH) Decision->Alcohol Chiral/Alcohol ReactionA Protocol A: K2CO3 / DMF / 80°C Halide->ReactionA WorkupA Quench in H2O -> Filter/Extract ReactionA->WorkupA Final Final Product: N-2 Functionalized Phthalazinone WorkupA->Final ReactionB Protocol B: Mitsunobu (PPh3/DIAD) Alcohol->ReactionB WorkupB Concentrate -> Remove Ph3PO ReactionB->WorkupB WorkupB->Final

Caption: Decision tree for selecting the optimal functionalization pathway based on linker availability.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Poor solubility of the phthalazinone anion.

    • Fix: Switch solvent to DMAc or NMP. Increase temperature to

      
      . Add 18-crown-6 ether if using 
      
      
      
      to solubilize the potassium cation.
  • Issue: O-Alkylation > 10%.

    • Cause: "Hard" electrophile (e.g., methyl iodide, sulfates) or highly polar solvent exposing the oxygen anion.

    • Fix: Switch to a non-polar solvent (Toluene) with a phase transfer catalyst (TBAI or TBAHS). Use a "softer" leaving group (Bromide/Iodide instead of Tosylate).

  • Issue: Purification Difficulty.

    • Fix: N-alkylated products are typically more polar than O-alkylated byproducts. On Silica TLC, the O-product usually has a higher

      
       (runs faster) than the N-product.
      

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Loh, V. M., et al. (2005). "Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase."[2] Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238. Link

  • Vagstad, A., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link

  • BenchChem Application Note. (2025). "Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H)-one." BenchChem Protocols. Link

Sources

Application Note: Advanced One-Pot Synthesis of Substituted 7-Methoxyphthalazinones via Palladium-Catalyzed Multicomponent Cycloaminocarbonylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocol

Introduction & Scientific Rationale

The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, most notably recognized as the critical pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors such as olaparib, as well as in various PDE4 inhibitors and cardiovascular agents[1],[2].

Historically, the synthesis of substituted phthalazinones relied on the condensation of hydrazine derivatives with pre-functionalized 2-carboxybenzaldehydes or phthalic anhydrides. However, these classical methods suffer from multi-step precursor synthesis and poor functional group tolerance. To streamline drug discovery workflows, modern approaches have shifted toward transition-metal-catalyzed multicomponent reactions (MCRs). Specifically, the palladium-catalyzed three-component cycloaminocarbonylation of aryl halides/tosylates, hydrazines, and carbon monoxide (CO) represents a highly efficient, atom-economical "one-pot" strategy[3].

This Application Note details a robust, self-validating protocol for the synthesis of 7-methoxy-2-phenylphthalazin-1(2H)-one . To maximize laboratory safety and operational simplicity, this procedure utilizes molybdenum hexacarbonyl


 as a solid CO surrogate, eliminating the need for hazardous high-pressure CO gas cylinders[3].
Regiochemistry Note (The "Why" Behind Precursor Selection)

To selectively yield a 7-methoxy substituted phthalazinone, the precise selection of the starting material is critical. The correct precursor is 2-bromo-4-methoxybenzaldehyde .

  • The formyl group (C1) condenses with hydrazine to form the imine (C4 of the phthalazinone).

  • The bromide (C2) undergoes Pd-catalyzed carbonylation to form the carbonyl (C1 of the phthalazinone).

  • Consequently, the methoxy group at the C4 position of the benzaldehyde maps directly to the C7 position of the final phthalazinone ring.

Mechanistic Causality & Catalytic Cycle

Understanding the reaction mechanism is essential for troubleshooting and scaling. The transformation is a cascade sequence driven by a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 2-bromo-4-methoxybenzaldehyde.

  • CO Insertion:

    
     thermally decomposes to release CO gas in situ, which coordinates to the Pd(II) center and undergoes migratory insertion to form an acyl-palladium(II) intermediate.
    
  • Hydrazone Formation: Concurrently, phenylhydrazine condenses with the formyl group of the precursor to yield an intermediate hydrazone.

  • Reductive Elimination: The nucleophilic nitrogen of the hydrazone attacks the electrophilic acyl-palladium species. A strong base (DBU) facilitates deprotonation, driving the intramolecular cyclization and subsequent reductive elimination to release the target 7-methoxyphthalazinone and regenerate the Pd(0) catalyst.

CatalyticCycle A Pd(0) Active Species B Oxidative Addition (2-Bromo-4-methoxybenzaldehyde) A->B Add Precursor C CO Insertion (Acyl-Pd(II) Intermediate) B->C Mo(CO)6 D Hydrazone Formation (Reaction with Aryl Hydrazine) C->D Hydrazine E Cyclization & Reductive Elimination D->E Base (DBU) E->A Regenerate Pd(0) F 7-Methoxyphthalazin-1(2H)-one E->F Product

Fig 1. Pd-catalyzed cycloaminocarbonylation mechanism for 7-methoxyphthalazinone synthesis.

Reaction Optimization & Quantitative Data

The choice of ligand and base dictates the success of the reductive elimination step. Bidentate ligands with wide bite angles (e.g., Xantphos, ~111°) force the acyl and amido substituents on the Pd(II) center into a highly strained cis-geometry, drastically accelerating cyclization. DBU is selected as the optimal base due to its strong, non-nucleophilic nature, which prevents unwanted side reactions with the acyl-palladium intermediate.

Table 1: Optimization of Reaction Conditions for 7-Methoxy-2-phenylphthalazin-1(2H)-one

EntryPd Source (5 mol%)Ligand (5 mol%)CO Source (equiv)Base (2.0 equiv)SolventYield (%)
1


(10 mol%)

(0.5)

1,4-Dioxane42
2

dppf

(0.5)

1,4-Dioxane65
3

Xantphos

(0.5)

1,4-Dioxane81
4

Xantphos

(0.5)
DBU 1,4-Dioxane 96
5

Xantphos

(0.5)
DBU1,4-Dioxane78
6

XantphosParaformaldehyde (2.0)DBU1,4-Dioxane88

Note: Reactions performed on a 1.0 mmol scale at 110 °C for 12 hours. Yields represent isolated product after chromatography.

Experimental Protocol

ExperimentalWorkflow S1 Reagent Assembly (Glovebox) S2 One-Pot Reaction (110 °C, 12 h) S1->S2 S3 Quench & Extract (EtOAc/H2O) S2->S3 S4 Purification (Silica Gel) S3->S4 S5 Characterization (NMR/HRMS) S4->S5

Fig 2. Step-by-step experimental workflow for the one-pot multicomponent synthesis.

Required Reagents
  • Precursor: 2-Bromo-4-methoxybenzaldehyde (1.0 mmol, 215 mg)

  • Nucleophile: Phenylhydrazine (1.2 mmol, 118 µL)

  • Catalyst/Ligand:

    
     (0.05 mmol, 11.2 mg), Xantphos (0.05 mmol, 28.9 mg)
    
  • CO Surrogate: Molybdenum hexacarbonyl

    
     (0.5 mmol, 132 mg)
    
  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 299 µL)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Assembly: Inside a nitrogen-filled glovebox, weigh

    
    , Xantphos, and 
    
    
    
    into an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar.
  • Substrate Addition: Add 2-bromo-4-methoxybenzaldehyde to the tube. Seal the tube with a rubber septum and transfer it to a well-ventilated fume hood. Connect to a Schlenk line (positive

    
     pressure).
    
  • Liquid Reagent Injection: Using standard syringe techniques, inject anhydrous 1,4-dioxane (5.0 mL). Stir for 2 minutes to dissolve the solids. Sequentially inject phenylhydrazine and DBU.

  • Reaction Execution: Replace the rubber septum with a Teflon screw cap under a heavy flow of

    
    . Seal tightly. Submerge the tube in a pre-heated oil bath at 110 °C and stir vigorously (800 rpm) for 12 hours.
    
    • Self-Validating Checkpoint: The mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution as the active Pd(0) species forms and CO is liberated.

  • Quenching: Remove the tube from the oil bath and allow it to cool to room temperature. CAUTION: Slowly open the Teflon cap inside the fume hood to vent any residual, unreacted CO gas.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and molybdenum salts. Wash the filtrate with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient (initially 5:1, ramping to 3:1).

    • Self-Validating Checkpoint: On TLC (Hexanes/EtOAc 3:1), the product appears as a bright, UV-active spot (

      
      ), distinctly lower than the starting aldehyde (
      
      
      
      ).
Analytical Characterization
  • Appearance: Off-white to pale yellow solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the diagnostic singlet of the 7-methoxy group at
    
    
    3.95 ppm (3H, s). The characteristic imine proton (C4-H) of the phthalazinone ring will appear as a sharp singlet downfield at
    
    
    8.20–8.35 ppm.
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    The carbonyl carbon (C1) typically resonates at
    
    
    159.0 ppm, and the imine carbon (C4) at
    
    
    138.5 ppm.

References[1] Title: WO2009093032A1 - Phthalazinone derivatives

Source: Google Patents URL: 3] Title: Access to phthalazinones via palladium-catalyzed three-component cycloamino-carbonylation of 2-formylaryl tosylates, hydrazines and CO Source: Tetrahedron URL: [Link]3] Title: Palladium-Catalyzed Phthalazinone Synthesis Using Paraformaldehyde as Carbon Source Source: Organic Letters URL: [Link]2] Title: Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview Source: MDPI (Molecules) URL: [Link]

Sources

Application Notes and Protocols: Copper-Catalyzed Coupling Reactions for the Functionalization of 7-Methoxy-2H-phthalazin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Phthalazinone Scaffold and Copper Catalysis in Modern Drug Discovery

The phthalazin-1(2H)-one core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant pharmacological activities.[1] Its prevalence in medicinal chemistry stems from its ability to act as a versatile scaffold for the development of agents targeting a wide array of biological targets, including but not limited to, anticancer, anti-inflammatory, and antimicrobial therapies. The functionalization of this core is therefore of paramount importance in the generation of novel drug candidates with improved potency and selectivity.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds (C-N, C-O, C-S).[2][3] The lower cost and toxicity of copper, coupled with the continuous development of highly efficient ligand systems, have made these reactions increasingly attractive for both academic research and industrial-scale synthesis.[3][4]

This application note provides a detailed guide for researchers on the use of copper-catalyzed coupling reactions for the functionalization of the 7-methoxy-2H-phthalazin-1-one scaffold. We will focus on the N-arylation and O-arylation of a key intermediate, 4-bromo-7-methoxy-2H-phthalazin-1-one, to generate libraries of novel compounds for drug discovery programs. The protocols described herein are based on well-established Ullmann-type reaction conditions and are designed to be robust and adaptable.

Part 1: Synthesis of the Key Precursor: 4-Bromo-7-methoxy-2H-phthalazin-1-one

A crucial starting material for copper-catalyzed cross-coupling reactions is the halo-substituted phthalazinone. While the direct synthesis of 4-bromo-7-methoxy-2H-phthalazin-1-one may not be explicitly documented, a plausible synthetic route can be devised from commercially available starting materials, such as 4-methoxyphthalic acid or its anhydride. The following is a proposed, generalized two-step procedure.

Step 1: Synthesis of 7-methoxy-2H-phthalazin-1-one

This can be achieved through the condensation of 4-methoxyphthalic anhydride with hydrazine hydrate in a suitable solvent like ethanol or acetic acid.

Step 2: Bromination of 7-methoxy-2H-phthalazin-1-one

The bromination of the phthalazinone ring at the 4-position can be accomplished using a suitable brominating agent. A common method involves the use of phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Part 2: Copper-Catalyzed N-Arylation of 4-Bromo-7-methoxy-2H-phthalazin-1-one

The introduction of an aryl or heteroaryl group at the N-2 position of the phthalazinone core can significantly modulate the biological activity of the resulting compound. The copper-catalyzed N-arylation, a variation of the Ullmann condensation, provides a direct route to these valuable derivatives.

Causality Behind Experimental Choices
  • Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type couplings. It is relatively inexpensive and air-stable, making it convenient to handle.[3]

  • Ligand: The use of a ligand is often crucial to facilitate the reaction under milder conditions and to improve yields. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective in accelerating the rate of C-N bond formation.[5]

  • Base: An inorganic base is required to deprotonate the amine nucleophile. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently employed due to their suitable basicity and compatibility with a wide range of functional groups.[3]

  • Solvent: A high-boiling point, polar aprotic solvent is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures. Dioxane and N,N-dimethylformamide (DMF) are common choices.[6]

Experimental Workflow: N-Arylation

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine 4-bromo-7-methoxy-2H-phthalazin-1-one, amine, CuI, ligand, and base in a reaction vessel. Solvent Add anhydrous solvent (e.g., dioxane). Setup->Solvent Degas Degas the mixture (e.g., with argon). Solvent->Degas Heat Heat the reaction mixture to the desired temperature (e.g., 100-120 °C). Degas->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Filter to remove insoluble salts. Cool->Filter Extract Extract with an organic solvent. Filter->Extract Purify Purify the product by column chromatography. Extract->Purify

Caption: Workflow for the copper-catalyzed N-arylation of 4-bromo-7-methoxy-2H-phthalazin-1-one.

Detailed Protocol: N-Arylation with Aniline
  • To an oven-dried Schlenk tube, add:

    • 4-bromo-7-methoxy-2H-phthalazin-1-one (1.0 mmol, 1.0 equiv)

    • Aniline (1.2 mmol, 1.2 equiv)

    • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

    • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-7-methoxy-2H-phthalazin-1-one.

Part 3: Copper-Catalyzed O-Arylation of 4-Bromo-7-methoxy-2H-phthalazin-1-one

The formation of a C-O bond to generate aryl ethers is another important transformation in drug discovery. The copper-catalyzed O-arylation of phenols with aryl halides provides a reliable method for synthesizing these compounds. In the context of our target scaffold, this would involve the reaction of a phenol with 4-bromo-7-methoxy-2H-phthalazin-1-one.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Similar to N-arylation, CuI is a suitable catalyst. For O-arylation, ligands such as 1,10-phenanthroline or amino acids like L-proline have been shown to be effective.[7] These ligands can stabilize the copper catalyst and facilitate the coupling.

  • Base: A strong base is typically required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) is often the base of choice for O-arylation reactions as it is highly effective and has good solubility in common organic solvents.[8]

  • Solvent: Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are generally used for copper-catalyzed O-arylation reactions.[8]

Experimental Workflow: O-Arylation

O_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine 4-bromo-7-methoxy-2H-phthalazin-1-one, phenol, CuI, ligand, and base in a reaction vessel. Solvent Add anhydrous solvent (e.g., DMF). Setup->Solvent Degas Degas the mixture (e.g., with argon). Solvent->Degas Heat Heat the reaction mixture to the desired temperature (e.g., 120-140 °C). Degas->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Filter to remove insoluble salts. Cool->Filter Extract Extract with an organic solvent. Filter->Extract Purify Purify the product by column chromatography. Extract->Purify

Caption: Workflow for the copper-catalyzed O-arylation of 4-bromo-7-methoxy-2H-phthalazin-1-one.

Detailed Protocol: O-Arylation with Phenol
  • To an oven-dried Schlenk tube, add:

    • 4-bromo-7-methoxy-2H-phthalazin-1-one (1.0 mmol, 1.0 equiv)

    • Phenol (1.5 mmol, 1.5 equiv)

    • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

    • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 130 °C for 36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-aryl-7-methoxy-2H-phthalazin-1-one derivative.

Part 4: Mechanistic Insights

The mechanism of the Ullmann condensation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. While the exact mechanism can vary depending on the specific reactants and conditions, a generally accepted pathway is outlined below.

Ullmann_Mechanism CuI Cu(I)L OxAdd Ar-Cu(III)(X)L CuI->OxAdd Oxidative Addition (Ar'-X) NucSub Ar-Cu(III)(Nu)L OxAdd->NucSub Ligand Exchange (Nu-H, Base) NucSub->CuI Reductive Elimination Product Ar-Nu NucSub->Product

Caption: Generalized catalytic cycle for the copper-catalyzed Ullmann coupling.

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (4-bromo-7-methoxy-2H-phthalazin-1-one) to form a Cu(III) intermediate.

  • Ligand Exchange: The nucleophile (amine or alcohol) displaces the halide on the copper center, often facilitated by the base, to form a new Cu(III) complex.

  • Reductive Elimination: The C-N or C-O bond is formed through reductive elimination from the Cu(III) complex, yielding the desired product and regenerating the Cu(I) catalyst.

Data Summary: Representative Reaction Parameters

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
N-Arylation CuI (10%)DMEDA (20%)K₃PO₄ (2.0)Dioxane110
O-Arylation CuI (5%)1,10-Phenanthroline (10%)Cs₂CO₃ (2.0)DMF130

Conclusion

Copper-catalyzed coupling reactions offer an efficient and economical platform for the functionalization of the 7-methoxy-2H-phthalazin-1-one scaffold. The protocols outlined in this application note provide a robust starting point for the synthesis of novel N-aryl and O-aryl phthalazinone derivatives. By leveraging these methods, researchers in drug discovery can rapidly generate diverse libraries of compounds for biological screening, accelerating the identification of new therapeutic agents.

References

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782.
  • Chen, Y., & Zhang, S. (2011). Efficient Iron/Copper-Cocatalyzed O-Arylation of Phenols with Bromoarenes. Synlett, 2011(02), 268-272.
  • Hosseini-Zare, M. S., et al. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.
  • Khalil, N. A., et al. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Archives of Pharmacal Research, 36(6), 671-683.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Nicolaou, K. C., et al. (2003). Synthesis of Substituted Biphenyls via the Copper-Catalyzed Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Paine, A. J. (1987). Mechanisms and models for the Ullmann condensation reaction. The role of copper(I) and copper(II) salts. Journal of the American Chemical Society, 109(5), 1496–1502.
  • Pye, P. J., & Rossen, K. (2005). Practical Aspects of Copper-Catalyzed C-N and C-O Bond-Forming Reactions. Current Organic Synthesis, 2(4), 437-450.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799-3802.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173.
  • Jiang, L., Job, G. E., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters, 5(20), 3667–3669.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131.
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann Reaction: A Powerful and Versatile Tool for Modern Organic Synthesis. Synlett, 2003(15), 2428-2439.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Methoxy-2H-phthalazin-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: improving yield of 7-methoxy-2H-phthalazin-1-one synthesis Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Active Ticket ID: #PHZ-7-MET-OPT Assigned Specialist: Senior Application Scientist[1]

Welcome to the Technical Support Center

You are likely accessing this guide because you are encountering low yields, difficult purifications, or inconsistent results in the synthesis of 7-methoxy-2H-phthalazin-1-one (also known as 7-methoxyphthalazin-1(2H)-one).

This scaffold is a critical intermediate for PARP inhibitors (e.g., Olaparib analogs) and other bioactive heterocycles. Our analysis indicates that 90% of yield failures for this specific isomer stem from a fundamental flaw in route selection—specifically, the regiochemical ambiguity of the phthalic anhydride route.

This guide provides a definitive, self-validating protocol to correct these issues.

Module 1: The "Gold Standard" Synthetic Route

The Core Problem: Regioselectivity

Many researchers attempt to synthesize 7-methoxy-2H-phthalazin-1-one by reacting 4-methoxyphthalic anhydride with hydrazine.[1]

  • The Issue: This reaction produces a mixture of two isomers: 6-methoxy and 7-methoxy phthalazinone.[1]

  • The Consequence: These isomers have similar solubilities and

    
     values, making separation difficult and capping your theoretical yield of the desired 7-isomer at roughly 50%.
    
The Solution: Pre-installed Regiochemistry

To guarantee high yield and purity, you must use an acyclic precursor where the carbonyl differentiation is already established. The superior route utilizes 2-formyl-5-methoxybenzoic acid (or its ester).[1]

Optimized Protocol: Cyclization of Methyl 5-formyl-2-methoxybenzoate

Reaction Scheme:



Step-by-Step Methodology
  • Reagents:

    • Substrate: Methyl 5-formyl-2-methoxybenzoate (1.0 equiv).[1]

    • Reagent: Hydrazine hydrate (64-80% solution) (2.0 - 3.0 equiv).[1] Note: Excess hydrazine drives the equilibrium.

    • Solvent: Absolute Ethanol (concentration ~0.2 M).[1]

  • Procedure:

    • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester in absolute ethanol.

    • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Mild exotherm.[1]

    • Reflux: Heat the mixture to reflux (

      
      ) for 3–5 hours.
      
    • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The aldehyde peak should disappear rapidly; the intermediate hydrazone may be visible before cyclization is complete.[1]

  • Workup (Critical for Yield):

    • Cooling: Allow the reaction to cool slowly to room temperature, then chill to

      
       in an ice bath.
      
    • Precipitation: The product typically crystallizes out.[1] If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and re-cool.

    • Filtration: Filter the white/off-white solid.[1]

    • Wash: Wash the cake with cold ethanol (

      
       small volumes) followed by diethyl ether to remove trace hydrazine.
      
    • Drying: Dry under vacuum at

      
      .
      

Expected Yield: >85% Purity: >98% (Single Regioisomer)

Module 2: Visualizing the Pathway

The following diagram illustrates why the aldehyde route succeeds where the anhydride route fails.

PhthalazinoneSynthesis Anhydride 4-Methoxyphthalic Anhydride Mixture Mixture of Isomers: 6-Methoxy + 7-Methoxy Anhydride->Mixture Non-Selective Cyclization Aldehyde Methyl 5-formyl-2-methoxybenzoate (Gold Standard) Target 7-Methoxy-2H-phthalazin-1-one (Target Product) Aldehyde->Target Regioselective Cyclization High Yield (>85%) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Mixture Hydrazine->Target Mixture->Target Low Yield (~40-50%) Difficult Purification Waste 6-Methoxy Isomer (Byproduct) Mixture->Waste Loss of Material

Figure 1: Comparison of synthetic routes. The green path (Aldehyde) guarantees regioselectivity, while the red path (Anhydride) results in inherent yield loss due to isomer formation.

Module 3: Troubleshooting & FAQs

Q1: I am forced to use the anhydride route. How can I maximize the 7-methoxy isomer?

A: If you cannot source the aldehyde precursor, you are fighting thermodynamics. However, you can bias the reaction slightly:

  • Solvent Effects: Using acetic acid as the solvent (instead of ethanol) can sometimes alter the isomeric ratio, though it often favors the thermodynamic product (which may not be the one you want).

  • Purification: You must perform fractional crystallization.[1] The 6-methoxy and 7-methoxy isomers often have different crystal habits.[1] Test recrystallization from DMF/Water or Hot Ethanol .[1]

  • Warning: Expect yields to remain below 50% relative to the starting material.

Q2: My product is not precipitating from ethanol.

A: The 7-methoxy group increases lipophilicity compared to the unsubstituted phthalazinone.[1]

  • Fix: Add water dropwise to the cold ethanol solution until turbidity persists, then cool to

    
    .
    
  • Alternative: Evaporate the ethanol completely and triturate the residue with ethyl acetate or diethyl ether .[1]

Q3: I see a "double spot" on TLC even with the aldehyde route.

A: This is likely the hydrazone intermediate (uncyclized) and the phthalazinone product .

  • Diagnosis: The hydrazone often runs slightly lower or higher depending on the solvent system.[1]

  • Fix: The cyclization requires heat.[1] Ensure you are refluxing vigorously.[1] If the intermediate persists, add a catalytic amount of acetic acid (5-10 mol%) to the ethanol to catalyze the ring closure.

Q4: How do I synthesize the precursor (Methyl 5-formyl-2-methoxybenzoate)?

A: If not commercially available, it is synthesized via the Duff Reaction or Rieche Formylation from methyl 2-methoxybenzoate.

  • Protocol: React methyl 2-methoxybenzoate with hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA). This installs the formyl group specifically at the para position to the methoxy group (position 5), creating the perfect scaffold for your target [1, 2].

Module 4: Quantitative Comparison

ParameterAnhydride Route (4-Methoxyphthalic Anhydride)Aldehyde Route (2-Formyl-5-methoxybenzoic acid)
Regioselectivity Poor (Mixture of 6- and 7-OMe)Perfect (Only 7-OMe)
Typical Yield 30–50% (Isolated target isomer)85–95%
Purification Difficult Chromatography/CrystallizationSimple Filtration
Atom Economy Low (50% of mass is wrong isomer)High
Scalability Poor (Isomer separation is bottleneck)Excellent

References

  • Preparation method of methyl 5-formyl-2-methoxybenzoate. Patent CN109096107B.[1] Google Patents. Link

  • Synthesis of methyl 5-formyl-2-methoxybenzoate. PrepChem. Link

  • Synthesis of phthalazin-1(2H)-one derivatives. Beilstein Journal of Organic Chemistry. Link

  • Olaparib Synthesis Route. A2BChem. Link

  • Troubleshooting low conversion rates in phthalazinone reactions. BenchChem Technical Support. Link

Sources

Technical Support Center: 7-Methoxy-2H-phthalazin-1-one Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic building blocks. 7-methoxy-2H-phthalazin-1-one (CAS: 60889-22-7) is a crucial intermediate in the synthesis of PARP inhibitors, PDE4 inhibitors, and other pharmacophores. However, its physicochemical properties make it notoriously difficult to handle in aqueous biological assays.

This guide is designed to move beyond basic "add more solvent" advice. Here, we will dissect the thermodynamic causality of its insolubility, provide self-validating experimental protocols, and answer the most critical FAQs to ensure your assays yield reproducible, artifact-free data.

The Causality of Insolubility: Why Does It Crash Out?

To solve a solubility problem, you must first understand the molecular physics driving it. The parent 1(2H)-phthalazinone core is fundamentally insoluble in water[1]. The addition of a 7-methoxy group slightly increases lipophilicity but does not resolve the core thermodynamic hurdles:

  • High Crystal Lattice Energy (Pi-Pi Stacking): The planar, aromatic 1,2-diazine ring system allows the molecules to stack tightly in the solid state. Water molecules cannot easily break these strong intermolecular forces.

  • Intermolecular Hydrogen Bonding: The lactam motif (the

    
     within the ring) acts as both a strong hydrogen bond donor and acceptor. In an aqueous environment, the compound strongly prefers to hydrogen bond with itself (forming dimers or polymers) rather than with water.
    
  • Lack of Ionization at Physiological pH: Substituted phthalazinones typically exhibit a predicted pKa of approximately 12.0 for the amide nitrogen[2]. At a physiological pH of 7.4, the molecule remains entirely neutral, depriving it of the ion-dipole interactions needed for aqueous solvation.

When you dilute a DMSO stock of this compound directly into an aqueous buffer, you trigger a solvent shift . The DMSO rapidly diffuses into the bulk water, leaving the highly lipophilic phthalazinone locally supersaturated. This leads to immediate hydrogen-bond nucleation and subsequent precipitation.

PrecipitationMechanism N1 Solvated in DMSO N2 Aqueous Dilution N1->N2 N3 H-Bond Nucleation N2->N3 N4 Pi-Pi Stacking N3->N4

Caption: Mechanism of solvent-shift precipitation driven by intermolecular hydrogen bonding.

Self-Validating Experimental Protocols

To achieve stable aqueous solutions, we must use thermodynamic workarounds: either disrupting the lattice energy via co-solvents or shielding the hydrophobic core via complexation. Equilibrium solubility for these formulations should always be verified using the industry-standard shake-flask method[3].

Protocol A: Preparation of a Validated Master Stock (DMSO)

Causality: Anhydrous DMSO disrupts the intermolecular hydrogen bonds of the lactam ring, solvating the compound as monomers.

  • Weighing: Weigh 5.0 mg of 7-methoxy-2H-phthalazin-1-one into a glass vial.

  • Solvation: Add exactly 1.41 mL of anhydrous DMSO (≥99.9%) to achieve a 20 mM stock.

  • Agitation: Sonicate the vial in a water bath at 37°C for 10 minutes.

  • Self-Validation Step: Centrifuge an aliquot at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a strong light source. If a microscopic white pellet is visible, the solution is not fully dissolved. Warm to 50°C and repeat sonication until no pellet forms upon centrifugation.

Protocol B: Aqueous Assay Formulation via Cyclodextrin Complexation

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the planar aromatic core of the phthalazinone, while its hydrophilic exterior maintains aqueous solubility.

  • Buffer Prep: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4).

  • Dropwise Addition: While vigorously vortexing the HP-β-CD solution, add the 20 mM DMSO master stock dropwise. Do not exceed a final DMSO concentration of 2% (v/v).

  • Equilibration: Allow the solution to equilibrate on a shaker for 2 hours at room temperature.

  • Self-Validation Step (Turbidimetry): Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An

    
     indicates light scattering from colloidal micro-precipitates. A truly dissolved complex will have an 
    
    
    
    near zero.

SolubilizationWorkflow Start Solid 7-Methoxy-2H- phthalazin-1-one Stock Dissolve in 100% DMSO (10-50 mM Master Stock) Start->Stock Direct Direct Buffer Dilution (High Risk) Stock->Direct Surfactant Add Surfactant (e.g., Tween-80) Stock->Surfactant Complex Add Cyclodextrin (HP-β-CD) Stock->Complex Precipitate Micro-precipitation (Assay Failure) Direct->Precipitate Final Conc > 1 µM Success Clear Aqueous Solution (Assay Ready) Direct->Success Final Conc < 1 µM Surfactant->Success Complex->Success

Caption: Workflow for overcoming aqueous solubility limits of 7-methoxy-2H-phthalazin-1-one.

Quantitative Formulation Matrix

Use the following table to select the appropriate solubilization strategy based on your downstream application.

Formulation StrategyCompositionMax Achievable ConcentrationBiological CompatibilityPrimary Use Case
Direct Dilution 1% DMSO / 99% PBS< 1 µMExcellentHigh-throughput biochemical assays (low conc.)
Co-solvent Blend 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline~1-5 mMModerate (PEG/Tween may affect sensitive cells)In vivo dosing (IV or IP injections)
Complexation 2% DMSO / 20% HP-β-CD in PBS~5-10 mMHigh (Cyclodextrins are generally inert)Cell-based assays & In vivo oral dosing
Acid/Base Shift pH < 1.0 or pH > 13.0> 10 mMPoor (Highly toxic to cells/proteins)Chemical synthesis / Extraction only

Troubleshooting FAQs

Q: My compound crashes out instantly when I pipette my DMSO stock into cell culture media. What went wrong? A: You are experiencing a "solvent shock." When a high-concentration DMSO stock is injected rapidly into an aqueous medium, the local concentration of the compound exceeds its solubility limit before it can disperse, causing irreversible nucleation. Fix: Always pre-warm your media to 37°C. Add the DMSO stock dropwise while the media is actively vortexing or stirring. Alternatively, use an intermediate dilution step (e.g., dilute the DMSO stock 1:10 into a 10% Tween-20 solution before adding to the final media).

Q: Can I use pH adjustment (adding HCl or NaOH) to dissolve 7-methoxy-2H-phthalazin-1-one in water? A: No, not for biological assays. The phthalazinone core has a pKa of ~12[2]. This means you would need to raise the pH of your buffer to >13.0 to deprotonate the nitrogen and form a water-soluble sodium salt. At physiological pH (7.4), the molecule is entirely un-ionized. Using extreme pH will instantly denature your proteins or kill your cell cultures.

Q: Does the 7-methoxy group make it more soluble than the parent 1(2H)-phthalazinone? A: Counter-intuitively, no. While the methoxy group adds slight polarity compared to a bare hydrocarbon, it also increases the overall lipophilicity (LogP) of the molecule compared to the parent core. The parent 1(2H)-phthalazinone is already strictly classified as insoluble in water[1]. The methoxy derivative shares this trait and requires identical formulation strategies.

Q: My assay readouts are highly variable between replicates. Could this be a solubility issue? A: Yes. High variance in biochemical assays (especially fluorescence or absorbance-based readouts) is the hallmark of micro-precipitation. The compound forms microscopic colloidal aggregates that scatter light and sequester the active molecule, leading to inconsistent target binding. Implement the


 turbidimetry validation step described in Protocol B to confirm your compound is truly in solution before running the assay.

References

  • PubChem: 1(2H)-Phthalazinone (CID 8394) . National Center for Biotechnology Information. Demonstrates the baseline physical properties and aqueous insolubility of the parent phthalazinone core. [1]

  • A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one . Benchchem. Details the shake-flask methodology for determining equilibrium solubility of phthalazinone derivatives. [3]

  • 4-(4-Chloro-benzyl)-2H-phthalazin-1-one (CAS 53242-88-9) . ChemicalBook. Provides predictive pKa values (~12.08) and solubility profiles for substituted phthalazinones, confirming their non-ionized state at physiological pH. [2]

Sources

Technical Support Center: Purification of 7-methoxy-2H-phthalazin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 7-methoxy-2H-phthalazin-1-one. As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-tested insights to help you achieve high purity for your compound.

Introduction to Purification Challenges

The synthesis of 7-methoxy-2H-phthalazin-1-one, a key intermediate in pharmaceutical development, often results in a crude product containing various impurities.[1] These can include unreacted starting materials, byproducts from side reactions, and residual solvents. Effective purification is critical to ensure the integrity of downstream applications and to meet stringent quality control standards.[2] This guide will address common issues encountered during the purification process and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 7-methoxy-2H-phthalazin-1-one?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the condensation of a 2-acylbenzoic acid derivative with hydrazine.[3][4] Based on this, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding 2-acylbenzoic acid and hydrazine hydrate.

  • Hydrazone Intermediate: The initial condensation product of the keto-acid and hydrazine may not have fully cyclized.

  • Side-Products: Such as products from the dimerization of the starting materials or intermediates.

  • Residual Solvents: Solvents used in the reaction and work-up, like ethanol or acetic acid.

Q2: My crude product is a brownish oil, but the pure compound should be a solid. What should I do?

A2: "Oiling out" is a common issue in crystallization when the solution is supersaturated or cools too quickly, or when significant impurities are present.[5] First, try to dissolve the oil in a minimum amount of a suitable hot solvent and allow it to cool very slowly. If it still oils out, scratching the inside of the flask with a glass rod can induce crystallization.[5] If these methods fail, it indicates a high level of impurities. A preliminary purification step, such as an acid-base extraction or a quick column chromatography, is recommended before attempting recrystallization again.

Q3: I see streaks on my TLC plate when analyzing my crude product. What does this mean and how can I fix it for column chromatography?

A3: Streaking on a silica gel TLC plate, especially for nitrogen-containing heterocycles, is often due to the basic nature of the compound interacting strongly with the acidic silica gel.[5] To resolve this for column chromatography, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to your mobile phase.[5] This neutralizes the acidic sites on the silica, leading to better peak shapes and improved separation. Alternatively, using a different stationary phase like neutral or basic alumina can be effective.[5]

Troubleshooting Guide

Issue 1: Poor Yield After Recrystallization
Possible Cause Solution
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) to find the optimal one. A mixed solvent system can also be effective.[6]
Using Too Much Solvent Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures, leading to a lower recovery.[5] Always use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
Cooling the Solution Too Quickly Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[2] Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[2]
Product is Moderately Soluble in Cold Solvent Some product loss is inevitable as no compound is completely insoluble in the mother liquor.[6] To minimize this, ensure the solution is thoroughly cooled in an ice bath before filtration and wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Issue 2: Ineffective Purification by Column Chromatography
Possible Cause Solution
Inappropriate Solvent System The polarity of the mobile phase is crucial for good separation. Use TLC to screen different solvent systems and gradients to find the one that gives good separation between your product and impurities (aim for a product Rf of 0.2-0.4).
Column Overloading Loading too much crude material onto the column will result in broad, overlapping peaks.[5] A general rule of thumb is to load no more than 1-5% of the stationary phase mass.
Compound Streaking As mentioned in the FAQs, add a basic modifier like triethylamine to the mobile phase or use a neutral/basic stationary phase.[5]
Co-eluting Impurities If impurities have a similar polarity to your product, separation by normal-phase chromatography may be difficult. Consider using reversed-phase chromatography with a C18 column and a water/acetonitrile or water/methanol mobile phase system.[5]

Experimental Protocols

Protocol 1: Recrystallization of 7-methoxy-2H-phthalazin-1-one
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will show poor solubility at room temperature but high solubility at its boiling point. Ethanol is often a good starting point for phthalazinone derivatives.

  • Dissolution: Place the crude 7-methoxy-2H-phthalazin-1-one in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hotplate until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

  • Purity Assessment: Determine the melting point of the purified product and compare it to the literature value. Analyze the purity by TLC, HPLC, or NMR spectroscopy.

Protocol 2: Column Chromatography of 7-methoxy-2H-phthalazin-1-one
  • Stationary Phase and Column Packing: For a normal-phase separation, use silica gel as the stationary phase. Pack the column using either a dry or wet slurry method. Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (gradient elution).[5] Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Assessment: Analyze the purified product for purity as described in the recrystallization protocol.

Protocol 3: Acid-Base Extraction for Preliminary Purification

This technique is useful for removing acidic or basic impurities from the neutral 7-methoxy-2H-phthalazin-1-one product.

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl) to remove any basic impurities.[9] Separate the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) to remove any acidic impurities, such as unreacted 2-acylbenzoic acid.[10][11] Separate the aqueous layer.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in drying.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting solid can then be further purified by recrystallization or column chromatography.

Visualizing Purification Workflows

Purification_Workflow Crude_Product Crude 7-methoxy-2H-phthalazin-1-one Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Preliminary Purification Recrystallization Recrystallization Crude_Product->Recrystallization Direct Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Direct Purification Acid_Base->Recrystallization Acid_Base->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for 7-methoxy-2H-phthalazin-1-one.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Slow Cooling Start->Cooling Oiling_Out Product Oils Out Cooling->Oiling_Out Crystals_Form Crystals Form Cooling->Crystals_Form Add_Solvent Add More Hot Solvent Oiling_Out->Add_Solvent Try First Scratch_Flask Scratch Inner Wall of Flask Oiling_Out->Scratch_Flask Try Second Pre_Purify Preliminary Purification (e.g., Column Chromatography) Oiling_Out->Pre_Purify If Still Fails Add_Solvent->Cooling Scratch_Flask->Cooling Pre_Purify->Start

Caption: Troubleshooting "oiling out" during recrystallization.

Purity Assessment: What to Look For

A pure sample of 7-methoxy-2H-phthalazin-1-one should exhibit the following characteristics:

  • Appearance: A pale yellow to white crystalline solid.

  • Melting Point: A sharp melting point over a narrow range (typically 1-2 °C). A broad melting range indicates the presence of impurities.

  • TLC: A single spot with a consistent Rf value in multiple solvent systems.

  • ¹H NMR: Clean, well-resolved peaks corresponding to the protons of the molecule with correct integrations. The absence of peaks from starting materials, byproducts, or residual solvents.

  • ¹³C NMR: The correct number of peaks corresponding to the carbon atoms in the molecule.

  • IR Spectroscopy: Characteristic absorption bands for the functional groups present, such as C=O (carbonyl) and N-H stretching frequencies. The IR spectrum of the parent 1(2H)-phthalazinone shows a characteristic C=O stretch around 1665 cm⁻¹ and an N-H stretch around 3296 cm⁻¹.[12]

  • Mass Spectrometry: A molecular ion peak corresponding to the correct mass of the compound.

Safety Precautions

When working with 7-methoxy-2H-phthalazin-1-one and the solvents used for its purification, it is essential to follow standard laboratory safety procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.[10]

  • Handling: Avoid inhalation, ingestion, and skin contact with the chemicals.[13]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

For more detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.[11][14][15]

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
  • Recrystallization-1.pdf. (n.d.).
  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. (n.d.).
  • SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.).
  • Safety data sheet - BASF. (2026, February 24).
  • BP-11187 - BroadPharm. (2025, September 8).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • Column Chromatography in Pharmaceutical Analysis - Research and Reviews. (2022, September 19).
  • The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions - Beilstein Journals. (2015, September 14).
  • Product Class 10: Phthalazines. (n.d.).
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC. (n.d.).
  • Synthesis of new phthalazinedione derivatives - Sciforum. (n.d.).
  • 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem. (n.d.).
  • 7-Methoxy-1-tetralone - the NIST WebBook. (n.d.).
  • Supporting Information - DOI. (n.d.).
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022, November 22).
  • 2H-1-Benzopyran-2-one, 7-methoxy- - the NIST WebBook. (n.d.).
  • Chromatographic separation of phthalocyanine compounds - Digital Commons @ EMU. (n.d.).
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).
  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (2015, January 1).
  • Infrared and Micro-Raman Spectroscopic Studies of [M(1(2H)- phthalazinone)n.Cl2] (M - DergiPark. (n.d.).
  • US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents. (n.d.).
  • Infrared and Micro-Raman Spectroscopic Studies of [M(1(2H)- phthalazinone) n . Cl 2 ] (M = Co, Cu and Mn; n = 1, 2) Complexes - ResearchGate. (n.d.).
  • Infrared and Micro-Raman Spectroscopic Studies of [M(1(2H)- phthalazinone) n . Cl 2 ] (M = Co, Cu and Mn; n = 1, 2) Complexes - ResearchGate. (n.d.).
  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives - SciSpace. (2019, June 8).

Sources

Technical Support Center: Phthalazinone Cyclization Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Thermal Parameters for Phthalazinone Ring Closure (Hydrazinolysis) Reference ID: TSC-PHTH-004

Introduction

Welcome to the Process Optimization Support Center. You are likely here because your phthalazinone synthesis—a critical step in manufacturing PARP inhibitors (e.g., Olaparib) or antihistamines (e.g., Azelastine)—is failing to meet Critical Quality Attributes (CQAs).

The formation of the phthalazinone core (typically from 2-acylbenzoic acids or phthalic anhydrides reacting with hydrazine) is biphasic . It involves a rapid, kinetically controlled condensation to an open-chain hydrazone, followed by a slower, thermodynamically demanding ring closure. Temperature is the primary switch between these two states.

This guide addresses the three most common failure modes reported by our users: incomplete cyclization, oxidative impurity profiles, and thermal safety risks.

Module 1: Troubleshooting Incomplete Cyclization (Low-Temp Failure)

User Query: "My LC-MS shows a persistent intermediate with M+14 mass relative to the starting material, but the ring won't close. I'm refluxing in ethanol (78°C)."

Diagnosis: You are stuck in a Kinetic Trap . The formation of the intermediate hydrazone is fast and exothermic, occurring readily at lower temperatures. However, the subsequent dehydration-cyclization step requires overcoming a significantly higher activation energy barrier (


). Ethanol reflux often provides insufficient thermal energy to cross this barrier for sterically hindered or electron-deficient substrates.

Technical Insight: The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl, forming a hydrazone. To close the ring, the second nitrogen must attack the carboxylic acid/ester moiety. If the temperature is too low, the molecule remains in the open-chain hydrazone form (the kinetic product).

Corrective Action:

  • Switch Solvent System: Move from Ethanol (

    
    ) to Acetic Acid  (
    
    
    
    ) or n-Butanol (
    
    
    ). Acetic acid acts as both a higher-boiling solvent and an acid catalyst, activating the carbonyl for ring closure.
  • Azeotropic Distillation: If water removal is the rate-limiting step, use Toluene with a Dean-Stark trap to physically remove water, driving the equilibrium toward the cyclized product (Le Chatelier’s principle).

Visualizing the Kinetic Trap

ReactionEnergyProfile Start Reactants (2-Acylbenzoic acid + N2H4) Inter Intermediate (Open-Chain Hydrazone) Start->Inter Fast (Kinetic Control) Low Temp (<80°C) Inter->Start Reversible if Temp too low TS Transition State (High Ea Barrier) Inter->TS Requires Heat (>100°C) Acid Catalysis Product Product (Phthalazinone Core) TS->Product Thermodynamic Sink

Caption: Energy profile showing the "Kinetic Trap" at the hydrazone stage. High temperature is required to overcome the activation barrier for ring closure.

Module 2: Impurity Profile Management (High-Temp Failure)

User Query: "I increased the temperature to 130°C. The reaction finished, but the product is pink/red, and I see a dimer impurity."

Diagnosis: You are experiencing Thermal Degradation and Oxidation . While high temperature drives cyclization, it also accelerates:

  • Hydrazine Oxidation: Hydrazine is sensitive to air at high temperatures, forming diazenes and radicals that produce colored impurities (pink/red).

  • Azine Formation (Dimerization): If hydrazine is the limiting reagent (due to evaporation or decomposition), one hydrazine molecule may react with two carbonyl substrates, forming a "double-headed" azine impurity.

Data: Temperature vs. Impurity Profile

Parameter80°C (Ethanol)118°C (Acetic Acid)>130°C (High Boil)
Reaction Time 12–24 hrs2–4 hrs<1 hr
Major Species Hydrazone (Intermediate)Phthalazinone (Product)Product + Degradants
Color White/Pale YellowWhite/Off-WhitePink/Red
Key Impurity Unreacted IntermediateMinimalAzine Dimers

Corrective Action:

  • Stoichiometry Control: Ensure a 1.5 – 2.0 eq excess of hydrazine hydrate. This compensates for thermal loss and prevents azine formation (which occurs when hydrazine is starved).

  • Inert Atmosphere: Strictly blanket the reaction with Nitrogen or Argon during high-temperature reflux to prevent oxidative coloring.

  • Stepwise Heating: Do not ramp immediately to 130°C. Hold at 60-80°C for 1 hour to consume the starting material (formation of hydrazone), then ramp to reflux for cyclization. This prevents thermal decomposition of free hydrazine.

Module 3: Optimized "Golden Batch" Protocol

Based on process chemistry developed for Olaparib intermediates [1, 2], this protocol balances kinetics and thermodynamics.

Reagents:

  • Substrate (e.g., 2-formylbenzoic acid derivative)[1][2]

  • Hydrazine Hydrate (64-80% aq solution) - 2.0 equivalents

  • Solvent: Acetic Acid (Glacial) or Ethanol/AcOH mixture (10:1).

Step-by-Step Workflow:

  • Charge: Dissolve substrate in solvent at 20-25°C .

  • Addition: Add Hydrazine Hydrate dropwise over 30 mins. Note: Exothermic.[3] Maintain temp <40°C.[4]

    • Why? Prevents localized hot spots and hydrazine decomposition.

  • Kinetic Phase: Stir at 60°C for 1 hour .

    • Checkpoint: TLC/HPLC should show disappearance of starting material and formation of Hydrazone.

  • Thermodynamic Phase: Ramp temperature to 115-120°C (Reflux) . Hold for 3-5 hours.

    • Why? Drives the dehydration/cyclization.

  • Workup: Cool to 20°C. Slowly add water (antisolvent). The phthalazinone typically precipitates as a white solid. Filter and wash with water to remove excess hydrazine and acid.

Decision Tree for Optimization

TroubleshootingTree Start Start Optimization CheckLCMS Check LC-MS/TLC Start->CheckLCMS Result1 Starting Material Remains? CheckLCMS->Result1 Result2 Intermediate (Hydrazone) Persists? Result1->Result2 No Action1 Increase Hydrazine eq. (Check Stoichiometry) Result1->Action1 Yes Result3 Pink Color / Unknown Impurities? Result2->Result3 No Action2 Increase Temp (>100°C) Switch to AcOH Result2->Action2 Yes Action3 Purge O2 (Inert Gas) Reduce Max Temp Result3->Action3 Yes

Caption: Troubleshooting logic flow for phthalazinone synthesis failures.

Safety Note: Thermal Runaway Risks

Warning: Do not accumulate unreacted hydrazine at low temperatures. If you run the reaction too cold (<40°C) for too long and then rapidly heat, the accumulated intermediate formation energy can release simultaneously (thermal runaway). Always ensure the "Kinetic Phase" (Step 3 above) is controlled before ramping to reflux.

References
  • Chen, Z., et al. (2022).[5] "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega, 7(7), 6423–6430. Available at: [Link]

  • Chatterjee, I., Roy, D., & Panda, G. (2023).[6] "A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib."[2][5][6] Green Chemistry, 25, 9097-9102.[6] Available at: [Link]

  • El-Gaby, M.S.A., et al. (2015). "Recent Developments in Chemistry of Phthalazines." Organic Chemistry: Current Research, 4(1). Available at: [Link]

Sources

troubleshooting chlorination of 7-methoxy-2H-phthalazin-1-one with phosphorus oxychloride

[1]

Topic: Troubleshooting chlorination with phosphorus oxychloride (POCl

Target Product:Date:Author:1

Executive Summary & Reaction Overview

The conversion of 7-methoxy-2H-phthalazin-1-one (SM) to 1-chloro-7-methoxyphthalazine is a critical dehydrative chlorination.[1] While conceptually simple, this reaction is prone to specific failure modes: reversion to starting material during workup, formation of phosphorous tars, and violent exotherms upon quenching.

This guide moves beyond standard textbook procedures to address the process-dependent variables that determine success in a drug development context.

The Core Transformation

The reaction utilizes phosphorus oxychloride (POCl

Key Mechanistic Insight: The 7-methoxy group is electron-donating.[1] This increases the nucleophilicity of the carbonyl oxygen (good for initial attack on P) but also increases the electron density of the ring, potentially stabilizing the intermediate and requiring higher temperatures for the final chloride displacement (aromatization).

Standard Operating Procedure (Best Practice)

Note: This protocol is designed for stability and scalability, prioritizing purity over raw speed.

Optimized Protocol Table
ParameterSpecificationRationale
Stoichiometry 1.0 equiv SM : 5–10 equiv POCl

Excess POCl

acts as solvent and drives equilibrium.[1]
Base Additive Catalytic DMF (0.1 equiv) or Pyridine (1.0 equiv)DMF forms the Vilsmeier-Haack reagent (more reactive); Pyridine scavenges HCl.[1]
Temperature 80°C – 100°C (Reflux)Required to overcome the activation energy of the aromatization step.
Time 2 – 4 HoursMonitor by HPLC. Extended heating leads to tar formation.
Quench Critical: Pour reaction into Ice/WaterInverse addition controls exotherm.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical "Hydrolysis Loop" where the product can revert to starting material if the workup is mishandled.

ReactionPathwaySM7-methoxy-2H-phthalazin-1-one(Starting Material)InterChlorophosphate Intermediate(Activated Leaving Group)SM->InterPOCl3, Heat(-HCl)POCl3POCl3Product1-chloro-7-methoxyphthalazine(Target Product)Inter->ProductCl- Attack(-PO2Cl2-)HydrolysisAcidic Hydrolysis(Workup Failure)Product->HydrolysisAq. Acid + HeatHydrolysis->SMReversion

Figure 1: Reaction mechanism showing the activation step and the risk of product hydrolysis.

Troubleshooting Guide: Diagnosis & Solutions

Issue 1: "The reaction looked complete on TLC/HPLC, but after workup, I see mostly Starting Material."

Diagnosis: Hydrolytic Reversion. The chlorophthalazine product is an imidoyl chloride analog. It is susceptible to hydrolysis, especially in hot, acidic aqueous conditions. If you quench hot or allow the quench mixture to heat up, the water attacks the C-Cl bond, kicking out HCl and regenerating the stable phthalazinone (SM).

Corrective Actions:

  • Temperature Control: The quench must be kept <10°C . Never pour water into the reaction mixture; pour the reaction mixture slowly into a slurry of ice/water.

  • Buffer the Quench: Instead of pure water, quench into saturated NaHCO

    
      or a mix of NH
    
    
    OH/Ice
    . Keeping the pH neutral/basic prevents acid-catalyzed hydrolysis.[1]
  • Speed: Extract the product immediately into an organic solvent (DCM or EtOAc) after quenching. Do not let it stir in the aqueous phase for hours.

Issue 2: "The reaction mixture turned into a black, sticky tar that is impossible to stir."

Diagnosis: Polymerization or Phosphorous Aggregates. This often happens when the ratio of POCl

Corrective Actions:

  • Dilution: If running neat POCl

    
     is problematic, use Acetonitrile (MeCN)  or Toluene  as a co-solvent. Acetonitrile is particularly effective as it solubilizes the polar intermediate.
    
  • Reduce Thermal Load: Lower the bath temperature to 80°C.

  • Workup Rescue: If you have a tar, decant the liquid POCl

    
     (if any) and dissolve the residue in DCM before adding water. This prevents the formation of "rock-hard" phosphate glasses.[1]
    
Issue 3: "Low yield due to violent eruption/foaming during quench."

Diagnosis: Uncontrolled Exotherm. POCl



Corrective Actions:

  • Evaporation First: Remove the excess POCl

    
     via rotary evaporation (with a proper trap!) before the aqueous quench. This removes the fuel for the exotherm.[2]
    
  • Azeotropic Drying: Add toluene to the residue and evaporate again to remove trace POCl

    
    .
    
  • Controlled Quench: If you cannot evaporate, dilute the reaction mixture with DCM, cool to -10°C, and add water dropwise.

Workup Logic Flowchart

Follow this decision tree to ensure safe isolation of the product.

WorkupFlowStartReaction Complete(HPLC Check)EvapCan you evaporate POCl3?Start->EvapYesEvapEvaporate to dryness(Rotovap)Evap->YesEvapYes (Preferred)NoEvapDilute with DCMCool to 0°CEvap->NoEvapNo (Large Scale)QuenchQuench intoSat. NaHCO3 / IceYesEvap->QuenchNoEvap->QuenchExtractExtract with DCM/EtOAc(Immediate)Quench->ExtractWashWash Organic Layer(Brine)Extract->WashDryDry (Na2SO4) & Conc.Wash->Dry

Figure 2: Decision tree for safe workup and isolation.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
A:no



Q: Why is my product yellow/brown? It should be white. A: The color usually comes from trace phosphorous impurities or oxidation of the methoxy group.

  • Fix: Pass the crude material through a short pad of silica gel (eluting with DCM/Hexane) or recrystallize from Acetonitrile/Ethanol.

Q: Is the 7-methoxy group stable to POCl


?A:PCl


Q: How do I clean the glassware afterward? A: Do not rinse immediately with water. Rinse with acetone first to dissolve organic residues, then place the glassware in a base bath or carefully rinse with 10% NaOH to neutralize residual phosphorous acids.

References

  • Synthesis of 1-chloro-7-methoxyphthalazine (Olaparib Intermediate)

    • Patent: Menear, K. A., et al. (2004). "Phthalazinone Derivatives.
    • Source:[1]

  • General Mechanism of POCl

    
     Chlorination: 
    
    • Article: "POCl3 Mechanism for Activated Chlorine Formation."[3][4] Common Organic Chemistry.

    • Source:[1]

  • Safety & Scale-up of POCl

    
     Reactions: 
    
    • Article: Wu, X., et al. (2019). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules.
    • Source:[1]

Technical Support Center: Resolving Regioisomer Formation in 7-Methoxyphthalazinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals encountering regioselectivity issues during the synthesis of the 7-methoxyphthalazin-1(2H)-one core—a privileged pharmacophore widely utilized in medicinal chemistry and drug discovery[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the chemical causality of your regioisomer issues and provide a field-proven, self-validating workflow to achieve >99% regiomeric purity.

Troubleshooting FAQs: Mechanism & Causality

Q1: Why does my synthesis from 4-methoxyphthalic anhydride always yield a mixture of 6-methoxy and 7-methoxyphthalazin-1(2H)-one? A: The formation of regioisomeric mixtures is an inherent flaw of using 4-methoxyphthalic anhydride as a precursor. The causality lies in the electronic asymmetry induced by the methoxy group. The methoxy substituent exerts a strong electron-donating resonance effect (+M) into the aromatic ring[2].

  • C2-Carbonyl (Para to OMe): Receives strong electron donation, which significantly decreases its electrophilicity[2].

  • C1-Carbonyl (Meta to OMe): Receives only weak inductive effects, remaining highly electrophilic[2].

When you subject the anhydride to reduction (e.g., using NaBH₄ or Zn/AcOH) to form a phthalide intermediate, or react it directly with hydrazine[3], the nucleophile attacks both carbonyl centers at competing rates. This lack of absolute kinetic control results in a mixture of 5-methoxy and 6-methoxyphthalides. Upon ring opening and condensation with hydrazine, these intermediates translate directly into the 6-OMe and 7-OMe phthalazinone regioisomers.

Q2: Can I adjust the reduction conditions of the anhydride to exclusively favor the 7-methoxy precursor? A: While you can shift the ratio, you cannot achieve absolute regiopurity (>99%) via simple reduction. Bulky hydride donors (like L-Selectride) can enhance attack at the less sterically hindered, more electrophilic C1-carbonyl, enriching the 6-methoxyphthalide intermediate (which leads to 7-methoxyphthalazinone). However, thermodynamic equilibration often limits the maximum regiomeric excess. For pharmaceutical-grade synthesis, we recommend abandoning the anhydride route in favor of a regiospecific stepwise approach[4].

Q3: If I already have the regioisomeric mixture, how can I separate them? A: Separation is notoriously difficult because the 6-OMe and 7-OMe isomers have nearly identical polarity and pKa values.

  • Chromatography: Standard silica gel chromatography is often ineffective. Derivatization (e.g., N-benzylation) can amplify the retention factor (Rf) differences, allowing for separation, followed by deprotection.

  • Crystallization: Fractional crystallization from hot ethanol/water mixtures can enrich the less soluble isomer, but this drastically reduces your overall yield and requires rigorous NMR validation.

Quantitative Data: Route Comparison

To illustrate the inefficiency of the anhydride route versus targeted metalation, review the quantitative summary below:

Synthetic RouteStarting MaterialKey ReagentsRegiomeric Ratio (7-OMe : 6-OMe)Typical Overall Yield
Direct Condensation 4-Methoxyphthalic anhydrideN₂H₄·H₂O, AcOH, 120 °C~ 40 : 6085% (as mixture)
Standard Reduction 4-Methoxyphthalic anhydride1. NaBH₄, THF 2. N₂H₄·H₂O~ 65 : 3572% (as mixture)
Halogen-Metal Exchange (Recommended) 2-Bromo-5-methoxybenzoic acid1. n-BuLi, DMF 2. N₂H₄·H₂O> 99 : 1 78% (Isolated pure)

Recommended Workflow: Regiospecific Synthesis

To bypass the regioisomer problem entirely, we recommend a two-step protocol starting from commercially available 2-bromo-5-methoxybenzoic acid. This leverages regiospecific halogen-metal exchange to generate a pure 2-formylbenzoic acid intermediate, which smoothly cyclizes to the target scaffold[4][5].

G A 4-Methoxyphthalic Anhydride B Mixture of Phthalides (Kinetic/Thermodynamic Control Issue) A->B NaBH4 or Zn/AcOH (Non-selective) C 6-OMe & 7-OMe Phthalazinones (Difficult Separation) B->C N2H4·H2O EtOH, Reflux D 2-Bromo-5-methoxybenzoic acid (Commercially Available) E 2-Formyl-5-methoxybenzoic acid (Regiopure Intermediate) D->E 1. n-BuLi (2.2 eq), THF, -78 °C 2. DMF, then H3O+ F 7-Methoxyphthalazin-1(2H)-one (>99% Regiomeric Purity) E->F N2H4·H2O EtOH, Reflux

Divergent synthetic pathways: non-selective anhydride route vs. regiospecific metalation route.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Formyl-5-methoxybenzoic acid

Causality & Mechanism: Treatment of 2-bromo-5-methoxybenzoic acid with 2.2 equivalents of n-butyllithium generates the dilithiated intermediate (carboxylate and aryl lithium). Because the lithium-halogen exchange is highly site-specific, quenching with DMF exclusively yields the formyl group at the C2 position, completely avoiding the regioisomer ambiguity of the anhydride route.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2-bromo-5-methoxybenzoic acid (10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 15 minutes.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 22.0 mmol, 2.2 eq) dropwise via syringe over 20 minutes. Maintain the temperature at -78 °C and stir for an additional 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (30.0 mmol, 3.0 eq) dropwise. Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Extraction: Quench the reaction with 1M HCl (30 mL) until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (3 × 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from toluene.

  • Self-Validation Checkpoint: Spot the purified product on a TLC plate. Spray with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. A bright yellow/orange spot instantly confirms the successful incorporation of the highly reactive aldehyde moiety.

Protocol B: Cyclocondensation to 7-Methoxyphthalazin-1(2H)-one

Causality & Mechanism: The hydrazine selectively forms a hydrazone with the highly reactive aldehyde. This is followed by rapid intramolecular cyclization with the adjacent carboxylic acid to form the thermodynamically stable phthalazinone core[5].

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-formyl-5-methoxybenzoic acid (5.0 mmol) in absolute ethanol (25 mL).

  • Hydrazine Addition: Add hydrazine hydrate (64% in water, 6.0 mmol, 1.2 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The 7-methoxyphthalazin-1(2H)-one will precipitate as a white to off-white solid.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (10 mL) and diethyl ether (10 mL). Dry under high vacuum.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The presence of a single sharp peak with an[M+H]⁺ mass of 177.06 Da confirms the product. The absence of a secondary peak in the chromatogram validates >99% regiomeric purity.

References

  • Product Class 10: Phthalazines.Thieme-Connect.
  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry.PubMed.
  • The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions.Beilstein Journals.
  • 4-Methoxy-2,3-dihydro-1H-isoindol-2-amine.Benchchem.
  • 3-Methoxyphthalic Acid.Benchchem.

Sources

minimizing side products in hydrazine reaction with ester precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrazine Chemistry Division Ticket ID: HYD-EST-001 Subject: Minimizing Side Products in Ester Hydrazinolysis Status: Open Assigned Specialist: Senior Application Scientist

User Guide: Precision Synthesis of Acyl Hydrazides

Welcome to the technical support hub. You are likely encountering the formation of diacylhydrazines (dimers) or hydrolysis byproducts during the conversion of esters to hydrazides. This guide moves beyond basic recipes to provide a mechanistic control strategy.

Module 1: The Primary Antagonist – Diacylhydrazine Formation

Q: Why is my product contaminated with a higher molecular weight impurity?

A: You are observing the formation of diacylhydrazine (


).
The reaction between an ester and hydrazine is a stepwise nucleophilic substitution. The desired product (acyl hydrazide, 

) is still a nucleophile. If the local concentration of the ester is high relative to hydrazine, the product will attack a second ester molecule, forming the dimer.

The Fix: Kinetic Control via "Reverse Addition" To prevent this, you must ensure the hydrazine is always in vast molar excess relative to the ester at the microscopic level.

Protocol: The Reverse Addition Technique

Standard addition (Ester


 Hydrazine) is preferred over Normal addition (Hydrazine 

Ester).
  • Preparation: Dissolve hydrazine hydrate (5.0 – 10.0 equivalents) in your chosen solvent (e.g., Ethanol, THF) in the reaction vessel.

  • Thermal Equilibration: Bring the hydrazine solution to the desired reaction temperature (usually

    
     to RT for reactive esters; Reflux for unreactive ones).
    
  • Controlled Addition: Dissolve your ester substrate (1.0 equiv) in a minimal amount of solvent. Add this solution dropwise to the stirring hydrazine solution over 30–60 minutes.

    • Why? This ensures that every molecule of ester entering the flask is immediately surrounded by a "sea" of hydrazine, statistically favoring the mono-substitution.

Visualization: Competitive Reaction Pathways

ReactionPathways Ester Ester Substrate (R-COOR') Intermediate Tetrahedral Intermediate Ester->Intermediate + N2H4 Hydrazine Hydrazine (N2H4) Hydrazide Target: Acyl Hydrazide (R-CONHNH2) Intermediate->Hydrazide - R'OH Dimer Side Product: Diacylhydrazine Hydrazide->Dimer + Ester (If excess ester present)

Figure 1: Reaction pathway showing the competitive formation of the thermodynamic dimer trap (Red) when ester concentration is high.

Module 2: Reaction Optimization Matrix

Q: My ester is unreactive. How do I force the reaction without causing degradation?

A: Steric bulk (e.g., tert-butyl esters) or electron-donating groups can deactivate the ester. You must modulate solvent polarity and catalysis.

ParameterStandard ConditionOptimized for Unreactive EstersMechanism/Rationale
Stoichiometry 1:3 (Ester:Hydrazine)1:10 to 1:20Mass action law drives equilibrium to product; suppresses dimerization.
Solvent Ethanol / Methanoln-Butanol or DioxaneHigher boiling points allow for higher thermal energy input (Arrhenius equation).
Catalyst NoneNaOMe (0.1–0.5 equiv) or NaCN (cat.)Base Catalysis: Alkoxide generates the more nucleophilic hydrazide anion (

).Cyanide: Acts as a nucleophilic catalyst (trans-acylation).
Temperature Reflux (

)

Overcomes high activation energy (

) of sterically hindered carbonyls.

Critical Warning: When using NaOMe, ensure anhydrous conditions. Presence of water will lead to irreversible hydrolysis of the ester to the carboxylic acid salt.

Module 3: Workup & Purification

Q: How do I remove the toxic excess hydrazine after the reaction?

A: Hydrazine hydrate is toxic and unstable. Do not rely solely on column chromatography, as hydrazine can streak or react with silica.

Troubleshooting Workflow:

  • Precipitation (Best Case):

    • Cool the reaction mixture to

      
      .
      
    • Many acyl hydrazides crystallize out while hydrazine hydrate remains in solution.

    • Filter and wash with cold ethanol/ether.

  • Azeotropic Distillation (If soluble):

    • If the product does not precipitate, concentrate the mixture under reduced pressure.[1]

    • The Trick: Add toluene or isopropanol and rotary evaporate. These form azeotropes with water and hydrazine, helping to "pull" the excess reagents off at lower temperatures.

  • Extraction (The "Salting Out" Method):

    • Dissolve residue in water.

    • Saturate with NaCl (salting out organic hydrazide).

    • Extract with Ethyl Acetate (repeatedly, as hydrazides can be polar).

    • Note: Hydrazine hydrate tends to stay in the aqueous brine layer.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Start Problem: Low Yield / Impurities CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Higher MW Spot (Dimer) CheckTLC->Result2 Result3 Carboxylic Acid (Hydrolysis) CheckTLC->Result3 Action1 1. Increase Temp 2. Add NaOMe catalyst 3. Switch to n-Butanol Result1->Action1 Action2 1. Increase Hydrazine equiv (10x) 2. Use Reverse Addition 3. Dilute reaction Result2->Action2 Action3 1. Dry solvent (Anhydrous) 2. Use fresh Hydrazine 3. Protect from moisture Result3->Action3

Figure 2: Diagnostic logic for common failure modes in hydrazinolysis.

Module 4: Safety Protocols (Mandatory)

Hydrazine Hydrate (


)  is a high-risk reagent.
  • Toxicity: Potent hepatotoxin and suspected carcinogen. Readily absorbed through skin.

  • Instability: Anhydrous hydrazine is explosive. Hydrazine hydrate is stable but flammable.

  • Incompatibility: Reacts violently with oxidizers (e.g.,

    
    , permanganate) and porous materials (earth, wood, cloth) where it can auto-ignite.[2]
    

Disposal Protocol: Do not pour down the drain. Quench excess hydrazine by reacting with dilute hypochlorite (bleach) in an ice bath (exothermic!) to convert it to nitrogen gas (


) before disposal, or segregate as high-hazard waste depending on local EHS regulations.

References

  • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected amino acid hydrazides. Journal of Peptide Science, 7(7), 380-384.

  • Khan, K. M., et al. (2003). Synthesis and in vitro leishmanicidal activity of some hydrazides and their analogues. Bioorganic & Medicinal Chemistry, 11(7), 1381-1387.

  • Li, B., et al. (2012). Process Safety Assessment for the Synthesis of Acyl Hydrazides. Organic Process Research & Development, 16(11), 1805–1810.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Hydrazine Hydrate.

Sources

Technical Guide: Solvent Selection & Crystallization of 7-methoxy-2H-phthalazin-1-one

[1]

Executive Summary & Chemical Context

7-methoxy-2H-phthalazin-1-one is a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib).[1] Its purification is pivotal because downstream catalytic steps are highly sensitive to the regiochemical purity (7-methoxy vs. 6-methoxy isomers) and residual hydrazine contaminants.[1]

The Challenge: The methoxy group introduces lipophilicity to the rigid phthalazinone core, creating a molecule that is prone to "oiling out" in aqueous mixtures and exhibits steep solubility curves in protic solvents.

The "Golden Standard" Solvent: Ethanol (EtOH) .

  • Why: It offers the best balance of solubility at boiling point (

    
    ) and insolubility at room temperature (
    
    
    ), while effectively rejecting polar inorganic salts and hydrazine residues.[1]

Solvent Selection Matrix

The following table provides a decision matrix based on thermodynamic solubility data and impurity profiles.

Solvent SystemClassificationRole/UtilityProsCons
Ethanol (95% or Abs.) Primary Standard RecrystallizationExcellent recovery yield; Class 3 (low toxicity); good rejection of polar impurities.[1]Can cause "oiling out" if water content is too high (>10%).[1]
Acetic Acid (AcOH) Secondary Protonation/SolubilizationHigh solubility for difficult residues; breaks up polymorph aggregates.[1]High boiling point makes drying difficult; risk of acetamide formation if overheated with amines.
DMF / Water Anti-solvent Rescue MethodPowerful dissolving power for crude tars.Difficult solvent removal; DMF can trap in the crystal lattice (solvates).
Ethyl Acetate (EtOAc) Tertiary Polymorph ControlGood for obtaining specific metastable polymorphs; lower solubility than EtOH.[1]Low solubility often requires excessive volumes (poor process mass intensity).[1]

Decision Logic: Solvent Selection Workflow

This diagram illustrates the logical flow for selecting the correct solvent based on your crude material's behavior.

SolventSelectionStartAnalyze Crude 7-methoxy-2H-phthalazin-1-onePurityCheckIs Crude Purity > 85%?Start->PurityCheckSolubilityCheckSoluble in refluxing EtOH (10 vol)?PurityCheck->SolubilityCheckYesMethodBMethod B: AcOH -> Water Anti-solvent(Best for highly impure/tarry crude)PurityCheck->MethodBNo (Tarry/Dark)MethodAMethod A: Standard EtOH Recrystallization(Best for general purification)SolubilityCheck->MethodAYesMethodCMethod C: Soxhlet Extraction (EtOAc)(Best for removing inorganic salts)SolubilityCheck->MethodCNo (Insolubles present)MethodB->MethodAAfter initial cleanup

Figure 1: Decision tree for selecting the initial purification strategy based on crude material quality.

Standard Operating Procedure (SOP): Ethanol Recrystallization

This protocol is designed to maximize the rejection of the 6-methoxy regioisomer , which is slightly more soluble in cold ethanol than the desired 7-methoxy isomer.

Materials
  • Crude 7-methoxy-2H-phthalazin-1-one[1]

  • Ethanol (Absolute or 95%)[1]

  • Activated Carbon (Optional, for color removal)[1]

  • Heating mantle with magnetic stirring

Protocol Steps
  • Slurry Formation: Place crude solid in a round-bottom flask. Add Ethanol (10 volumes relative to mass, e.g., 10 mL per 1 g) .

  • Reflux: Heat the mixture to reflux (

    
    C). The solid should dissolve completely.
    
    • Checkpoint: If solids remain after 15 mins of reflux, add EtOH in 1-volume increments. If insolubles persist after 15 volumes, filter hot (these are likely inorganic salts).[1]

  • Clarification (Optional): If the solution is dark brown/black, add Activated Carbon (5 wt%), reflux for 10 mins, and filter through a pre-warmed Celite pad.

  • Controlled Cooling (Critical):

    • Turn off the heat but leave the flask in the oil bath/mantle to cool slowly to room temperature over 2-3 hours.

    • Why: Rapid cooling traps the 6-methoxy isomer inside the crystal lattice of the 7-methoxy product. Slow growth excludes it.

  • Crystallization: Once at room temperature, transfer to an ice bath (

    
    C) for 1 hour to maximize yield.
    
  • Filtration: Filter the white needles/prisms using vacuum filtration.

  • Wash: Wash the cake immediately with 2 volumes of ice-cold Ethanol.

    • Warning: Do not use room temp ethanol for washing; it will re-dissolve significant product.

  • Drying: Dry in a vacuum oven at

    
    C for 6 hours.
    

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This is the "Methoxy Curse." The methoxy group lowers the melting point of the solvated species. If the solution becomes supersaturated at a temperature above the melting point of the solvate, it separates as an oil. The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny amount of pure crystal at a temperature just below the boiling point.

  • Add Co-solvent: Add 5-10% Toluene to the Ethanol. This slightly changes the polarity and often forces a crystalline precipitate rather than an oil.

  • Agitation: Increase stirring speed. Vigorous agitation can induce nucleation in oily droplets.

Q2: I cannot separate the 6-methoxy isomer from the 7-methoxy isomer.

Diagnosis: These are regioisomers with very similar solubility profiles. The Fix:

  • Fractional Crystallization: You must sacrifice yield for purity. Use more solvent (e.g., 20 volumes of EtOH).[1] The 7-methoxy isomer is typically less soluble (higher melting point).[1]

  • Switch Solvent: Try Glacial Acetic Acid . Dissolve in hot AcOH, then slowly add water until turbidity just appears. Heat to clear, then cool slowly. The polarity difference in this system often discriminates isomers better than alcohols.

Q3: The crystals are too small/fine and clog the filter.

Diagnosis: Nucleation occurred too rapidly (Crash Cooling). The Fix:

  • Ostwald Ripening: Re-heat the slurry to near reflux (without fully dissolving) and hold it there for 30-60 minutes, then cool slowly. This allows small crystals to dissolve and redeposit onto larger ones.

Q4: The product has a yellow tint.

Diagnosis: Likely hydrazine-related impurities or oxidation byproducts (azodicarboxylates).[1] The Fix:

  • Ethanol alone may not remove these. Perform a re-slurry in Ethyl Acetate at reflux (don't dissolve, just stir the solid in hot EtOAc). Many yellow impurities are soluble in EtOAc, while the phthalazinone is less so. Filter hot.

Process Flow Visualization

RecrystallizationFlowCrudeCrude Mixture(Isomers + Salts)DissolutionDissolution(Reflux EtOH)Crude->Dissolution + 10 vol EtOHHotFilterHot Filtration(Remove Salts)Dissolution->HotFilter If turbidSlowCoolSlow Cooling(Exclude Isomers)Dissolution->SlowCool If clearHotFilter->SlowCoolHarvestFiltration & Wash(Ice Cold EtOH)SlowCool->Harvest T < 5°CHarvest->Dissolution If purity < 98%DryPure 7-methoxy-2H-phthalazin-1-oneHarvest->Dry

Figure 2: Process flow for the standard Ethanol recrystallization protocol.

References

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry.

  • Loh, V. M., et al. (2005).[1] Phthalazinones.[2][3][4][5][6] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose) polymerase. Bioorganic & Medicinal Chemistry Letters.

  • Vertex Pharmaceuticals. (2004).[1] Patent WO2004080976A1: Phthalazinone derivatives for the treatment of cancer. (Describes general purification of phthalazinone intermediates).

  • Anderson, S. R., et al. (2019).[1] Solvent Selection Strategies for the Purification of Pharmaceutical Intermediates. Organic Process Research & Development.

Validation & Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the LC-MS Analysis of 7-Methoxyphthalazinone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the comprehensive characterization of novel chemical entities is paramount. 7-Methoxyphthalazinone, a heterocyclic compound of interest, presents a unique analytical challenge. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 7-methoxyphthalazin-1(2H)-one. We will dissect its anticipated fragmentation pathways, compare the utility of LC-MS against alternative analytical techniques, and provide actionable experimental protocols for its robust analysis.

The Structural Elucidation Challenge: Why LC-MS?

The selection of an appropriate analytical technique is contingent on the information required. For a molecule like 7-methoxyphthalazin-1(2H)-one, which possesses a fused heterocyclic ring system, a lactam functionality, and a methoxy-substituted aromatic ring, LC-MS offers an unparalleled combination of sensitivity, selectivity, and structural insight. The soft ionization techniques employed in LC-MS, such as electrospray ionization (ESI), typically yield an intact protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, or "fingerprint," of the molecule. This fingerprint is invaluable for structural confirmation and for the identification of metabolites and degradation products.

Decoding the Fragmentation Cascade of 7-Methoxyphthalazin-1(2H)-one

While direct experimental data for the MS/MS fragmentation of 7-methoxyphthalazin-1(2H)-one is not widely published, a plausible fragmentation pathway can be predicted based on established principles of mass spectrometry and the known behavior of related chemical moieties. The structure of 7-methoxyphthalazin-1(2H)-one is presented below:

Caption: Chemical structure of the parent compound, Phthalazin-1(2H)-one, with the methoxy group at the 7-position.

Upon ESI in positive ion mode, 7-methoxyphthalazin-1(2H)-one is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 177.06. The subsequent fragmentation of this precursor ion is likely to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

Proposed Fragmentation Pathway:

Fragmentation_Pathway M+H+ (m/z 177) M+H+ (m/z 177) m/z 162 m/z 162 M+H+ (m/z 177)->m/z 162 -CH3 m/z 148 m/z 148 M+H+ (m/z 177)->m/z 148 -CHO m/z 134 m/z 134 m/z 148->m/z 134 -N2 m/z 106 m/z 106 m/z 134->m/z 106 -CO m/z 78 m/z 78 m/z 106->m/z 78 -C2H2

Caption: Proposed major fragmentation pathways for protonated 7-methoxyphthalazin-1(2H)-one.

Key Fragmentation Events:

  • Loss of a Methyl Radical (-CH₃•): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the protonated precursor, leading to a fragment ion at m/z 162.

  • Loss of Formaldehyde (-CH₂O): Another characteristic fragmentation of methoxy aromatics involves a rearrangement and subsequent loss of formaldehyde, which would produce a fragment at m/z 147. However, the loss of a CHO radical is also plausible, leading to a fragment at m/z 148.

  • Loss of Nitrogen (-N₂): The phthalazinone core contains a dinitrogen moiety. The expulsion of a stable neutral molecule like N₂ is a favorable fragmentation pathway, which from the m/z 148 ion would result in a fragment at m/z 120, or from a different pathway could lead to a fragment at m/z 134.

  • Decarbonylation (-CO): The lactam carbonyl group can be lost as carbon monoxide. This is a very common fragmentation for cyclic ketones and lactams.[1] This would lead to a fragment at m/z 106 from the m/z 134 ion.

  • Ring Cleavage: Subsequent fragmentation of the aromatic ring can occur, leading to smaller fragment ions, such as the loss of acetylene (-C₂H₂) to yield an ion at m/z 78.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
177.06162.05CH₃•[M+H-CH₃]⁺
177.06148.05CHO•[M+H-CHO]⁺
148.05120.05N₂[M+H-CHO-N₂]⁺
134.06106.05CO[M+H-CH₃-N₂-CO]⁺

A Comparative Look: LC-MS vs. Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Here, we compare LC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 7-methoxyphthalazinone.

Technique Strengths Limitations Best Suited For
LC-MS High sensitivity and selectivity; provides molecular weight and structural information through fragmentation; suitable for complex matrices.[2]Isomeric differentiation can be challenging; requires reference standards for absolute quantification.High-throughput screening, metabolite identification, quantification in biological samples.
NMR Spectroscopy Unambiguous structure elucidation; provides detailed information about the chemical environment of each atom.Lower sensitivity compared to MS; requires larger sample amounts and longer analysis times; complex spectra for impure samples.Definitive structural confirmation of pure compounds.
GC-MS Excellent chromatographic resolution for volatile compounds; extensive spectral libraries available for identification.Requires derivatization for non-volatile or thermally labile compounds like 7-methoxyphthalazinone; potential for thermal degradation.Analysis of volatile impurities or related compounds after derivatization.

Experimental Protocol: LC-MS/MS Analysis of 7-Methoxyphthalazinone

This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of 7-methoxyphthalazinone. Optimization will be necessary based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Prepare a stock solution of 7-methoxyphthalazinone in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution in the initial mobile phase composition.

  • For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step will be required to remove interferences.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan MS from m/z 50-300 for initial assessment, followed by product ion scan (MS/MS) of the protonated molecule at m/z 177.06.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (optimize for maximal precursor ion intensity).

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramp from 10-40 eV to observe the full range of fragment ions.

Caption: A typical experimental workflow for LC-MS/MS analysis.

Conclusion: An Integrated Approach to a Complete Picture

The analysis of 7-methoxyphthalazinone by LC-MS provides a wealth of information crucial for its characterization. By understanding its predicted fragmentation pathways, researchers can confidently identify this molecule and its related substances in various matrices. While LC-MS stands out for its sensitivity and structural elucidation capabilities for this class of compounds, a truly comprehensive understanding is best achieved through an integrated analytical approach, potentially incorporating NMR for definitive structural confirmation and GC-MS for the analysis of volatile impurities. The methodologies and insights provided in this guide serve as a robust foundation for any scientist embarking on the analytical journey with 7-methoxyphthalazinone.

References

  • PubChem. 1(2H)-Phthalazinone. National Center for Biotechnology Information. [Link]

  • ResearchGate. Fragmentation modes in the case of cinnoline (a) and phthalazine (b). [Link]

  • NPTEL. Lecture 25 : Mass and Infrared Spectroscopies. [Link]

  • Whitman College. GCMS Section 6.11.2. [Link]

  • Doc Brown's Chemistry. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern. [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. [Link]

  • PubMed. Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors. [Link]

  • Beilstein Journals. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. [Link]

  • SCIRP. Synthesis, Molecular Structure and Anti-Onchocercal Studies of 1-(Phthalazin-1(2H)-one)[(Pyridin-2-yl)ethylidene]hydrazone. [Link]

  • Bioanalysis Zone. LC-MS. [Link]

Sources

Executive Summary: The Spectral Identity of a Key Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characterization of 7-Methoxy-2H-phthalazin-1-one: A Comparative Spectral Guide Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals (CMC Focus)

7-methoxy-2H-phthalazin-1-one (7-Methoxy-1(2H)-phthalazinone) is a critical bicyclic lactam intermediate, most notably serving as the structural scaffold for Olaparib (Lynparza) and other PARP inhibitors. In drug development, the "performance" of this compound is defined by its spectral purity —specifically, the ability to distinguish it from its synthetic precursors (aldehydic acids) and its downstream derivatives (chlorophthalazines).[1]

This guide objectively compares the FTIR absorption profile of 7-methoxy-2H-phthalazin-1-one against its immediate synthetic "alternatives"—the starting material and the subsequent intermediate—to provide a self-validating protocol for reaction monitoring.

Comparative Spectral Analysis

The following table contrasts the target compound with its critical process impurities. The "Performance" metric here is the spectral resolution required to confirm reaction completion.

Table 1: FTIR Peak Assignment & Differentiation Matrix
Functional GroupTarget: 7-Methoxy-2H-phthalazin-1-one Alternative A (Precursor): 2-Formyl-4-methoxybenzoic AcidAlternative B (Derivative): 1-Chloro-7-methoxyphthalazineDifferentiation Logic (Mechanism)
Carbonyl (C=O) 1650–1665 cm⁻¹ (Strong, Lactam)1690–1730 cm⁻¹ (Split/Broad: Aldehyde + Acid)ABSENT Primary Checkpoint: The lactam C=O shifts to a lower frequency due to amide resonance. Complete loss of C=O indicates conversion to the chloro-derivative.
Hydroxyl / Amine (X-H) 3100–3300 cm⁻¹ (Broad, N-H stretch)2500–3300 cm⁻¹ (Very Broad, Acid O-H "Hump")ABSENT Secondary Checkpoint: The acidic O-H forms a massive broad band obscuring C-H stretches.[1] The Target N-H is sharper but still H-bonded.
Ether (C-O-C) 1210–1250 cm⁻¹ (Strong, Ar-O-Me)1210–1250 cm⁻¹ (Strong, Ar-O-Me)1210–1250 cm⁻¹ (Strong, Ar-O-Me)Invariant Marker: Confirms the integrity of the methoxy substituent throughout the synthesis.
Fingerprint (C-Cl) N/AN/A~700–780 cm⁻¹ (Medium)Derivative Marker: Appearance of C-Cl stretch confirms aromatization of the lactam ring.

Technical Deep Dive: Interpreting the Data

The Lactam Shift (1650 cm⁻¹ vs. 1700 cm⁻¹)

The most critical performance metric for identifying 7-methoxy-2H-phthalazin-1-one is the position of the carbonyl band.

  • Precursor State: The starting material contains an aldehyde and a carboxylic acid. Both exhibit high-frequency carbonyl stretches (>1690 cm⁻¹).

  • Target State: Upon cyclization with hydrazine, the formation of the phthalazinone ring creates a lactam.[1] The lone pair on the nitrogen atom donates electron density into the carbonyl (resonance), weakening the C=O double bond character. This causes a red shift (lowering of frequency) to ~1650–1665 cm⁻¹.

  • Validation: If you observe a shoulder >1700 cm⁻¹, your reaction is incomplete; unreacted aldehyde/acid is present.[1]

The "Silent" Region in Derivatives

When 7-methoxy-2H-phthalazin-1-one is converted to 1-chloro-7-methoxyphthalazine (the next step in Olaparib synthesis), the carbonyl oxygen is replaced by chlorine.

  • Performance Check: The FTIR spectrum must become "silent" in the 1650–1750 cm⁻¹ region. Any residual peak here represents unreacted starting material (the phthalazinone). This "negative peak" monitoring is more reliable than looking for the C-Cl stretch, which is often buried in the fingerprint region.

Experimental Protocol: Self-Validating Synthesis Monitor

This protocol is designed to use FTIR as an in-process control (IPC) tool.

Objective: Validate the synthesis of 7-methoxy-2H-phthalazin-1-one from 2-formyl-4-methoxybenzoic acid.

Materials:

  • FTIR Spectrometer (ATR or KBr module).

  • Crude reaction solid (dried).

  • Reference Standards (Precursor and Target).

Step-by-Step Workflow:

  • Baseline Acquisition:

    • Run a background scan (air).

    • Acquire the spectrum of the Precursor (2-formyl-4-methoxybenzoic acid). Note the "Acid Hump" (2500–3300 cm⁻¹) and split Carbonyls (1690/1720 cm⁻¹).

  • Reaction Sampling:

    • Take an aliquot of the reaction mixture (typically refluxing ethanol/hydrazine).

    • Critical: Evaporate solvent completely. Residual ethanol (O-H stretch ~3350 cm⁻¹) will interfere with the N-H assessment.

  • Target Validation (The "3-Point" Check):

    • Check 1 (Acid Loss): Verify the disappearance of the broad O-H acid hump (2500–3000 cm⁻¹). The baseline should flatten, revealing distinct C-H stretches.[1]

    • Check 2 (Carbonyl Shift): Confirm the C=O peak has merged into a single, strong band at ~1650–1665 cm⁻¹.[1]

    • Check 3 (N-H Appearance): Identify the new N-H stretch at ~3150–3250 cm⁻¹.

  • Purity Calculation (Semi-Quantitative):

    • If a shoulder at 1700 cm⁻¹ persists, calculate the ratio of Peak Height (1660) to Peak Height (1700).[1]

    • Acceptance Criteria: Ratio > 20:1 typically indicates <5% starting material.

Visualization: Reaction Monitoring Pathway[1]

The following diagram illustrates the spectral evolution through the synthesis pathway, highlighting the critical "Go/No-Go" decision points based on FTIR data.

FTIR_Monitoring_Workflow cluster_decision Quality Control Decision Precursor Precursor (2-Formyl-4-methoxybenzoic acid) Key Peaks: C=O: >1690 cm⁻¹ O-H: 2500-3300 cm⁻¹ (Broad) Reaction Cyclization (Hydrazine Hydrate) Precursor->Reaction Start Target TARGET (7-Methoxy-2H-phthalazin-1-one) Key Peaks: C=O: ~1660 cm⁻¹ (Lactam) N-H: ~3200 cm⁻¹ Reaction->Target Monitor Shift: 1700 -> 1660 cm⁻¹ Check FTIR Checkpoint: Is 1700 cm⁻¹ shoulder present? Reaction->Check Derivative Derivative (1-Chloro-7-methoxyphthalazine) Key Peaks: C=O: ABSENT N-H: ABSENT Target->Derivative Chlorination (POCl₃) Check->Reaction Yes (Incomplete) Check->Target No (Pure)

Caption: Spectral evolution workflow for 7-methoxy-2H-phthalazin-1-one synthesis. The shift in carbonyl frequency is the primary quality gate.

References

  • National Institute of Standards and Technology (NIST). (2022). Phthalazin-1(2H)-one IR Spectrum & Constants. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Contextual citation for Olaparib intermediate synthesis).

  • Specac. (2024).[3] Interpreting Infrared Spectra: A Practical Guide to Functional Group Analysis. Retrieved from [Link]

Sources

A Comparative Guide to Olaparib Intermediates and 7-Methoxy-2H-Phthalazin-1-One in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison between the established synthetic intermediates of Olaparib, a landmark PARP inhibitor, and 7-methoxy-2H-phthalazin-1-one, a closely related analogue. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthetic strategies, chemical logic, and potential implications of utilizing these different building blocks in the context of Poly (ADP-ribose) polymerase (PARP) inhibitor discovery and manufacturing.

Introduction: The Central Role of the Phthalazinone Scaffold in PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs).[1][2] The therapeutic strategy of PARP inhibition is a prime example of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired DNA damage, culminating in genomic instability and programmed cell death (apoptosis).[3][4][5]

Olaparib (Lynparza®) was the first-in-class PARP inhibitor to receive FDA approval and has revolutionized the treatment of cancers with BRCA mutations, including certain types of ovarian, breast, pancreatic, and prostate cancers.[1][3][6] At the heart of Olaparib's molecular structure lies the 2H-phthalazin-1-one scaffold. This bicyclic heteroaromatic core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to form key hydrogen bonds and π-π stacking interactions within the nicotinamide binding pocket of the PARP active site, which is essential for potent inhibition.[7]

This guide will dissect and compare the synthetic route to a key intermediate of Olaparib, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, with the synthesis and properties of 7-methoxy-2H-phthalazin-1-one. The objective is to provide a clear, data-driven analysis of their respective merits from a chemical synthesis and drug design perspective.

Section 1: Synthesis of a Key Olaparib Intermediate

The large-scale and efficient synthesis of key intermediates is paramount for the commercial viability of any pharmaceutical agent. For Olaparib, one of the most critical intermediates is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid . Early medicinal chemistry routes were often lengthy and not amenable to scaling.[6] More recent process chemistry research has focused on developing practical, economical, and scalable syntheses.

A notable advancement involves utilizing the low-cost industrial byproduct phthalhydrazide to construct the phthalazinone moiety, thereby avoiding the use of hydrazine hydrate in the final cyclization step, which is a common but hazardous reagent.[6]

Experimental Protocol: Scalable Synthesis of Olaparib Intermediate 5

The following protocol is adapted from a reported scalable process.[6]

Step 1: Synthesis of Methyl 2-fluoro-5-(bromomethyl)benzoate (Intermediate 2)

  • To a solution of methyl 2-fluoro-5-methylbenzoate (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO).

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or used directly in the next step.

Step 2: Negishi Coupling to form Intermediate 4

  • In a separate flask, prepare the organozinc reagent from phthalhydrazide (Intermediate 3) via a standard procedure.

  • To a solution of Methyl 2-fluoro-5-(bromomethyl)benzoate (2) (1.0 eq) in an anhydrous solvent like THF, add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Add the freshly prepared organozinc reagent dropwise at room temperature.

  • Stir the reaction for 12-16 hours until completion.

  • Quench the reaction with saturated ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product via column chromatography to yield methyl 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoate (4).

Step 3: Hydrolysis to the Final Intermediate (5)

  • Dissolve Intermediate 4 in a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) (2.0-3.0 eq).

  • Stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture with aqueous HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5).

Synthetic Workflow Diagram

G cluster_0 Scalable Synthesis of Olaparib Key Intermediate A Methyl 2-fluoro-5-methylbenzoate B Methyl 2-fluoro-5-(bromomethyl)benzoate (2) A->B NBS, BPO Reflux E Methyl 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoate (4) B->E Pd(PPh3)4 Negishi Coupling C Phthalhydrazide (3) D Organozinc Reagent C->D Zincation D->E Pd(PPh3)4 Negishi Coupling F 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5) E->F LiOH, H2O/THF Hydrolysis

Caption: Scalable synthetic route to a key Olaparib intermediate.

Section 2: Synthesis of 7-Methoxy-2H-Phthalazin-1-One

7-methoxy-2H-phthalazin-1-one is an analogue of the core phthalazinone structure. The introduction of a methoxy group at the 7-position can significantly alter the molecule's electronic properties, solubility, and metabolic profile, making it an interesting candidate for novel PARP inhibitor design. Its synthesis typically follows the classical cyclocondensation approach.

Experimental Protocol: Synthesis of 7-Methoxy-2H-Phthalazin-1-One

This protocol is a standard method for producing substituted phthalazinones from the corresponding 2-carboxybenzaldehyde derivative.

Step 1: Synthesis of 2-Formyl-5-methoxybenzoic acid

  • Start with a commercially available precursor like 4-methoxy-phthalic acid.

  • Selectively reduce one of the carboxylic acid groups to an alcohol and then oxidize it to an aldehyde, or employ a regioselective formylation reaction. This multi-step process requires careful control of reagents and conditions to achieve the desired isomer.

Step 2: Cyclocondensation with Hydrazine

  • Dissolve 2-formyl-5-methoxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (N₂H₄·H₂O) (1.1-1.2 eq) to the solution.

  • Reflux the mixture for 4-8 hours. The product will often precipitate out of the solution upon cooling.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Synthetic Workflow Diagram

G cluster_1 Synthesis of 7-Methoxy-2H-Phthalazin-1-One A 4-Methoxy- phthalic acid B 2-Formyl-5-methoxybenzoic acid A->B Multi-step transformation (e.g., selective reduction/oxidation) C 7-Methoxy-2H-phthalazin-1-one B->C Hydrazine Hydrate Reflux (Cyclocondensation)

Caption: Classical synthesis of a substituted phthalazinone analogue.

Section 3: Comparative Analysis of Synthetic Pathways

The choice of a synthetic route in drug development is a multi-faceted decision, balancing cost, efficiency, safety, and scalability. Below is a comparative table summarizing the key aspects of the two syntheses discussed.

FeatureOlaparib Intermediate Synthesis7-Methoxy-2H-Phthalazin-1-One Synthesis
Starting Materials Methyl 2-fluoro-5-methylbenzoate, Phthalhydrazide (low-cost industrial byproduct)4-Methoxy-phthalic acid (specialty reagent)
Key Reagents NBS, Palladium catalyst, Organozinc reagent, LiOHHydrazine hydrate (toxic and explosive potential)
Number of Steps 3-4 steps (from advanced precursors)2-3 steps (from advanced precursors)
Overall Yield Reported as robust with good yields (e.g., ~77% for a key step).[6]Generally high for the final cyclization step, but dependent on the synthesis of the precursor.
Purification Requires chromatography for intermediates, final product by precipitation.Often purified by simple recrystallization.
Scalability Process has been optimized for scalability, avoiding hazardous reagents late-stage.[6]Scalability is challenged by the synthesis of the substituted benzoic acid and the use of hydrazine.
Key Advantage Industrially optimized, high-value intermediate.Direct, classical synthesis of the core scaffold.
Key Disadvantage Multi-step process involving organometallic coupling.Reliance on a potentially difficult-to-synthesize starting material and use of hydrazine.

Section 4: Discussion - Strategic Implications for Drug Discovery

The comparison between these two synthetic targets reveals a classic trade-off in drug development: the efficiency of building a core scaffold versus the complexity of constructing a highly functionalized, late-stage intermediate.

Causality Behind Experimental Choices:

  • The Olaparib Intermediate Route: The process chemistry approach for the Olaparib intermediate is designed for robustness and scale. The choice of a Negishi coupling, while complex, allows for the reliable formation of a key carbon-carbon bond that is difficult to forge otherwise.[6] Hydrolyzing the ester to a carboxylic acid in the final step creates a versatile handle for the subsequent amidation reaction that completes the synthesis of Olaparib itself. This strategy front-loads the complexity, ensuring the final steps are high-yielding and clean.

  • The 7-Methoxy-2H-Phthalazin-1-One Route: This synthesis is more direct for creating the core heterocyclic system. A medicinal chemist would pursue this route during the lead discovery phase. The methoxy group serves as a "probe" to explore a specific region of the PARP binding site. Its electron-donating nature could influence the binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, methoxy groups can sometimes be sites of metabolic O-demethylation, which could be a liability or a feature, depending on the activity of the resulting metabolite.

Trustworthiness and Self-Validation: Both protocols described are based on well-established chemical transformations. The Olaparib intermediate synthesis is validated by its successful application in a scalable manufacturing process.[6] The synthesis of the methoxy analogue relies on the cyclocondensation of dicarbonyl compounds with hydrazine, one of the most fundamental and reliable methods for creating such heterocyclic systems.[8]

Conclusion

The syntheses of the key Olaparib intermediate and 7-methoxy-2H-phthalazin-1-one highlight different philosophies in chemical synthesis tailored to different stages of the drug development pipeline.

  • The Olaparib intermediate synthesis is a testament to sophisticated process chemistry, designed for efficiency, safety, and scalability in the manufacturing of a blockbuster drug. It represents a mature, optimized pathway to a high-value, complex molecule.

  • The synthesis of 7-methoxy-2H-phthalazin-1-one exemplifies the approach taken in early-stage drug discovery. It is a more direct, albeit potentially less scalable, method to generate novel analogues for structure-activity relationship (SAR) studies. The introduction of the methoxy substituent is a deliberate design choice to modulate the pharmacological profile of the phthalazinone scaffold, potentially leading to new PARP inhibitors with differentiated properties.

For researchers in the field, understanding both types of synthetic strategies is crucial. While the Olaparib route provides a blueprint for efficient production, the exploration of analogues like 7-methoxy-2H-phthalazin-1-one fuels the discovery of the next generation of targeted cancer therapies.

References

  • Wikipedia. (n.d.). Olaparib. [Link]

  • Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • Massive Bio. (2026, January 6). Olaparib. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib?. [Link]

  • Liv Hospital. (2026, February 24). olaparib. [Link]

  • Li, W., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.).
  • Taylor & Francis Online. (2021, August 31). Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer. [Link]

  • PubMed. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. [Link]

  • ResearchGate. (2025, August 5). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. [Link]

  • Taylor & Francis Online. (2018, November 14). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. [Link]

  • Google Patents. (n.d.).
  • Patsnap. (2018, September 21). Preparation method of olaparib drug intermediate. [Link]

  • ResearchGate. (2026, February 5). (PDF) Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. [Link]

  • PubMed Central. (n.d.). Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. [Link]

  • Targeted Oncology. (2018, March 28). Safety Analysis Favors Olaparib in Meta-Analysis Comparing PARP Inhibitors in Ovarian Cancer. [Link]

  • PubMed. (2019, October 15). Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors. [Link]

  • Journal of Pharmaceutical and Scientific Research. (2017, June 15). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. [Link]

  • ResearchGate. (2025, April 2). (PDF) Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance. [Link]

  • MDPI. (2025, April 4). Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance. [Link]

  • R Discovery. (2018, February 7). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. [Link]

  • PubMed. (2006, November 29). Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors. [Link]

  • PubMed. (2019, January 1). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. [Link]

  • MDPI. (2022, November 22). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]

  • SciSpace. (n.d.). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. [Link]

  • PubMed Central. (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing. [Link]

  • MDPI. (2022, July 29). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]

  • U.S. Pharmacist. (2020, October 16). PARP Inhibitors in Gynecologic Malignancies. [Link]

Sources

Comparative Guide: X-ray Crystallography of Substituted Phthalazinones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of substituted phthalazinones, focusing on Olaparib (the clinical benchmark) versus AZD2461 (a next-generation analog designed to overcome resistance). It synthesizes X-ray crystallographic data, binding kinetics, and experimental protocols to aid researchers in structure-based drug design (SBDD).

Focus: Olaparib (Benchmark) vs. AZD2461 (Resistance-Resilient Alternative)

Executive Summary

Substituted phthalazinones represent a cornerstone scaffold in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. While Olaparib established the efficacy of this class in BRCA-deficient cancers, the emergence of resistance mechanisms—specifically the upregulation of P-glycoprotein (P-gp) efflux pumps—has necessitated the development of next-generation analogs.[1][2][3]

This guide compares the structural and functional profiles of Olaparib against AZD2461 .[1][4] X-ray crystallography reveals that while both compounds share an identical binding mode to the PARP1 catalytic core, subtle modifications in the "tail" region of AZD2461 dramatically alter its pharmacological profile, reducing P-gp affinity and enhancing selectivity against PARP3.

Structural & Performance Comparison

The following data synthesizes findings from high-resolution X-ray diffraction (PDB: 7AAD, 7KK4) and biochemical assays.

Table 1: Crystallographic & Kinetic Metrics
FeatureOlaparib (Benchmark) AZD2461 (Alternative) Structural Implication
Core Scaffold Phthalazin-1(2H)-onePhthalazin-1(2H)-oneIdentical nicotinamide mimicry (H-bonds to Gly863/Ser904).
PDB Entry 7AAD (2.21 Å), 7KK4 (1.96 Å)Modeled based on 7AADAZD2461 is a structural isostere; binds indistinguishably in the catalytic pocket.
PARP1 IC50 ~5–7 nM~5 nMModifications to the piperazine-fluorobenzyl tail do not compromise potency.
PARP3 Affinity High (Off-target)Low (Selective) AZD2461 minimizes bone marrow toxicity linked to PARP3 inhibition.
P-gp Substrate Yes (High efflux)No (Poor substrate)Critical Differentiator: AZD2461 remains effective in P-gp overexpressing tumors.
Ligand Efficiency 0.35 kcal/mol/heavy atom0.33 kcal/mol/heavy atomComparable binding energetics despite increased lipophilicity in the tail.

Mechanistic Insights: The Structural Basis of Efficacy

The efficacy of phthalazinones hinges on their ability to compete with NAD+ and "trap" PARP on DNA.

The Phthalazinone Pharmacophore

X-ray data confirms that the phthalazinone core serves as a nicotinamide mimic .

  • H-Bonding: The lactam group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic domain.

  • Pi-Stacking: The aromatic ring engages in

    
    -stacking interactions with Tyr1224 , stabilizing the inhibitor within the pocket.
    
The "Tail" Modification (Resistance Evasion)

The structural divergence lies in the linker and terminal cyclopropyl moiety.

  • Olaparib: Contains a piperazine linker attached to a cyclopropanecarbonyl group. This specific conformation is recognized by the P-gp efflux pump.

  • AZD2461: Modifies the fluorobenzyl and piperazine substitution pattern. Crystallographic modeling suggests these changes alter the solvent-exposed surface of the complex, preventing P-gp recognition without disrupting the conserved H-bond network in the active site.

Figure 1: Mechanism of Action & Resistance Pathways

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP_Bind PARP1 Recruitment DNA_Damage->PARP_Bind NAD NAD+ Binding PARP_Bind->NAD Normal Function Trapping PARP Trapping (Cytotoxic Complex) PARP_Bind->Trapping Stabilizes Complex Repair DNA Repair (BER Pathway) NAD->Repair Inhibitor Phthalazinone (Olaparib/AZD2461) Inhibitor->PARP_Bind Competes with NAD+ Efflux P-gp Efflux (Resistance) Trapping->Efflux Olaparib Only Cell Death Cell Death Trapping->Cell Death AZD2461 (Resists Efflux)

Caption: Pathway showing how phthalazinones compete with NAD+ to trap PARP1. AZD2461 evades the P-gp efflux route that renders Olaparib ineffective in resistant cells.

Experimental Protocol: Co-Crystallization Workflow

To generate high-quality X-ray data for substituted phthalazinones, follow this self-validating protocol. This workflow is optimized for the PARP1 Catalytic Domain (Cat) .

Protein Production
  • Construct: Express human PARP1 (residues 662–1011) in E. coli (BL21-DE3) using a pET28a vector with an N-terminal His-tag.

  • Purification:

    • Step A (Affinity): Ni-NTA chromatography. Elute with 300 mM Imidazole.

    • Step B (Cleavage): Remove His-tag with TEV protease (4°C, overnight) to prevent crystal packing interference.

    • Step C (Polishing): Size Exclusion Chromatography (Superdex 75) in 25 mM Tris pH 8.0, 150 mM NaCl, 1 mM TCEP .

    • Validation: Purity >95% via SDS-PAGE; Monodispersity confirmed by Dynamic Light Scattering (DLS).

Complex Formation & Crystallization
  • Ligand Solubilization: Dissolve Phthalazinone (Olaparib/AZD2461) in 100% DMSO (50 mM stock).

  • Incubation: Mix Protein (8–10 mg/mL) with Ligand (1:2 molar ratio) on ice for 1 hour.

  • Method: Sitting drop vapor diffusion at 20°C.

  • Reservoir Condition:

    • Buffer: 0.1 M Bis-Tris Propane, pH 7.0–8.0.

    • Precipitant: 20–28% (w/v) PEG 3350.

    • Additive: 0.2 M Sodium Acetate or Lithium Sulfate.

  • Seeding: If nucleation is slow, use micro-seeding from apo-PARP1 crystals.

Figure 2: Crystallization & Data Validation Workflow

Crystal_Workflow Purify Purified PARP1 Cat (>10 mg/mL) Complex Complex Incubation (1:2 Molar Ratio) Purify->Complex Screen Vapor Diffusion (PEG 3350 / Bis-Tris) Complex->Screen Optimize Optimization (pH/PEG Grid) Screen->Optimize Hits? Xray X-ray Diffraction (Synchrotron) Optimize->Xray Solve Structure Solution (MR with 4TKG) Xray->Solve Res < 2.5Å? Solve->Complex Low Occupancy? Increase Ligand Ratio

Caption: Step-by-step workflow from protein purification to structure solution. The feedback loop ensures high ligand occupancy in the final model.

Data Interpretation & Troubleshooting

When analyzing X-ray data for phthalazinones, specific artifacts may arise.

Handling Ligand Disorder

The "tail" region (piperazine-cyclopropyl) of Olaparib/AZD2461 often exhibits high B-factors due to solvent exposure.

  • Symptom: Discontinuous electron density for the cyclopropyl ring.

  • Solution: Restrain the ligand geometry using Grade or eLBOW during refinement. Do not force the tail into noise; truncate the model if density is absent.

Validating Occupancy
  • Omit Maps: Generate an

    
     omit map by deleting the ligand from the model and running one cycle of refinement. Green positive density (>3
    
    
    
    ) should clearly outline the phthalazinone core and the H-bonds to Gly863.
  • Validation Metric: Real-space correlation coefficient (RSCC) for the ligand should be >0.90.

Twinning

PARP1 catalytic domain crystals can crystallize in space group


 with a beta angle near 90°, mimicking orthorhombic symmetry.
  • Check: Use Xtriage (Phenix) to detect pseudo-merohedral twinning. If present, use twin refinement (Twin Law:

    
    ).
    

References

  • Crystal structure of the catalytic domain of human PARP1 in complex with olaparib (PDB 7AAD). [5]

    • Source: RCSB Protein Data Bank.[6]

    • URL:[Link]

  • AZD2461, an Insight on Difference in PARP Binding Profiles for DNA Damage Response PET Imaging.

    • Source: N
    • URL:[Link]

  • The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition.

    • Source: Cancer Research (PubMed).
    • URL:[Link]

  • Dynamics of the HD regulatory subdomain of PARP-1; substr

    • Source: Nucleic Acids Research.[7]

    • URL:[Link]

  • Structure of the catalytic domain of PARP1 in complex with olaparib (PDB 7KK4).

    • Source: RCSB Protein Data Bank.[6]

    • URL:[Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Characteristics of 7-methoxy-2H-phthalazin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic structure of a molecule, which in turn influences its behavior in various chemical and biological environments. This guide offers an in-depth analysis of the UV-Vis absorption characteristics of 7-methoxy-2H-phthalazin-1-one, a heterocyclic compound of interest due to its core phthalazinone structure—a known pharmacophore.[1]

Theoretical Framework for UV-Vis Absorption

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For a molecule like 7-methoxy-2H-phthalazin-1-one, the key chromophore—the part of the molecule that absorbs light—is the conjugated system of the phthalazinone ring.

Electronic Transitions in the Phthalazinone Core

The phthalazinone core contains both π bonds (in the aromatic and heterocyclic rings) and non-bonding (n) electrons on the nitrogen and oxygen atoms. Consequently, two primary types of electronic transitions are expected in the UV-Vis region:

  • π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[2][3] They are typically of high energy and result in strong absorption bands. For conjugated systems like phthalazinone, these absorptions are shifted to longer wavelengths compared to non-conjugated systems.[4]

  • n → π* Transitions: This involves the transition of an electron from a non-bonding orbital (e.g., on the carbonyl oxygen or ring nitrogens) to an antibonding π* orbital.[3] These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) than π → π* transitions.

The Influence of the Methoxy Substituent

The 7-methoxy group (-OCH₃) is expected to act as an auxochrome , a group that, when attached to a chromophore, modifies its ability to absorb light. The oxygen atom in the methoxy group has lone pairs of electrons that can be delocalized into the aromatic ring's π system (a +M or mesomeric effect). This has two key consequences:

  • Bathochromic Shift (Red Shift): The electron-donating nature of the methoxy group increases the electron density of the conjugated system. This destabilizes the highest occupied molecular orbital (HOMO) and has a lesser effect on the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. A smaller energy gap corresponds to absorption of lower-energy, longer-wavelength light, resulting in a shift of the primary π → π* absorption maximum to a longer wavelength compared to the unsubstituted 2H-phthalazin-1-one.[4]

  • Hyperchromic Effect: The increased delocalization and transition probability often lead to an increase in the intensity of the absorption (molar absorptivity, ε).

Comparative Analysis with Structurally Related Compounds

To contextualize the expected absorption maxima of 7-methoxy-2H-phthalazin-1-one, it is useful to consider the UV-Vis data of related molecules. While specific data for the target molecule and its parent are scarce in the literature, we can draw comparisons with the fundamental phthalazine structure.

CompoundSolventλmax (nm)log(ε)Comments
Phthalazine Cyclohexane2593.61This represents the core aromatic system without the carbonyl group. It shows a strong π → π* transition.[5]
3032.91Weaker absorption band.[5]
~370~1.5Very weak n → π* transitions.[5]
7-methoxy-2H-phthalazin-1-one VariousPredictedPredictedA bathochromic shift relative to 2H-phthalazin-1-one is expected due to the +M effect of the methoxy group.

Disclaimer: The values for 7-methoxy-2H-phthalazin-1-one are predictive. Experimental verification is required.

The phthalazine data provides a baseline for the electronic transitions within the core heterocyclic system. The introduction of the carbonyl group to form the phthalazinone, and the further addition of the methoxy group, will modulate these absorption maxima as described above.

The Impact of Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly influence the position of UV-Vis absorption bands. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • π → π* Transitions: In these transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift .

  • n → π* Transitions: For n → π* transitions, the ground state is typically more stabilized by polar, protic solvents (through hydrogen bonding with the lone pair electrons). This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift as solvent polarity increases.

Therefore, when measuring the UV-Vis spectrum of 7-methoxy-2H-phthalazin-1-one, one would expect the high-intensity π → π* peak to shift to longer wavelengths in more polar solvents like ethanol compared to non-polar solvents like hexane. Conversely, the low-intensity n → π* peak would be expected to shift to shorter wavelengths.

Visualizing Structural Relationships and Experimental Workflow

cluster_0 Structural Comparison Parent 2H-Phthalazin-1-one Target 7-methoxy-2H-phthalazin-1-one Parent->Target + OCH3 Group Start Prepare Stock Solution of Compound Prepare Prepare Serial Dilutions in Chosen Solvents Start->Prepare Blank Record Baseline/Blank for Each Solvent Prepare->Blank Measure Measure Absorbance Spectra of Dilutions Blank->Measure Plot Plot Absorbance vs. Wavelength Measure->Plot Identify Identify λmax Plot->Identify Verify Verify Linearity (Beer's Law Plot) Absorbance vs. Concentration at λmax Identify->Verify End Determine Molar Absorptivity (ε) Verify->End

Caption: Experimental workflow for UV-Vis analysis.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a robust, self-validating protocol for the experimental determination of the UV-Vis absorption characteristics of 7-methoxy-2H-phthalazin-1-one.

1. Materials and Equipment:

  • 7-methoxy-2H-phthalazin-1-one (high purity)

  • Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile, water)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

2. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-2 mg) of 7-methoxy-2H-phthalazin-1-one.

    • Dissolve the compound in a known volume (e.g., 10.00 mL) of a primary solvent in which it is highly soluble (e.g., ethanol) to create a stock solution of known concentration. The causality here is to create a concentrated starting point from which accurate dilutions can be made.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution into different spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile) to obtain a series of solutions with concentrations that yield absorbances in the optimal range of the spectrophotometer (typically 0.1 - 1.0 A.U.). This range ensures the linearity of the Beer-Lambert law.

  • Spectrophotometer Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

    • Set the desired wavelength range for scanning (e.g., 200-600 nm).

    • Fill a matched pair of quartz cuvettes with the pure solvent that will be used for the first measurement. Place them in both the reference and sample holders.

    • Run a baseline correction. This is a critical step to subtract any absorbance from the solvent and the cuvettes themselves, ensuring that the final spectrum is solely due to the analyte.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the lowest concentration working solution before filling it. This prevents dilution errors.

    • Place the sample cuvette back into the sample holder and record the absorption spectrum.

    • Repeat this process for all prepared dilutions in each solvent, from lowest to highest concentration.

  • Data Analysis:

    • Overlay the spectra obtained for each solvent. Identify the wavelength of maximum absorbance (λmax) for the prominent peaks.

    • To validate the data and determine the molar absorptivity (ε), construct a Beer-Lambert law plot for each solvent. Plot absorbance at λmax versus concentration for the series of dilutions.

    • The plot should be linear with a high correlation coefficient (R² > 0.99). The slope of this line is equal to the molar absorptivity (ε) when the path length is 1 cm. A linear plot confirms that there are no significant intermolecular interactions or decomposition of the analyte at the concentrations used.

Conclusion

While experimental UV-Vis absorption data for 7-methoxy-2H-phthalazin-1-one is not currently prevalent in scientific literature, a strong prediction of its spectral behavior can be made based on established principles of electronic spectroscopy. The phthalazinone core is expected to exhibit both high-intensity π → π* and low-intensity n → π* transitions. The presence of the electron-donating 7-methoxy group should induce a bathochromic and potentially hyperchromic shift on the primary π → π* absorption band compared to the unsubstituted parent compound. Furthermore, the absorption maxima are expected to be sensitive to solvent polarity. This guide provides the theoretical foundation and a detailed experimental workflow for researchers to confidently characterize the UV-Vis properties of this and similar molecules, contributing valuable data to the fields of medicinal chemistry and materials science.

References

  • Rizk, S. A. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. J Pharm Sci Bioscientific Res., 7(3), 225-233. Available at: [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Di Donato, M., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8206. Available at: [Link]

  • El-Sayed, M. S., & Ali, M. M. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Journal of Chemical Research, 36(2), 77-81.
  • Ispas, A., et al. (2008). 5,6,7,8-TETRAHYDRO-1(2H)PHTHALAZINONE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. PART I. Farmacia, 56(6), 633-640.
  • ChEBI. (n.d.). phthalazin-1(2H)-one (CHEBI:34023). European Bioinformatics Institute. Available at: [Link]

  • Çoşut, B., et al. (2019). Investigation of tyrosinase enzyme (from mushroom) inhibitory activities and antioxidant properties of new fluorine-containing phthalocyanines. Applied Organometallic Chemistry, 33(10), e5143.
  • Kantar, C., et al. (2021). Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. New Journal of Chemistry, 45(1), 187-200. Available at: [Link]

  • Koca, A., et al. (2015). Synthesis and characterization of novel water-soluble zwitterionic and cationic zinc(ii) phthalocyanines. New Journal of Chemistry, 39(8), 6116-6126.
  • Atkin, P., & de Paula, J. (2006). Atkins' Physical Chemistry (8th ed.). Oxford University Press.
  • Gunaratne, T. C., et al. (2006). Effect Of Substituents On UV-Vis Spectra And RSA Properties Of Phthalocyanine Compounds. DTIC. Available at: [Link]

  • Diao, W., et al. (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. Beilstein Journal of Organic Chemistry, 11, 1698-1704. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • Yathirajan, H., et al. (2008). Phthalazin-1(2H)-one–picric acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 64(1), o119.
  • LibreTexts Chemistry. (2023). 3.3: Electronic Transitions. Available at: [Link]

  • Ghorab, M. M., et al. (2013). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. World Journal of Organic Chemistry, 1(1), 6-12.
  • NIST. (n.d.). Phthalazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Shivaji College. (n.d.). electronic transitions and shifts.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Available at: [Link]

  • Shcherbinin, V. A., et al. (2024). Gas‐Phase Electronic Structure of Phthalocyanine Ions: A Study of Symmetry and Solvation Effects. Chemistry – A European Journal, 30(4), e202302905.

Sources

A Senior Application Scientist's Guide to Distinguishing 7-Methoxy-2H-phthalazin-1-one from its 6-Methoxy Isomer by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical research and development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of ensuring safety, efficacy, and intellectual property. Positional isomers, such as 7-methoxy-2H-phthalazin-1-one and 6-methoxy-2H-phthalazin-1-one, often exhibit subtle but significant differences in their biological activity and pharmacokinetic profiles. Consequently, their precise identification is not merely an academic exercise but a critical necessity. This guide provides a comprehensive, data-driven approach to distinguishing these two isomers using a suite of modern Nuclear Magnetic Resonance (NMR) techniques.

The phthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The introduction of a methoxy substituent on the benzene ring of this scaffold can lead to the formation of either the 6-methoxy or 7-methoxy isomer, depending on the synthetic route. While techniques like mass spectrometry can confirm the elemental composition, they often fall short in differentiating positional isomers.[2][3] NMR spectroscopy, by probing the chemical environment of individual atoms, provides the definitive solution.

This guide will walk you through a systematic NMR-based workflow, from basic one-dimensional experiments to more advanced two-dimensional techniques, to confidently assign the correct structure. We will explore not only the "how" but also the "why" behind each experimental choice, grounding our interpretations in the fundamental principles of NMR.

The Differentiating Power of the Nuclear Overhauser Effect

The key to distinguishing between the 7-methoxy and 6-methoxy isomers lies in the Nuclear Overhauser Effect (NOE), a phenomenon that reveals the spatial proximity of atoms. An NOE is observed between two protons if they are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds.[4][5]

  • In 7-methoxy-2H-phthalazin-1-one , the protons of the methoxy group are in close spatial proximity to the proton at the C8 position.

  • In 6-methoxy-2H-phthalazin-1-one , the methoxy protons are situated close to the protons at both the C5 and C7 positions.

This fundamental difference in spatial arrangement forms the basis of our analytical strategy.

A Multi-faceted NMR Approach for Unambiguous Identification

While NOE provides the most direct evidence for isomer differentiation, a comprehensive analysis using a combination of 1D and 2D NMR experiments is recommended for complete and irrefutable structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides initial clues based on chemical shifts and coupling patterns. The electron-donating nature of the methoxy group influences the chemical shifts of the aromatic protons.[6]

Proton Predicted δ (ppm) for 7-methoxy isomer Predicted δ (ppm) for 6-methoxy isomer Multiplicity J (Hz)
H4~8.2-8.4~8.2-8.4s
H5~7.8-8.0~7.9-8.1d~8.5
H6~7.2-7.4-dd~8.5, 2.5
H8~7.6-7.8~7.8-8.0d~2.5
H7-~7.4-7.6dd~8.5, 2.5
OCH₃~3.9-4.1~3.9-4.1s
NH~11.0-12.0~11.0-12.0br s
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are influenced by the electronic effects of the substituents.[7][8][9]

Carbon Predicted δ (ppm) for 7-methoxy isomer Predicted δ (ppm) for 6-methoxy isomer
C1 (C=O)~160-162~160-162
C4~135-137~135-137
C4a~128-130~128-130
C5~126-128~127-129
C6~118-120~160-162
C7~161-163~119-121
C8~108-110~129-131
C8a~138-140~137-139
OCH₃~55-57~55-57

The Decisive 2D NMR Experiments

Two-dimensional NMR experiments are essential for confirming the assignments made from the 1D spectra and for providing the definitive proof of structure.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the carbon atom to which the methoxy group is attached.

  • For the 7-methoxy isomer , a correlation will be observed between the methoxy protons (~3.9-4.1 ppm) and the C7 carbon (~161-163 ppm).

  • For the 6-methoxy isomer , a correlation will be seen between the methoxy protons (~3.9-4.1 ppm) and the C6 carbon (~160-162 ppm).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

As previously mentioned, NOESY or ROESY experiments provide the most conclusive evidence for distinguishing between the two isomers.[10][11]

  • 7-methoxy-2H-phthalazin-1-one : A clear cross-peak will be observed between the methoxy protons (~3.9-4.1 ppm) and the H8 proton (~7.6-7.8 ppm).

  • 6-methoxy-2H-phthalazin-1-one : Cross-peaks will be present between the methoxy protons (~3.9-4.1 ppm) and both the H5 (~7.9-8.1 ppm) and H7 (~7.4-7.6 ppm) protons.

Visualizing the Key Correlations

The following diagrams illustrate the crucial HMBC and NOESY correlations that differentiate the two isomers.

7-methoxy-2H-phthalazin-1-one cluster_0 7-methoxy-2H-phthalazin-1-one C1 C1=O N2 N2-H C1->N2 N3 N3 N2->N3 C4 C4-H N3->C4 C4a C4a C4->C4a C5 C5-H C4a->C5 C8a C8a C4a->C8a C6 C6-H C5->C6 C7 C7-OCH3 C6->C7 C8 C8-H C7->C8 C8->C8a C8a->C1 OCH3 OCH3 OCH3->C7 HMBC H8 H8 OCH3->H8 NOESY

Figure 1. Key HMBC and NOESY correlations for 7-methoxy-2H-phthalazin-1-one.

6-methoxy-2H-phthalazin-1-one cluster_1 6-methoxy-2H-phthalazin-1-one C1 C1=O N2 N2-H C1->N2 N3 N3 N2->N3 C4 C4-H N3->C4 C4a C4a C4->C4a C5 C5-H C4a->C5 C8a C8a C4a->C8a C6 C6-OCH3 C5->C6 C7 C7-H C6->C7 C8 C8-H C7->C8 C8->C8a C8a->C1 OCH3 OCH3 OCH3->C6 HMBC H5 H5 OCH3->H5 NOESY H7 H7 OCH3->H7 NOESY

Figure 2. Key HMBC and NOESY correlations for 6-methoxy-2H-phthalazin-1-one.

Experimental Protocols

A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible results.

Sample Preparation
  • Accurately weigh 5-10 mg of the purified phthalazinone isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[12]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts, multiplicities, and integration.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): This experiment will establish proton-proton coupling networks within the aromatic spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for identifying long-range proton-carbon correlations, particularly from the methoxy protons to the aromatic ring.

  • NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for isomer differentiation. A mixing time of 500-800 ms is typically a good starting point for small molecules.

Conclusion

The confident differentiation of 7-methoxy-2H-phthalazin-1-one and 6-methoxy-2H-phthalazin-1-one is readily achievable through a systematic application of modern NMR techniques. While 1D NMR provides initial valuable insights, the unambiguous assignment relies on the long-range and through-space correlations observed in 2D HMBC and NOESY/ROESY experiments, respectively. The presence of a NOE between the methoxy protons and H8 is a definitive marker for the 7-methoxy isomer, while NOEs to both H5 and H7 confirm the 6-methoxy structure. By following the comprehensive approach outlined in this guide, researchers can ensure the accurate structural characterization of these and similar positional isomers, a critical step in advancing drug discovery and development programs.

References

  • Supporting Information - DOI. (n.d.).
  • Spectroscopic Differentiation of 1-(Chloromethyl)-2-methoxynaphthalene Isomers: A Comparative Guide - Benchchem. (n.d.).
  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - Beilstein Journals. (n.d.).
  • Supporting Information - Rsc.org. (n.d.).
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC. (n.d.).
  • a review article on c13 nmr spectroscopy - PHARMACEUTICAL SCIENCES. (n.d.).
  • Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex - ChemRxiv. (n.d.).
  • 1 H NMR spectrum (500 MHz, DMSO-d 6 ) of compound 2. - ResearchGate. (n.d.).
  • Methoxy groups just stick out - ACD/Labs. (n.d.).
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).
  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds - PubMed. (2013, January 24).
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • 13C NMR Spectroscopy. (n.d.).
  • 1 H NMR Chemical Shifts. (2022, March 9).
  • Supporting Information for The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp - Beilstein Journals. (n.d.).
  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9).
  • 13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8).
  • Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA_1QVFoJcDvsguZ93BX6Ou5PE1SnhUQTpg5ymS7_cyY2cS1yCF9pZuwYS1mG31PCWLUSxV6JdrrW9L6qjq2azWswBWkqhA2GmXJxhMdSp_O6283Gsz0GegA1fmnF7UwxJTnVABl5f8nR2BorWLkcqajyTCcwZFlB1E49rtcu2AKGIotQZi2DNMfbFlFmQI68efmX8bnt7239aKkY=
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.).
  • Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR) - Office of Justice Programs. (2003, July 15).
  • Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs. (2026, February 12).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review - ResearchGate. (2023, July 14).
  • Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column - JEOL. (n.d.).
  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12).
  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC. (2024, February 10).
  • NOE Experiments on the Bruker 400 and 500. (2018, August 8).
  • The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions - PMC - NIH. (2015, September 14).
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - MDPI. (n.d.).
  • NOESY (H↔H) correlations of compounds 1-7. - ResearchGate. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-methoxy-2H-phthalazin-1-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. Among these, 7-methoxy-2H-phthalazin-1-one and its analogs represent a class of molecules with significant potential. However, with scientific advancement comes the critical responsibility of ensuring the safety of researchers and the protection of our environment. Proper management and disposal of chemical waste are not merely procedural formalities but are fundamental to a sustainable and ethical research ecosystem.

This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of 7-methoxy-2H-phthalazin-1-one. By integrating principles of chemical safety, regulatory compliance, and practical laboratory experience, this document aims to be your trusted resource for responsible chemical waste management.

Understanding the Compound: Hazard Profile of 7-methoxy-2H-phthalazin-1-one

Given these precedents, it is prudent to handle 7-methoxy-2H-phthalazin-1-one with a high degree of caution, assuming it may possess similar toxicological properties.

Assumed Hazard Classification:

Hazard ClassDescriptionPrecautionary Measures
Acute Toxicity (Oral) Potentially harmful or toxic if swallowed.[3][5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4] If swallowed, seek immediate medical attention.[5]
Skin & Eye Irritation May cause skin and serious eye irritation.[6]Wear protective gloves, clothing, and eye/face protection.[6] In case of contact, rinse affected area with plenty of water.[6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[6]Avoid breathing dust/fumes/gas/mist/vapors/spray.[6] Use only in a well-ventilated area, preferably a chemical fume hood.[7]
Chronic Toxicity Suspected of causing long-term health effects, such as carcinogenicity or reproductive toxicity, based on related compounds.[5]Handle with appropriate engineering controls (e.g., fume hood) and personal protective equipment to minimize exposure.[7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 7-methoxy-2H-phthalazin-1-one is a multi-step process that begins the moment the substance is deemed waste and ends with its collection by a licensed hazardous waste contractor. This workflow is designed to ensure compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]

Diagram: Disposal Workflow for 7-methoxy-2H-phthalazin-1-one

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Request for Disposal A Is the material a waste? No longer needed, expired, or contaminated B Segregate from non-hazardous waste and incompatible chemicals. Store separately from strong oxidizing agents and bases [11] A->B Yes C Select a compatible, leak-proof container. Chemically resistant, with a secure lid [3] D Label the container with 'Hazardous Waste' and the chemical name. Include full chemical name: '7-methoxy-2H-phthalazin-1-one' [2, 7] C->D E Store in a designated Satellite Accumulation Area (SAA). Near the point of generation and under the control of the generator [2] F Maintain secondary containment. Use a tray or bin to contain potential spills [7] E->F G Keep the container closed except when adding waste. Prevents release of vapors and spills [2] F->G H Monitor waste volume. Do not exceed 90% capacity [6] I Arrange for pickup by a licensed hazardous waste disposal service. Contact your institution's Environmental Health & Safety (EHS) office [2, 7] H->I

Caption: A stepwise workflow for the safe disposal of 7-methoxy-2H-phthalazin-1-one.

Detailed Procedural Steps:

Part 1: Immediate Actions in the Laboratory

  • Waste Determination and Segregation:

    • Once a decision is made to discard 7-methoxy-2H-phthalazin-1-one (e.g., it is excess, expired, or a contaminated byproduct), it must be treated as hazardous waste.[10]

    • Crucially, segregate this waste from non-hazardous materials to prevent unnecessary increases in hazardous waste volume and associated disposal costs.[10]

    • Based on information for similar compounds, avoid storing with strong oxidizing agents and strong bases.[4]

  • Container Selection and Labeling:

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with 7-methoxy-2H-phthalazin-1-one.[8][11] Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • As soon as the first drop of waste enters the container, it must be labeled.[10] The label must clearly state:

      • The words "HAZARDOUS WASTE".[11][12]

      • The full chemical name: "7-methoxy-2H-phthalazin-1-one". Do not use abbreviations or chemical formulas.[11]

      • An indication of the hazards (e.g., "Toxic," "Irritant").[10]

Part 2: Accumulation and Storage

  • Satellite Accumulation Area (SAA) Management:

    • The waste container should be kept at or near the point of generation, in a designated SAA.[11][12] This could be within a chemical fume hood or a designated cabinet.

    • The container must be under the control of the laboratory personnel generating the waste.[11]

    • Always use secondary containment, such as a tray or bin, to capture any potential leaks or spills.[10]

  • Safe Storage Practices:

    • Keep the waste container securely closed at all times, except when you are actively adding waste.[10][11] Do not leave a funnel in the container opening.[11]

    • Store the container in a well-ventilated area, away from heat or ignition sources.[13]

    • Ensure that the storage of this waste does not exceed the maximum allowable quantities for your facility's generator status (e.g., up to 55 gallons in an SAA).[12]

Part 3: Final Disposal

  • Preparing for Pickup:

    • When the waste container is approximately 90% full, it is time to arrange for its disposal.[14]

    • Do not overfill containers; leave adequate headspace for vapor expansion.[10]

    • Ensure the exterior of the container is clean and free of contamination before it is removed from the laboratory.

  • Contacting Disposal Services:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) department or a designated waste management coordinator.[11]

    • Provide them with all necessary information about the waste, as indicated on your label.

    • The waste will then be collected by a licensed hazardous waste disposal contractor for proper treatment and disposal in accordance with EPA regulations.[6][15]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, double gloves), absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[15]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.[13]

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[16]

  • Major Spill (Outside of a fume hood or a large quantity):

    • Evacuate the immediate area and alert others.

    • If the substance is volatile or dusty, and if it is safe to do so, close the laboratory door to contain the vapors.

    • Contact your institution's emergency response team or EHS department immediately.[15]

    • Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: Fostering a Culture of Safety

The proper disposal of 7-methoxy-2H-phthalazin-1-one is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks, ensure regulatory compliance, and contribute to a safer research environment. This commitment to responsible chemical management not only protects individuals and the environment but also upholds the integrity and trustworthiness of the scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.[17]

References

  • Benchchem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1(2H)-Phthalazinone.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • ChemView. (2021, January 12). Section 2. Hazards identification.
  • Environment, Health and Safety - University of North Carolina at Chapel Hill. (n.d.). Chapter 7 - Safe Chemical Use.
  • Encyclopedia of Public Health. (2011, August 7). Heterocyclic Compounds: Health Hazards.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1(2H)-Phthalazinone.
  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls.
  • Mercury Business Services. (2025, April 30). HS Code 2933: Heterocyclic Compounds Regulations.
  • Safety Storage. (2021, July 28). The Four Things to Know About OSHA Chemical Storage Requirements.
  • SAFETY DATA SHEET. (2026, February 27). Section 1. Identification.
  • ChemPoint.com. (2018, August 15). SAFETY DATA SHEET.
  • Kremer Pigmente. (n.d.). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • Encyclopedia of Public Health. (2011, August 7). Heterocyclic Compounds: Physical & Chemical Hazards.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 1(2H)-Phthalazinone, hydrazone, monohydrochloride.
  • Regulations.gov. (2017, October 20). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(4-Chloro-benzyl)-2H-phthalazin-1-one.
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • University of North Texas Health Science Center. (2020, May 12). Standard Operating Procedures for Cytotoxic Agent use in Animals.
  • Tennessee Department of Environment & Conservation. (2021, June). HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Maine Secretary of State. (2005, July 1). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Regulations.gov.
  • National Productivity Council. (2019, June). HAZARDOUS WASTE MANAGEMENT RULES-2016.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-methoxy-2H-phthalazin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds, such as 7-methoxy-2H-phthalazin-1-one, demands a meticulous and proactive approach to personal protection. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring that your critical research is conducted with the highest standards of safety.

While specific toxicological data for 7-methoxy-2H-phthalazin-1-one is not extensively available, established principles of chemical hygiene mandate that we treat substances with unknown hazard profiles as potentially hazardous. Safety data for the parent compound, 1(2H)-phthalazinone, and related derivatives indicate risks including skin, eye, and respiratory irritation.[1] Therefore, the recommendations outlined below are based on a conservative risk assessment designed to provide robust protection against potential chemical exposures.

The Foundation of Safety: The Hierarchy of Controls

Before detailing Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense.[2][3] The primary methods for protection involve eliminating or reducing the hazard at its source.

  • Engineering Controls : These are the most effective control measures. For a powdered substance like 7-methoxy-2H-phthalazin-1-one, all handling, weighing, and solution preparation must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[4][5] This captures airborne particles at the source, preventing inhalation.

  • Administrative Controls : These are work practices that reduce exposure. Examples include developing Standard Operating Procedures (SOPs), restricting access to areas where the compound is handled, and providing thorough training for all personnel.[5][6]

  • Personal Protective Equipment (PPE) : PPE is used in conjunction with these controls to protect the user from any residual hazards.

Core Personal Protective Equipment (PPE) Requirements

A hazard assessment is a mandatory first step before any work begins.[7][8][9] For 7-methoxy-2H-phthalazin-1-one, the primary risks are inhalation of the powder, skin contact, and eye contact. The following PPE is required to mitigate these risks.

Eye and Face Protection: Your First Defense

Chemical splashes or airborne particles can cause severe eye damage. Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement : ANSI Z87-rated safety glasses with side shields are the absolute minimum for any laboratory work.[7]

  • Standard Protocol : For handling 7-methoxy-2H-phthalazin-1-one in solid or solution form, chemical splash goggles are required. They provide a full seal around the eyes, offering superior protection against splashes and fine dust.[2][7]

  • Enhanced Protection : When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during transfers or heating), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[2][8]

Hand Protection: Preventing Dermal Absorption

The skin provides a potential route for chemical absorption. The selection of appropriate gloves is critical and must be based on the specific task.[9][10]

  • Glove Type : Disposable nitrile gloves are the standard for incidental contact with many laboratory chemicals and provide a good barrier against powders.[7]

  • Best Practice : For any task involving direct handling of the compound, consider double-gloving with two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Contamination Management : Gloves must be removed immediately if they are known to be contaminated. Always wash hands thoroughly with soap and water after removing gloves.

Table 1: Glove Selection and Use Considerations

ConsiderationRationale & Best Practice
Material Nitrile is recommended for incidental contact. For prolonged contact or when using solvents, consult a glove compatibility chart for the specific solvent.
Thickness Thicker gloves offer more protection but reduce dexterity. Choose a thickness appropriate for the task.
Inspection Always inspect gloves for tears or pinholes before use.
Cuff Ensure the glove cuff is pulled over the sleeve of your lab coat to prevent skin exposure at the wrist.[11]
Disposal Dispose of used gloves in the appropriate hazardous waste container. Do not reuse disposable gloves.
Body Protection: Shielding Your Skin and Clothing

A lab coat is not just for keeping your clothes clean; it is a critical barrier against spills and contamination.

  • Standard : A full-length, long-sleeved laboratory coat must be worn at all times in the laboratory.[6]

  • Material : If flammable solvents are being used in the procedure, a flame-resistant (FR) lab coat should be worn over 100% cotton clothing.[10] Synthetic fabrics like polyester can melt and fuse to the skin in a fire.

  • Condition : Lab coats must be kept buttoned and should be laundered professionally, never taken home.

Respiratory Protection: A Necessary Precaution

While engineering controls like a fume hood are designed to prevent airborne exposure, respiratory protection may be necessary in specific situations.[8]

  • Primary Reliance on Engineering Controls : It must be stressed that respirators are not a substitute for proper ventilation.[5]

  • When to Consider a Respirator : A NIOSH-approved N95 respirator may be considered as an additional precaution when weighing fine powders, even within a ventilated enclosure, or during the cleanup of a significant spill.

  • Regulatory Compliance : The use of a respirator requires enrollment in a formal Respiratory Protection Program, which includes medical evaluation and fit-testing, as mandated by OSHA.[9]

Operational Plans: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Step-by-Step Donning (Putting On) Protocol
  • Lab Coat : Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield : Put on safety goggles and, if required, a face shield.

  • Gloves : Put on the first pair of gloves. If double-gloving, put on the second pair, ensuring the cuffs of both are pulled over the sleeves of the lab coat.

Step-by-Step Doffing (Taking Off) Protocol

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if double-gloving) : Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them.

  • Lab Coat : Remove the lab coat by rolling it down from the shoulders, touching only the inside. This contains any contamination on the outer surface. Place it in the designated receptacle.

  • Face Shield/Goggles : Remove the face shield and/or goggles by handling the strap. Avoid touching the front surface.

  • Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water for at least 20 seconds.

Disposal Plan
  • All disposable PPE (gloves, etc.) contaminated with 7-methoxy-2H-phthalazin-1-one must be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Place contaminated items in a designated, sealed waste bag or container.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 7-methoxy-2H-phthalazin-1-one.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE & Engineering Controls cluster_action Action start Start: Plan to handle 7-methoxy-2H-phthalazin-1-one task_scale Scale of Operation? start->task_scale low_risk Engineering Control: Fume Hood or Ventilated Enclosure PPE: - Lab Coat - Safety Goggles - Single Nitrile Gloves task_scale->low_risk  < 1 gram (e.g., weighing for analysis) high_risk Engineering Control: Fume Hood PPE: - Lab Coat (FR if needed) - Goggles & Face Shield - Double Nitrile Gloves task_scale->high_risk  > 1 gram or Splash Potential proceed Proceed with Experiment low_risk->proceed high_risk->proceed

Caption: PPE selection workflow for 7-methoxy-2H-phthalazin-1-one.

Emergency Response

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill : Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your supervisor and institutional safety office. For small spills of powder, dampen the material with a suitable solvent (e.g., ethanol) before wiping it up with absorbent material to prevent dust generation.[13]

By integrating these expert-driven protocols and understanding the rationale behind them, you can handle 7-methoxy-2H-phthalazin-1-one with confidence, ensuring both your personal safety and the integrity of your research.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories.
  • Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy.
  • PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Excedr. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • SAFETY DATA SHEET. (2026, February 27). Section 1. Identification.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1(2H)-Phthalazinone.
  • BroadPharm. (2025, September 8). Safety Data Sheet - BP-11187.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • BASF. (2026, February 24). Safety data sheet.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 1-Hydrazinophthalazine hydrochloride.
  • Cayman Chemical. (2025, June 18). Safety Data Sheet - Phthalazinone pyrazole.
  • NOAA. (n.d.). 1-(2H)-PHTHALAZINONE | CAMEO Chemicals.
  • NIOSH - CDC. (n.d.). Control of Dust From Powder Dye Handling Operations.
  • TMI. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • Environment, Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Pfizer. (2007, April 23). Material Safety Data Sheet - Traxam.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 1(2h)-Phthalazinone 98%.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methoxy-2H-phthalazin-1-one
Reactant of Route 2
7-methoxy-2H-phthalazin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.